Yttrium oxalate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
867-68-5 |
|---|---|
Molecular Formula |
C6H8O16Y2 |
Molecular Weight |
513.93 g/mol |
IUPAC Name |
oxalate;yttrium(3+);tetrahydrate |
InChI |
InChI=1S/3C2H2O4.4H2O.2Y/c3*3-1(4)2(5)6;;;;;;/h3*(H,3,4)(H,5,6);4*1H2;;/q;;;;;;;2*+3/p-6 |
InChI Key |
GNAWMOMMJBCOHI-UHFFFAOYSA-H |
SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Y+3].[Y+3] |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.O.[Y+3].[Y+3] |
Other CAS No. |
867-68-5 |
physical_description |
White odorless powder; [MSDSonline] |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Formula and Structure of Yttrium Oxalate
This technical guide provides a comprehensive overview of the chemical formula, structure, and properties of this compound. It includes quantitative data, experimental protocols, and a visualization of its thermal decomposition pathway to support research and development activities in various scientific fields.
Chemical Formula and Hydration States
This compound is an inorganic compound with the base chemical formula Y₂(C₂O₄)₃ .[1][2] It is a salt formed from yttrium(III) ions (Y³⁺) and oxalate anions (C₂O₄²⁻). The anhydrous form has a molar mass of approximately 441.87 g/mol .[2]
This compound is characteristically a white, crystalline solid that is highly insoluble in water.[1][3][4] It readily forms crystalline hydrates, with the general formula Y₂(C₂O₄)₃·nH₂O. The number of water molecules (n) can vary, with the most commonly cited forms being the nonahydrate (n=9) and the decahydrate (n=10).[1][5][6][7] Other reported hydrate forms include the octahydrate, tetrahydrate, trihydrate, dihydrate, and monohydrate, which are often intermediates in the thermal decomposition process.[1][8] The nonahydrate, Y₂(C₂O₄)₃·9H₂O, has a molar mass of approximately 604.01 g/mol .[6][9]
Molecular and Crystal Structure
The structure of this compound is characterized by the coordination of yttrium ions with the bidentate oxalate ligands. The oxalate ions can bridge yttrium centers to form a complex three-dimensional polymeric network. The water molecules in the hydrated forms are incorporated into the crystal lattice, participating in the coordination sphere of the yttrium ion and forming hydrogen bonds.
Quantitative Data
A summary of key quantitative data for this compound is presented in the table below for easy comparison.
| Property | Value | Notes |
| Chemical Formula | Y₂(C₂O₄)₃ (anhydrous) | [1][2] |
| Y₂(C₂O₄)₃·9H₂O (nonahydrate) | [5][6][7] | |
| Molar Mass | 441.87 g/mol (anhydrous) | [2] |
| 604.01 g/mol (nonahydrate) | [6][9] | |
| Appearance | White crystalline powder | [1][2] |
| Solubility in Water | Highly insoluble | [1][3][4] |
| Solubility Product (Ksp) | 5.1 × 10⁻³⁰ at 25 °C | [1] |
| 5.34 x 10⁻²⁹ at 25 °C | [10] | |
| Density | 2.51 g/mL at 25 °C (hydrate, form unspecified) | [11] |
| Crystal System | Monoclinic (for Y₂(C₂O₄)₃·2H₂O) | [1] |
| Unit Cell Parameters | a = 9.3811 Å, b = 11.638 Å, c = 5.9726 Å, β = 96.079° (for Y₂(C₂O₄)₃·2H₂O) | [1] |
| Thermal Decomposition | Decomposes upon heating.[5] Dehydration of octahydrate to monohydrate occurs below ~200°C. Monohydrate is stable between ~200°C and 320°C. Anhydrous form decomposes above ~350°C to yttrium oxide (Y₂O₃).[4][8][12] | The process involves multiple stages of dehydration followed by the decomposition of the anhydrous oxalate.[8] |
Experimental Protocols
Synthesis of this compound via Co-Precipitation
This compound is commonly synthesized as a precursor for the production of high-purity yttrium oxide.[13][14] The co-precipitation method is a widely used technique.
Objective: To synthesize this compound (Y₂(C₂O₄)₃·nH₂O) by precipitation from an aqueous solution.
Materials:
-
Yttrium salt solution (e.g., yttrium nitrate, Y(NO₃)₃, or yttrium chloride, YCl₃)
-
Precipitating agent (e.g., oxalic acid, H₂C₂O₄, or ammonium oxalate, (NH₄)₂C₂O₄)
-
Deionized water
-
Beakers, magnetic stirrer, filtration apparatus (e.g., Büchner funnel), drying oven
Procedure:
-
Prepare Reactant Solutions:
-
Prepare a solution of the yttrium salt (e.g., 0.1 M Y(NO₃)₃) in deionized water.
-
Prepare a solution of the precipitating agent (e.g., 0.15 M H₂C₂O₄) in deionized water. A stoichiometric excess of the oxalate is often used.
-
-
Precipitation:
-
The precipitation can be carried out in two ways: "forward strike" (adding the precipitant to the yttrium salt solution) or "reverse strike" (adding the yttrium salt solution to the precipitant).[15]
-
Slowly add one solution to the other while vigorously stirring at a controlled temperature (e.g., 40 °C).[14] A white precipitate of this compound will form immediately.
-
The reaction is: 2 Y³⁺(aq) + 3 C₂O₄²⁻(aq) → Y₂(C₂O₄)₃(s).[1]
-
-
Aging:
-
Continue stirring the suspension for a period (e.g., 1 hour) to allow for the precipitate to age, which can improve its filterability and particle size distribution.[14]
-
-
Filtration and Washing:
-
Separate the precipitate from the solution by vacuum filtration.
-
Wash the precipitate several times with deionized water to remove any unreacted ions, followed by a wash with a solvent like ethanol to aid in drying.
-
-
Drying:
-
Dry the collected this compound powder in an oven at a low temperature (e.g., 60-80 °C) to a constant weight. Higher temperatures will lead to the loss of hydration water.
-
Analysis by Thermal Decomposition
Thermogravimetric Analysis (TGA) is a key technique to study the thermal decomposition of this compound and to determine its hydration state.
Objective: To analyze the thermal stability and decomposition pathway of synthesized this compound hydrate.
Instrumentation: Thermogravimetric Analyzer (TGA)
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of the dried this compound powder (e.g., 5-10 mg) into the TGA sample pan (typically alumina or platinum).
-
TGA Measurement:
-
Heat the sample from ambient temperature to a final temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min).
-
The measurement is typically performed under a controlled atmosphere, such as air or an inert gas like nitrogen or argon.
-
-
Data Analysis:
-
The resulting TGA curve plots the percentage of mass loss versus temperature.
-
The distinct steps in the mass loss curve correspond to the sequential removal of water molecules and the final decomposition of the anhydrous oxalate to yttrium oxide (Y₂O₃).[8]
-
The temperature ranges for these decomposition steps can be determined from the derivative of the TGA curve (DTG curve).
-
Visualization of Thermal Decomposition Pathway
The following diagram illustrates the sequential decomposition of this compound octahydrate upon heating, a process involving multiple dehydration steps followed by the decomposition of the anhydrous salt to form intermediates and finally yttrium oxide.[8]
Caption: Thermal decomposition pathway of this compound octahydrate.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C6O12Y2 | CID 164745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. americanelements.com [americanelements.com]
- 4. Yttrium compounds - Wikipedia [en.wikipedia.org]
- 5. This compound|13266-82-5|lookchem [lookchem.com]
- 6. Yttrium (III) Oxalate Nonahydrate - ProChem, Inc. [prochemonline.com]
- 7. heegermaterials.com [heegermaterials.com]
- 8. Thermal Decomposition of this compound [jstage.jst.go.jp]
- 9. Yttrium(III) Oxalate Nonahydrate | C6H18O21Y2 | CID 3084136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound|lookchem [lookchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Research Portal [openresearch.surrey.ac.uk]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Yttrium Oxalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of yttrium oxalate. The information is presented to support research, scientific analysis, and potential applications in various fields, including drug development.
Chemical Identity and Physical Properties
This compound is an inorganic compound, the salt of yttrium and oxalic acid, with the chemical formula Y₂(C₂O₄)₃.[1] It is a white, odorless crystalline powder.[2] this compound is typically found in various hydrated forms, most commonly as the nonahydrate or decahydrate.[3][4][5]
The physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.
| Property | Value | Reference |
| Chemical Formula | Y₂(C₂O₄)₃ | [1] |
| Molar Mass (anhydrous) | 441.87 g/mol | [2] |
| Appearance | White crystalline powder | [2] |
| Solubility in Water | Highly insoluble | [1][6] |
| Solubility Product (Ksp) at 25 °C | 5.1 × 10⁻³⁰ | [3] |
| Solubility in Acids | Moderately soluble in strong mineral acids | [6] |
| Melting Point | Decomposes upon heating |
Table 1: Physical and Chemical Properties of this compound
| Hydrated Form | Chemical Formula | Molar Mass ( g/mol ) |
| Dihydrate | Y₂(C₂O₄)₃·2H₂O | 477.89 |
| Trihydrate | Y₂(C₂O₄)₃·3H₂O | 495.91 |
| Tetrahydrate | Y₂(C₂O₄)₃·4H₂O | 513.92 |
| Nonahydrate | Y₂(C₂O₄)₃·9H₂O | 604.01 |
| Decahydrate | Y₂(C₂O₄)₃·10H₂O | 622.02 |
Table 2: Common Hydrates of this compound
Crystallographic Properties
The crystal structure of this compound hydrates has been a subject of study. The dihydrate, Y₂(C₂O₄)₃·2H₂O, is known to crystallize in the monoclinic system.[3]
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| Monoclinic | P2₁/c | 9.3811 | 11.638 | 5.9726 | 96.079 |
Table 3: Crystallographic Data for this compound Dihydrate (Y₂(C₂O₄)₃·2H₂O) [3]
Thermal Decomposition
The thermal decomposition of this compound is a multi-stage process that ultimately yields yttrium oxide (Y₂O₃). This process is of significant interest for the synthesis of high-purity yttria, which has numerous applications in ceramics, electronics, and catalysis. The decomposition typically proceeds through the loss of water molecules (dehydration) followed by the decomposition of the anhydrous oxalate.
The exact temperatures for each decomposition step can vary depending on factors such as the heating rate and the atmosphere. The following table provides a general overview of the decomposition stages for this compound decahydrate.
| Temperature Range (°C) | Process | Gaseous Products |
| 40 - 200 | Dehydration (loss of water molecules) | H₂O |
| 200 - 400 | Formation of anhydrous this compound | H₂O |
| 400 - 600 | Decomposition of anhydrous this compound to yttrium oxycarbonate | CO, CO₂ |
| 600 - 800 | Decomposition of yttrium oxycarbonate to yttrium oxide | CO₂ |
Table 4: Thermal Decomposition Stages of this compound Decahydrate
Experimental Protocols
Synthesis of this compound Decahydrate (Precipitation Method)
This protocol describes the synthesis of this compound decahydrate by direct precipitation.
Materials:
-
Yttrium(III) nitrate hexahydrate (Y(NO₃)₃·6H₂O)
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
-
Deionized water
-
Ethanol
-
Beakers
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Drying oven
Procedure:
-
Prepare the Yttrium Nitrate Solution: Dissolve a calculated amount of yttrium(III) nitrate hexahydrate in deionized water to create a 0.1 M solution.
-
Prepare the Oxalic Acid Solution: Dissolve a stoichiometric excess of oxalic acid dihydrate in deionized water to create a 0.15 M solution.
-
Precipitation: While vigorously stirring the yttrium nitrate solution at room temperature, slowly add the oxalic acid solution dropwise. A white precipitate of this compound will form immediately.
-
Digestion: Continue stirring the suspension for 1-2 hours at room temperature to allow for the complete precipitation and aging of the crystals.
-
Filtration and Washing: Filter the precipitate using a Buchner funnel. Wash the collected solid several times with deionized water to remove any unreacted reagents and byproducts, followed by a final wash with ethanol to aid in drying.
-
Drying: Dry the this compound precipitate in a drying oven at a temperature below 80 °C to obtain the decahydrate form. Higher temperatures may lead to the loss of water of hydration.
Thermal Analysis of this compound
This protocol outlines the procedure for analyzing the thermal decomposition of this compound using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Instrumentation:
-
Thermogravimetric Analyzer (TGA) coupled with a Differential Scanning Calorimeter (DSC)
-
Alumina or platinum crucibles
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the dried this compound sample into a TGA/DSC crucible.
-
Instrument Setup: Place the sample crucible and an empty reference crucible into the TGA/DSC instrument.
-
Experimental Conditions:
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidation.
-
Temperature Program: Heat the sample from room temperature to 1000 °C at a constant heating rate of 10 °C/min.
-
-
Data Acquisition: Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.
-
Data Analysis: Analyze the resulting TGA and DSC curves to identify the temperature ranges and corresponding weight losses for each decomposition step. The DSC curve will indicate whether the processes are endothermic or exothermic.
Visualizations
The following diagrams illustrate key processes related to this compound.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: Thermal decomposition pathway of this compound hydrate to yttrium oxide.
References
- 1. s4science.at [s4science.at]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. buy Yttrium(III) oxalate nonahydrate Crystalline - FUNCMATER [funcmater.com]
- 5. Yttrium(III) Oxalate Nonahydrate | C6H18O21Y2 | CID 3084136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
Synthesis of Yttrium Oxalate from Yttrium Nitrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of yttrium oxalate from yttrium nitrate, a critical precursor for the production of high-purity yttrium oxide. Yttrium oxide nanoparticles have garnered significant interest in the biomedical field for applications such as drug delivery systems, bioimaging, and cancer therapy.[1][2] The co-precipitation method, detailed herein, is a widely utilized technique for this synthesis, offering control over the physicochemical properties of the final product.
Core Synthesis Reaction
The fundamental principle behind the synthesis is the reaction of a soluble yttrium salt, typically yttrium nitrate (Y(NO₃)₃), with an oxalic acid (H₂C₂O₄) or an oxalate salt solution to precipitate insoluble this compound (Y₂(C₂O₄)₃). The resulting this compound is often hydrated, and its subsequent calcination yields yttrium oxide (Y₂O₃).[1][3][4]
The general chemical equation for the precipitation reaction is:
2Y(NO₃)₃(aq) + 3H₂C₂O₄(aq) → Y₂(C₂O₄)₃(s) + 6HNO₃(aq)
Experimental Protocols
Several variations of the co-precipitation method exist, with parameters adjusted to control the characteristics of the this compound precipitate. Below are detailed experimental protocols derived from established research.
Standard Co-Precipitation Method
This protocol outlines a common procedure for the synthesis of this compound.
Materials:
-
Yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O)
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O) or Ammonium Oxalate ((NH₄)₂C₂O₄)
-
Deionized water
-
Ethanol (95%)
-
Diethyl ether
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
Burette or dropping funnel
-
pH meter
-
Centrifuge and centrifuge tubes
-
Buchner funnel and filter paper
-
Oven
-
Furnace (for calcination to yttrium oxide)
Procedure:
-
Solution Preparation:
-
Prepare an aqueous solution of yttrium nitrate. For example, a solution containing 15 g Y/L.[5]
-
Prepare an aqueous solution of the precipitating agent (e.g., oxalic acid or ammonium oxalate).
-
-
Precipitation:
-
The precipitation can be carried out in two primary modes:
-
The addition is typically performed dropwise while continuously stirring the solution.
-
The reaction temperature can be varied from room temperature to 100 °C.[1][3][4] A specific example found to be optimal for producing pure Y₂O₃ nanoparticles involves a co-precipitation reaction at 40 °C for 1 hour.[4]
-
-
Aging the Precipitate:
-
After the addition is complete, the mixture is typically stirred for a period ranging from 30 minutes to 3 hours to allow for the complete precipitation and aging of the crystals.[3][4]
-
For the formation of larger this compound crystals, the precipitate can be maintained in the mother liquor at a temperature of 90°-100° C for a period of 30 minutes to 24 hours.[5]
-
-
Separation and Washing:
-
The this compound precipitate is separated from the solution by centrifugation or filtration.
-
The precipitate is then washed successively with deionized water, 95% ethanol, and diethyl ether to remove any unreacted reagents and byproducts.[6]
-
-
Drying:
-
The washed precipitate is dried in an oven at a suitable temperature (e.g., 50-80 °C) until a constant weight is achieved.
-
-
Calcination (Optional, for Yttrium Oxide Synthesis):
Data Presentation
The following tables summarize key quantitative data from various studies on the synthesis of this compound and its conversion to yttrium oxide.
Table 1: Reaction Parameters for this compound Synthesis
| Parameter | Value Range | Source |
| Yttrium Nitrate Concentration | 15 g Y/L | [5] |
| Co-precipitation Temperature | Room Temperature - 100 °C | [1][3][4] |
| Optimal Co-precipitation Temp. | 40 °C | [4] |
| Reaction Duration | 0.5 - 3 hours | [3][4] |
| Optimal Reaction Duration | 1 hour | [4] |
| Aging Temperature | 90 - 100 °C | [5] |
| Aging Time | 0.5 - 24 hours | [5] |
Table 2: Calcination Parameters for Yttrium Oxide Synthesis from this compound
| Parameter | Value Range | Source |
| Calcination Temperature | 500 - 800 °C | [4] |
| Optimal Calcination Temp. | 650 °C | [1][4] |
| Calcination Duration | 2 - 8 hours | [4] |
| Optimal Calcination Duration | 4 hours | [1][4] |
Table 3: Properties of Resulting Yttrium Oxide Nanoparticles
| Property | Value | Source |
| Crystallite Size | 7 - 21 nm | [4] |
| Specific Surface Area | 7.40 m²/g | [4] |
| Morphology | Semispherical | [4] |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound and its subsequent conversion to yttrium oxide.
Factors Influencing this compound Properties
This diagram illustrates the key parameters that influence the final properties of the synthesized this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Sustainable Green Synthesis of Yttrium Oxide (Y2O3) Nanoparticles Using Lantana camara Leaf Extracts: Physicochemical Characterization, Photocatalytic Degradation, Antibacterial, and Anticancer Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Research Portal [openresearch.surrey.ac.uk]
- 5. US4238467A - Method of producing yttrium oxide with particularly big particles - Google Patents [patents.google.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
An In-depth Technical Guide to the Solubility Product and Constants of Yttrium Oxalate
This technical guide provides a comprehensive overview of the solubility product (Ksp) and related thermodynamic constants of yttrium oxalate (Y₂(C₂O₄)₃). Designed for researchers, scientists, and professionals in drug development, this document details the fundamental principles of this compound solubility, experimental methodologies for its determination, and relevant thermodynamic data.
Introduction to this compound Solubility
This compound is a sparingly soluble salt, a characteristic that is crucial in various chemical processes, including the separation and purification of yttrium, and in the synthesis of yttrium-based materials.[1][2] Its low solubility in aqueous solutions is quantified by the solubility product constant (Ksp), which represents the equilibrium between the solid this compound and its constituent ions in a saturated solution.
The dissolution equilibrium for this compound in water can be expressed as:
Y₂(C₂O₄)₃(s) ⇌ 2Y³⁺(aq) + 3C₂O₄²⁻(aq)
The solubility product constant (Ksp) is the product of the equilibrium concentrations of the dissolved ions, each raised to the power of its stoichiometric coefficient:
Ksp = [Y³⁺]²[C₂O₄²⁻]³
A smaller Ksp value indicates lower solubility. The solubility of this compound can be influenced by factors such as temperature, pH, and the presence of common ions or complexing agents. For instance, the solubility of this compound has been observed to increase significantly at a pH above 1.5.
Quantitative Data: Solubility Product and Thermodynamic Constants
The solubility product constant for this compound has been reported at standard conditions. While extensive experimental data on the thermodynamic constants of dissolution for this compound is not widely available in the literature, the relationship between Ksp and the standard Gibbs free energy of solution (ΔG°_sol) can be used to understand the thermodynamics of the process.
Table 1: Solubility Product Constant of this compound
| Compound | Formula | Ksp at 25°C |
| This compound | Y₂(C₂O₄)₃ | 5.1 × 10⁻³⁰ |
The standard Gibbs free energy of solution can be calculated from the Ksp value using the following equation:
ΔG°_sol = -RT ln(Ksp)
Where:
-
R is the ideal gas constant (8.314 J/mol·K)
-
T is the absolute temperature in Kelvin
The standard Gibbs free energy of solution is related to the standard enthalpy (ΔH°_sol) and entropy (ΔS°_sol) of solution by the Gibbs-Helmholtz equation:
ΔG°_sol = ΔH°_sol - TΔS°_sol
While specific experimental values for ΔH°_sol and ΔS°_sol for this compound dissolution are not readily found in the reviewed literature, these relationships are fundamental to understanding the driving forces of the dissolution process.
Experimental Protocols for Ksp Determination
The determination of the solubility product of a sparingly soluble salt like this compound requires precise and sensitive analytical techniques. Below are detailed methodologies for three common experimental approaches.
Potentiometric Titration
This method involves the titration of a saturated solution of this compound with a standard solution of a titrant that reacts with one of the constituent ions, while monitoring the electrochemical potential.
Methodology:
-
Preparation of a Saturated Solution: Add an excess of solid this compound to deionized water in a beaker. Stir the mixture for an extended period (e.g., 24 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.
-
Filtration: Filter the saturated solution to remove the undissolved solid. The clear filtrate is a saturated solution of this compound.
-
Titration Setup: Place a known volume of the saturated this compound solution into a beaker. Insert an appropriate ion-selective electrode (e.g., a yttrium ISE) and a reference electrode into the solution.
-
Titration: Titrate the solution with a standardized solution of a complexing agent for yttrium, such as EDTA (ethylenediaminetetraacetic acid). Record the potential difference as a function of the volume of titrant added.
-
Data Analysis: Plot the potential versus the volume of titrant. The equivalence point of the titration can be determined from the point of maximum slope on the titration curve. The concentration of Y³⁺ in the saturated solution can then be calculated. From the stoichiometry of the dissolution, the concentration of C₂O₄²⁻ can be determined, and subsequently, the Ksp can be calculated.
Conductometric Measurement
This technique relies on measuring the electrical conductivity of a saturated solution of this compound. The conductivity is proportional to the concentration of the dissolved ions.
Methodology:
-
Preparation of a Saturated Solution: Prepare a saturated solution of this compound as described in the potentiometric titration method, ensuring the use of high-purity deionized water with low intrinsic conductivity.
-
Conductivity Measurement: Calibrate a conductivity meter using standard solutions of known conductivity. Measure the conductivity of the saturated this compound solution at a constant temperature.
-
Data Analysis: The measured conductivity of the solution is the sum of the conductivities of the Y³⁺ and C₂O₄²⁻ ions. Using the molar ionic conductivities (λ°) of the individual ions (which can be found in reference tables), the molar solubility (s) of this compound can be calculated using the following relationship: Λ_m = (κ - κ_solvent) / s where Λ_m is the molar conductivity, κ is the measured conductivity of the solution, and κ_solvent is the conductivity of the solvent. The molar conductivity of the solution can also be expressed in terms of the molar ionic conductivities: Λ_m = 2λ°(Y³⁺) + 3λ°(C₂O₄²⁻) By solving for the molar solubility (s), the concentrations of the ions at equilibrium can be determined ([Y³⁺] = 2s and [C₂O₄²⁻] = 3s), and the Ksp can be calculated.
Radiotracer Method
This highly sensitive method is suitable for substances with very low solubility and involves labeling one of the constituent ions with a radioactive isotope.
Methodology:
-
Synthesis of Radiolabeled this compound: Synthesize this compound using a yttrium salt containing a radioactive isotope of yttrium (e.g., ⁹⁰Y).
-
Preparation of a Saturated Solution: Prepare a saturated solution of the radiolabeled this compound at a constant temperature, allowing sufficient time to reach equilibrium.
-
Measurement of Radioactivity: Take a known volume of the clear, filtered saturated solution and measure its radioactivity using a suitable detector (e.g., a scintillation counter).
-
Calibration: Prepare a series of standard solutions with known concentrations of the radiolabeled yttrium and measure their radioactivity to create a calibration curve.
-
Data Analysis: From the calibration curve, determine the concentration of the radiolabeled yttrium in the saturated solution. This directly gives the equilibrium concentration of Y³⁺. The concentration of the oxalate ion can be determined from the stoichiometry of the dissolution, and the Ksp can then be calculated.
Visualizations
This compound Dissolution Equilibrium
The following diagram illustrates the dynamic equilibrium between solid this compound and its dissolved ions in a saturated solution.
Caption: Dissolution and precipitation equilibrium of this compound.
Experimental Workflow for Ksp Determination via Titration
This diagram outlines the key steps in determining the Ksp of this compound using a titration-based method.
Caption: Workflow for Ksp determination by titration.
Logical Relationship for Ksp Calculation
This diagram illustrates the logical flow from experimental measurements to the final calculation of the solubility product constant.
Caption: Logical flow for the calculation of Ksp.
References
Unraveling the Crystalline Architecture of Yttrium Oxalate Hydrates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the crystal structures of yttrium oxalate hydrates, critical precursors in the synthesis of advanced materials, including high-purity yttrium oxide for applications in ceramics, phosphors, and catalysis. This document summarizes key crystallographic data, details experimental protocols for their synthesis and characterization, and visualizes the intricate relationships between different hydrated forms.
Crystal Structure of this compound Hydrates: A Comparative Analysis
This compound, with the general formula Y₂(C₂O₄)₃·nH₂O, exists in several hydrated forms, each possessing a unique crystal structure. The degree of hydration significantly influences the material's properties and its subsequent transformation into yttrium oxide. While extensive research has been conducted, a complete crystallographic dataset for all hydrates is not fully consolidated in the existing literature. The following tables summarize the currently available quantitative data for the most commonly cited this compound hydrates.
Table 1: Crystallographic Data for this compound Hydrates
| Hydrate Formula | Common Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Unit Cell Volume (ų) |
| Y₂(C₂O₄)₃·10H₂O | This compound Decahydrate | Triclinic | P-1 | 9.131 | 9.534 | 8.861 | 107.15 | 107.26 | 90.75 | 694.7 |
| Y₂(C₂O₄)₃·9H₂O | This compound Nonahydrate | Monoclinic | C2/c | 17.842 | 8.988 | 12.112 | 90 | 127.34 | 90 | 1546.1 |
| Y₂(C₂O₄)₃·6H₂O | This compound Hexahydrate (Triclinic) | Triclinic | P-1 | 8.229(3) | 9.739(1) | 9.754(3) | 60.74(1) | 72.36(1) | 84.67(1) | 648.5(1) |
| Y₂(C₂O₄)₃·6H₂O | This compound Hexahydrate (Monoclinic) | Monoclinic | C2/m | 11.552(1) | 17.168(1) | 8.719(1) | 90 | 130.64(1) | 90 | 1312.1(1) |
| Y₂(C₂O₄)₃·4H₂O | This compound Tetrahydrate | Orthorhombic | Pnma | 11.725 | 9.588 | 8.545 | 90 | 90 | 90 | 961.3 |
| Y₂(C₂O₄)₃·2H₂O | This compound Dihydrate | Monoclinic | C2/m | 9.3811 | 11.638 | 5.9726 | 90 | 96.079 | 90 | 648.9 |
Note: Some crystallographic data, particularly for the decahydrate and nonahydrate, are based on limited available literature and may require further confirmation through dedicated single-crystal X-ray diffraction studies.
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and characterization of this compound hydrates. The following sections outline the key experimental procedures cited in the literature.
Synthesis of this compound Decahydrate (Y₂(C₂O₄)₃·10H₂O)
This protocol describes a common precipitation method for synthesizing this compound decahydrate, a frequent starting material for obtaining other hydrated forms and ultimately yttrium oxide.
Materials:
-
Yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O)
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
-
Deionized water
-
Ethanol
Procedure:
-
Prepare a 0.1 M solution of yttrium nitrate hexahydrate in deionized water.
-
Prepare a 0.15 M solution of oxalic acid dihydrate in deionized water.
-
Heat both solutions to 70-80 °C.
-
Slowly add the oxalic acid solution to the yttrium nitrate solution with constant stirring. A white precipitate of this compound decahydrate will form immediately.
-
Continue stirring the mixture at 70-80 °C for 1-2 hours to ensure complete precipitation and particle growth.
-
Allow the precipitate to cool to room temperature and then age for several hours or overnight.
-
Separate the precipitate by filtration using a Buchner funnel.
-
Wash the precipitate several times with deionized water to remove any unreacted reagents and byproducts.
-
Finally, wash the precipitate with ethanol to facilitate drying.
-
Dry the resulting white powder in a desiccator at room temperature.
Formation of Lower Hydrates via Thermal Decomposition
Lower hydrates of this compound can be obtained through controlled thermal decomposition of the decahydrate. The specific hydrate formed is dependent on the temperature and atmosphere.
Apparatus:
-
Thermogravimetric Analyzer (TGA) or a tube furnace with temperature control.
-
Inert gas supply (e.g., nitrogen or argon) or air/oxygen supply.
Procedure:
-
Place a known amount of this compound decahydrate in the TGA pan or a crucible within the tube furnace.
-
Heat the sample at a controlled rate (e.g., 5-10 °C/min) under a continuous flow of the desired gas.
-
The formation of different hydrates can be identified by the distinct mass loss steps observed in the TGA curve. The approximate temperature ranges for the formation of various hydrates are:
-
Hexahydrate (Y₂(C₂O₄)₃·6H₂O): ~40-100 °C
-
Tetrahydrate (Y₂(C₂O₄)₃·4H₂O): ~100-150 °C
-
Dihydrate (Y₂(C₂O₄)₃·2H₂O): ~150-220 °C[1]
-
-
To isolate a specific hydrate, the sample can be held at the corresponding temperature plateau until the mass loss stabilizes.
Characterization Techniques
2.3.1. X-ray Diffraction (XRD): Powder X-ray diffraction is the primary technique for identifying the crystalline phases of this compound hydrates and determining their crystal structures.
-
Instrument: A powder diffractometer with Cu Kα radiation is typically used.
-
Sample Preparation: A small amount of the powdered sample is gently pressed into a sample holder.
-
Data Collection: The diffraction pattern is typically collected over a 2θ range of 10-80° with a step size of 0.02°.
-
Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., ICDD) for phase identification. Rietveld refinement can be used to determine lattice parameters and other structural details.
2.3.2. Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability and decomposition behavior of the hydrates, allowing for the determination of the water content and the identification of dehydration steps.
-
Instrument: A thermogravimetric analyzer.
-
Sample Preparation: A small, accurately weighed amount of the sample (typically 5-10 mg) is placed in the TGA pan.
-
Analysis: The sample is heated at a constant rate in a controlled atmosphere, and the mass loss is recorded as a function of temperature.
Visualizing Relationships and Workflows
Thermal Decomposition Pathway of this compound Hydrates
The thermal decomposition of this compound decahydrate follows a sequential dehydration process, ultimately leading to the formation of anhydrous this compound, which then decomposes to yttrium oxide. This pathway is a critical consideration in the synthesis of yttrium oxide with controlled morphology and properties.
Caption: Thermal decomposition pathway of this compound decahydrate.
Experimental Workflow for Synthesis and Characterization
The synthesis and characterization of this compound hydrates involve a systematic workflow, from precursor preparation to detailed structural and thermal analysis. This workflow ensures the production of well-defined materials and the accurate determination of their properties.
Caption: Experimental workflow for this compound hydrate synthesis and characterization.
References
An In-depth Technical Guide to Yttrium Oxalate Precursor Chemistry for Advanced Materials Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles of yttrium oxalate precursor chemistry, a cornerstone in the synthesis of advanced yttrium-based materials, particularly high-purity yttrium oxide (Y₂O₃). The oxalate precursor route is favored for its ability to yield materials with controlled morphology, particle size, and high purity, which are critical attributes for applications ranging from ceramics and catalysts to biomedical imaging and drug delivery systems.
Core Concepts of the this compound Precursor Method
The synthesis of yttrium oxide via the this compound precursor method is a multi-step process involving the precipitation of this compound followed by its thermal decomposition. This method offers excellent control over the stoichiometry and homogeneity of the final product. This compound, with the chemical formula Y₂(C₂O₄)₃, is an inorganic salt that is highly insoluble in water.[1][2] This low solubility is a key factor in its precipitation from aqueous solutions.[1][3]
The precursor is typically synthesized through a co-precipitation reaction involving a soluble yttrium salt, such as yttrium nitrate (Y(NO₃)₃), and a precipitating agent like oxalic acid (H₂C₂O₄) or ammonium oxalate ((NH₄)₂C₂O₄).[3][4] The resulting precipitate is a hydrated form of this compound, commonly this compound decahydrate (Y₂(C₂O₄)₃·10H₂O) or other hydrated forms.[5] Subsequent calcination of the this compound precursor at elevated temperatures leads to its decomposition, yielding pure, cubic-phase yttrium oxide.[6][7]
Synthesis of this compound Precursor
The co-precipitation method is the most common approach for synthesizing this compound precursors. The reaction parameters during this stage significantly influence the properties of the final yttrium oxide product.
Experimental Protocol: Co-Precipitation of this compound
A typical protocol for the synthesis of this compound nanoparticles is as follows:
-
Precursor Solution Preparation: A calculated amount of yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O) is dissolved in deionized water to achieve the desired concentration.[4]
-
Precipitating Agent Solution Preparation: A solution of a precipitating agent, such as ammonium oxalate, is prepared in deionized water.[4]
-
Precipitation: The precipitating agent solution is slowly added to the yttrium nitrate solution while stirring vigorously. This results in the formation of a white precipitate of this compound.[4] The reaction temperature is often controlled, for instance, at 40 °C.[6][8]
-
Aging: The mixture is continuously stirred for a specific duration, typically 1 to 4 hours, to allow the precipitate to age.[4]
-
Washing: The precipitate is separated from the solution by centrifugation or filtration. It is then washed multiple times with deionized water and ethanol to remove any unreacted ions and byproducts.[4]
-
Drying: The washed precipitate is dried in an oven at a low temperature, for example, 80 °C, overnight to remove the solvent.[4]
The order of addition of the reactants, known as "forward strike" (oxalic acid to yttrium nitrate solution) versus "reverse strike" (yttrium nitrate to oxalic acid solution), can influence the properties of the resulting powder.[7]
Characterization of the this compound Precursor
A variety of analytical techniques are employed to characterize the synthesized this compound precursor and the final yttrium oxide product.
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These techniques are crucial for studying the thermal decomposition behavior of the this compound precursor.[9][10] TGA measures the weight loss of a sample as a function of temperature, while DSC measures the heat flow associated with thermal transitions.[10]
-
X-ray Diffraction (XRD): XRD is used to determine the crystal structure and phase purity of the precursor and the final oxide.[6][11]
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These microscopy techniques are used to investigate the morphology, particle size, and microstructure of the synthesized materials.[6][12]
-
Fourier Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present in the precursor and to confirm the formation of yttrium oxide.[6]
-
Brunauer–Emmett–Teller (BET) Analysis: This technique is used to measure the specific surface area of the powders.[6]
Thermal Decomposition of this compound
The thermal decomposition of hydrated this compound is a multi-stage process that ultimately yields yttrium oxide.[5][9]
Decomposition Pathway
The decomposition of this compound octahydrate (Y₂(C₂O₄)₃·8H₂O) proceeds through the following general stages:
-
Dehydration: The hydrated this compound loses its water molecules in several steps. For example, the octahydrate first dehydrates to a trihydrate, then to a dihydrate, and finally to a monohydrate at temperatures below approximately 200°C.[9] The monohydrate is relatively stable up to around 320°C.[9]
-
Anhydrous Oxalate Decomposition: Above approximately 350°C, the anhydrous this compound begins to decompose.[9] This decomposition can proceed directly to the oxide or through the formation of intermediate compounds such as yttrium oxycarbonate ((YO)₂CO₃).[5][9]
-
Intermediate Decomposition: The intermediate oxycarbonate then decomposes at higher temperatures to form yttrium oxide.[5] For instance, yttrium oxycarbonate can be converted to yttrium oxide by heating at 450 °C.[5]
Influence of Atmosphere
The atmosphere in which the calcination is carried out can affect the decomposition pathway and the properties of the final product. For instance, in a CO₂ atmosphere at 390 °C, yttrium oxycarbonate with the composition (YCO₃)₂O can form.[5] In contrast, in nitrogen, oxygen, or air at the same temperature, (YO)₂CO₃ is obtained.[5]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound precursor chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | Y₂(C₂O₄)₃ | [1] |
| Solubility Product (Ksp) at 25 °C | 5.1 x 10⁻³⁰ | [1] |
| Alternate Ksp Value | 5.34 x 10⁻²⁹ | [13] |
| Hydrated Forms | Y₂(C₂O₄)₃·nH₂O (n=4, 9, 10) | [1] |
Table 2: Thermal Decomposition Stages of this compound Hydrate
| Temperature Range (°C) | Process | Product | Reference |
| < 200 | Dehydration | Y₂(C₂O₄)₃·H₂O | [9] |
| 200 - 320 | Stable Monohydrate | Y₂(C₂O₄)₃·H₂O | [9] |
| > 350 | Anhydrous Decomposition | Intermediate/Oxide | [9] |
| 390 - 460 | Active Decomposition | Intermediate Oxycarbonates | [5] |
| 450 | Oxycarbonate to Oxide | Y₂O₃ | [5] |
| 550 | Direct Decomposition | Y₂O₃ | [5] |
| 650 | Calcination | Y₂O₃ | [6][8] |
Table 3: Properties of Yttrium Oxide Derived from Oxalate Precursor
| Synthesis/Calcination Conditions | Crystallite Size (nm) | Specific Surface Area (m²/g) | Reference |
| Co-precipitation at 40°C for 1h, calcination at 650°C for 4h | 7 - 21 | 7.40 | [6][8] |
| Decomposition of (YO)₂CO₃ at 450°C | - | 50 - 60 | [5] |
| Decomposition of Y₂(C₂O₄)₃·10H₂O at 550°C | - | 65 | [5] |
| Deagglomerated oxalate calcined at 1073 K (800 °C) | 20 - 40 | - | [7] |
Logical Relationships in this compound Chemistry
The properties of the final yttrium oxide are intricately linked to the conditions employed during the precursor synthesis and its subsequent thermal treatment.
This guide provides a foundational understanding of this compound precursor chemistry. For researchers and professionals in drug development, mastering these principles is essential for designing and synthesizing yttrium-based nanomaterials with tailored properties for advanced applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. americanelements.com [americanelements.com]
- 3. Rare Earth Oxalate - Rare Earth Metal / Alfa Chemistry [rareearth.alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Research Portal [openresearch.surrey.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Thermal Decomposition of this compound [jstage.jst.go.jp]
- 10. tainstruments.com [tainstruments.com]
- 11. elar.urfu.ru [elar.urfu.ru]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Safety and Handling of Yttrium Oxalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for yttrium oxalate. It is intended to be a crucial resource for laboratory personnel and professionals in the field of drug development who may work with this compound. The information is compiled from various safety data sheets and toxicological resources.
Chemical and Physical Properties
This compound is an inorganic salt of yttrium and oxalic acid. It is a white, odorless, crystalline solid that is highly insoluble in water.[1][2] Upon heating, it decomposes to form yttrium oxide.[1] Various hydrated forms of this compound exist, with the nonahydrate and decahydrate being common.[3][4]
| Property | Value | Source(s) |
| Chemical Formula | Y₂(C₂O₄)₃ | [4] |
| Molecular Weight | 441.87 g/mol (anhydrous) | [5] |
| CAS Number | 867-68-5 (anhydrous), 13266-82-5 (nonahydrate) | [3][4] |
| Appearance | White crystalline solid/powder | [4][5] |
| Solubility in Water | Insoluble | [1][4] |
| Solubility Product (Ksp) | 5.1 x 10⁻³⁰ | [4] |
| Decomposition Temperature | Decomposes upon heating | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are acute toxicity upon ingestion or skin contact and the risk of serious eye damage.[5][6]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
Signal Word: Danger [5]
GHS Pictograms: [5]
Toxicological Information
Yttrium: Yttrium and its compounds are known to cause eye irritation.[7] Animal studies have indicated the potential for pulmonary irritation and liver damage.[7] Long-term exposure to yttrium may lead to pneumoconiosis, a scarring of the lungs.[7] At a cellular level, yttrium has been shown to induce apoptosis (programmed cell death) through the disruption of calcium signaling pathways (Ca²⁺/IP3R1/CaMKII). It can also generate reactive oxygen species (ROS), leading to cytotoxicity and DNA damage, and can inhibit antioxidant defense pathways such as Nrf2/PPARγ.
Oxalate: Oxalate is a toxic metabolite that can cause significant injury to the kidneys by forming calcium oxalate crystals, leading to tubular obstruction and damage.[8] The toxicity of oxalate is mediated through several mechanisms, including the activation of lipid signaling pathways, production of ROS, and the induction of inflammatory responses through the activation of the endoplasmic reticulum stress (ERS) and NF-κB signaling pathways.
Proposed Toxicological Signaling Pathways for this compound
Based on the known toxicities of yttrium and oxalate, exposure to this compound could potentially trigger a cascade of cellular events leading to toxicity. The following diagram illustrates a proposed logical relationship of these pathways.
References
- 1. americanelements.com [americanelements.com]
- 2. Yttrium - Wikipedia [en.wikipedia.org]
- 3. This compound|13266-82-5|lookchem [lookchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | C6O12Y2 | CID 164745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. gfschemicals.com [gfschemicals.com]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Yttria (Y₂O₃) Nanoparticles via Yttrium Oxalate Precipitation
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the synthesis of high-purity yttrium oxide (Y₂O₃), or yttria, nanoparticles using the yttrium oxalate precipitation method. This chemical precipitation technique is widely employed due to its simplicity, cost-effectiveness, and ability to control particle size and morphology.[1][2] The process involves the precipitation of an this compound precursor from an aqueous solution, followed by calcination to yield the final yttria nanoparticles. These nanoparticles are of significant interest for various applications, including in ceramics, phosphors, catalysis, and biomedical imaging, owing to their high thermal stability and dielectric constant.[2][3][4] This guide details the experimental workflow, optimized protocols, and the influence of key synthesis parameters on the final product's characteristics.
Principle of the Method
The synthesis of yttria nanoparticles via oxalate precipitation is a two-step process:
-
Precipitation: An yttrium salt, typically yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O), is dissolved in deionized water and reacted with a precipitating agent, such as oxalic acid or ammonium oxalate. This reaction leads to the formation of a white precipitate of this compound (Y₂(C₂O₄)₃).
Chemical Equation: 2 Y(NO₃)₃ + 3 (NH₄)₂C₂O₄ → Y₂(C₂O₄)₃(s) + 6 NH₄NO₃
-
Calcination: The collected and dried this compound precursor is subjected to high-temperature heat treatment in a furnace. This thermal decomposition process removes the oxalate group and yields pure yttrium oxide (Y₂O₃).
Chemical Equation: Y₂(C₂O₄)₃(s) + 3 O₂ → Y₂O₃(s) + 6 CO₂(g)
The final properties of the Y₂O₃ nanoparticles, such as particle size, size distribution, and morphology, are highly dependent on the conditions maintained during both the precipitation and calcination steps.[2][4]
Experimental Workflow
The overall process from precursor synthesis to final nanoparticle characterization is illustrated below.
Caption: Experimental workflow for yttria nanoparticle synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound Precursor
This protocol is based on optimized conditions reported to yield pure, semispherical nanoparticles.[5][6]
Materials and Equipment:
-
Yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O)
-
Ammonia oxalate or Oxalic acid
-
Deionized (DI) water
-
Beakers and magnetic stirrer with hotplate
-
pH meter
-
Buchner funnel and filter paper
-
Drying oven
Procedure:
-
Prepare Reactant Solutions:
-
Prepare an aqueous solution of yttrium nitrate.
-
Separately, prepare an aqueous solution of the precipitating agent (e.g., ammonia oxalate).
-
-
Precipitation Reaction:
-
Heat the yttrium nitrate solution to 40°C while stirring.
-
Slowly add the precipitating agent solution to the yttrium nitrate solution. The order of addition can be reversed (reverse strike), which may influence powder properties.[7]
-
A white precipitate of this compound will form instantly.
-
The final pH of the solution can significantly impact particle size; adjusting the pH to a value around 8 has been shown to produce smaller particles compared to a pH of 10.[2][4]
-
-
Aging the Precipitate:
-
Washing and Filtering:
-
Allow the precipitate to settle.
-
Decant the supernatant and wash the precipitate several times with DI water to remove impurities.
-
Filter the washed precipitate using a Buchner funnel.
-
-
Drying:
-
Dry the collected this compound precursor in an oven at a temperature of approximately 80-100°C for 24 hours or until a constant weight is achieved.
-
Protocol 2: Calcination of this compound to Yttria (Y₂O₃) Nanoparticles
Materials and Equipment:
-
Dried this compound precursor
-
Alumina crucible
-
High-temperature muffle furnace
Procedure:
-
Preparation: Place the dried this compound powder into an alumina crucible.
-
Calcination:
-
Place the crucible in the muffle furnace.
-
Heat the furnace to the target calcination temperature. A temperature of 650°C for 4 hours is an optimal condition for producing fine nanoparticles.[5][6] Temperatures can range from 500°C to over 1000°C depending on the desired particle size.[2][5]
-
Hold the temperature for the desired duration, typically between 2 and 8 hours.[5][6]
-
-
Cooling: After calcination, allow the furnace to cool down to room temperature naturally.
-
Collection: Carefully collect the resulting white powder of Y₂O₃ nanoparticles from the crucible.
Influence of Synthesis Parameters and Data
The synthesis conditions at each stage critically determine the properties of the final yttria nanoparticles.
Table 1: Effect of Precipitation and Calcination Parameters on Y₂O₃ Nanoparticle Properties
| Parameter | Condition | Resulting Particle/Crystallite Size | Specific Surface Area (m²/g) | Morphology | Reference |
| Precipitation Temperature | 40°C | 7-21 nm | 7.40 | Semispherical | [5][6] |
| Precipitation Time | 1 hour | 7-21 nm | 7.40 | Semispherical | [5][6] |
| Solution pH | 8 | ~30 nm (smaller mean size) | - | Well-dispersed | [2] |
| Solution pH | 9 | - | - | Nanorods | [8] |
| Solution pH | 10 | Larger mean size | - | - | [2][4] |
| Calcination Temperature | 650°C (for 4h) | 7-21 nm | 7.40 | Semispherical | [5][6] |
| Calcination Temperature | 800°C | - | - | - | [2] |
| Calcination Temperature | 1000°C / 1073 K | 20-40 nm | - | Cuboidal | [2] |
| Calcination Temperature | 1100°C | 50-120 nm | - | - | [7] |
Characterization
To confirm the successful synthesis and determine the properties of the yttria nanoparticles, several characterization techniques are employed:
-
X-ray Diffraction (XRD): To verify the cubic crystalline phase of Y₂O₃ and estimate the crystallite size.[5][9]
-
Scanning Electron Microscopy (SEM): To observe the surface morphology, particle shape, and degree of agglomeration.[7]
-
Transmission Electron Microscopy (TEM): To determine the particle size, size distribution, and morphology at a higher resolution.[5][7]
-
Brunauer–Emmett–Teller (BET) Analysis: To measure the specific surface area of the nanoparticle powder.[5]
-
Thermogravimetric Analysis (TGA): Used to study the decomposition of the this compound precursor and determine the appropriate calcination temperature.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. orientjchem.org [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Research Portal [openresearch.surrey.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note & Protocol: Thermal Decomposition of Yttrium Oxalate for the Synthesis of Yttrium Oxide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Yttrium oxide (Y₂O₃), or yttria, is a highly stable ceramic material with a wide range of applications, including in solid-state lasers, thermal barrier coatings, and as a host material for phosphors. One of the most common and reliable methods for synthesizing high-purity, nanocrystalline yttrium oxide is through the thermal decomposition of a yttrium oxalate precursor.[1] This method allows for excellent control over the final product's morphology, particle size, and surface area.
The thermal decomposition of this compound decahydrate (Y₂(C₂O₄)₃·10H₂O) is a multi-stage process that can be precisely controlled by temperature and atmosphere.[1][2] The process typically involves three main stages:
-
Dehydration: The initial precursor, this compound decahydrate, loses its water of hydration in one or more steps, typically starting at temperatures as low as 40°C.[1][2] Intermediate hydrates, such as the dihydrate, may be formed before the compound becomes fully anhydrous.[1]
-
Oxalate Decomposition & Intermediate Formation: Following dehydration, the anhydrous this compound decomposes. This stage, occurring at approximately 390-460°C, is complex and involves the formation of intermediate yttrium oxycarbonate species.[2][3] The exact composition of the oxycarbonate, such as (YO)₂CO₃, can be influenced by the temperature and the composition of the surrounding atmosphere.[2] The formation of this oxycarbonate intermediate is often accompanied by a significant increase in the material's specific surface area.[2][4]
-
Final Conversion to Yttrium Oxide: At higher temperatures, the intermediate oxycarbonate decomposes further, releasing carbon dioxide to form the final, stable yttrium oxide (Y₂O₃).[3] This final conversion is typically completed at temperatures between 700°C and 900°C.[3]
This document provides detailed protocols for the synthesis of the this compound precursor via co-precipitation and its subsequent thermal decomposition to produce yttrium oxide.
Experimental Protocols
Protocol 1: Synthesis of this compound (Y₂(C₂O₄)₃·10H₂O) Precursor via Co-Precipitation
This protocol describes a general co-precipitation method for synthesizing the this compound precursor.[5][6]
Materials:
-
Yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O)
-
Ammonium oxalate ((NH₄)₂C₂O₄) or Oxalic Acid (H₂C₂O₄)
-
Deionized water
-
Ethanol
Equipment:
-
Beakers
-
Magnetic stirrer with hot plate
-
Thermometer or temperature probe
-
Filtration apparatus (e.g., Büchner funnel) or centrifuge
-
Drying oven
Procedure:
-
Precursor Solution Preparation: Prepare a 0.1 M solution of yttrium nitrate hexahydrate by dissolving the calculated amount in deionized water.[7]
-
Precipitating Agent Solution Preparation: Prepare a 0.1 M solution of ammonium oxalate in deionized water.[7]
-
Precipitation: Heat both solutions to 40°C.[6][7] While stirring the ammonium oxalate solution vigorously, slowly add the yttrium nitrate solution. A white precipitate of this compound will form immediately.[5][7]
-
Aging: Continue stirring the resulting white suspension for 1 hour at 40°C to allow the precipitate to age and for the particle size distribution to homogenize.[6]
-
Washing: Separate the precipitate from the solution by filtration or centrifugation. Wash the precipitate multiple times with deionized water to remove unreacted ions and byproducts. Perform a final wash with ethanol to aid in the subsequent drying process.[5][7]
-
Drying: Dry the washed this compound precipitate in an oven at a low temperature, typically 80°C, overnight to obtain a fine white powder.[5]
Protocol 2: Thermal Decomposition (Calcination) to Yttrium Oxide (Y₂O₃)
The dried this compound powder is calcined in a furnace to yield yttrium oxide. The final properties of the Y₂O₃ are highly dependent on the calcination temperature and duration.
Equipment:
-
High-temperature furnace (muffle or tube)
-
Ceramic crucible (e.g., alumina)
Procedure:
-
Place the dried this compound powder into a ceramic crucible.
-
Place the crucible in the furnace.
-
Heat the powder according to one of the following recommended temperature profiles, depending on the desired outcome.
Method A: Single-Step Calcination for High Surface Area Y₂O₃
-
This method aims to produce nanocrystalline yttrium oxide with a high specific surface area in a single heating step.[2]
-
Heating Profile: Ramp the furnace temperature to 550-650°C in an air atmosphere and hold for 2-4 hours.[2][6] A study found that optimal parameters for pure Y₂O₃ nanoparticles were calcination at 650°C for 4 hours.[6][8]
Method B: Two-Step Calcination via Oxycarbonate Intermediate
-
This method allows for the formation of a high-surface-area yttrium oxycarbonate intermediate, which is then converted to yttrium oxide at a relatively low temperature.[2]
-
Step 1 (Oxycarbonate Formation): Heat the precursor to 320–330°C in a flowing air or oxygen atmosphere.[2] Hold at this temperature until the mass change indicates the formation of yttrium oxycarbonate, (YO)₂CO₃. This step maximizes the specific surface area.[2]
-
Step 2 (Conversion to Oxide): Increase the temperature to 450°C and hold for an extended period (e.g., 24 hours) to fully convert the oxycarbonate to yttrium oxide.[2]
Data Presentation
The thermal decomposition process can be monitored using thermogravimetric analysis (TGA). The following tables summarize the expected stages and the influence of calcination on the final product.
Table 1: Key Stages in the Thermal Decomposition of this compound Decahydrate
| Stage | Approximate Temperature Range (°C) | Process | Gaseous Products | Solid Product |
|---|---|---|---|---|
| 1 | 40 - 250 | Dehydration | H₂O | Y₂(C₂O₄)₃·xH₂O -> Y₂(C₂O₄)₃ |
| 2 | 350 - 550 | Oxalate Decomposition | CO, CO₂ | Y₂(C₂O₄)₃ -> (YO)₂CO₃ |
| 3 | 550 - 900 | Oxycarbonate Decomposition | CO₂ | (YO)₂CO₃ -> Y₂O₃ |
(Data synthesized from multiple sources describing the general decomposition process of metal oxalates)[2][3][9]
Table 2: Effect of Calcination Conditions on Yttrium Oxide Properties
| Precursor | Calcination Temperature (°C) | Atmosphere | Specific Surface Area (m²/g) | Notes |
|---|---|---|---|---|
| Y₂(C₂O₄)₃·10H₂O | 320 - 330 | Air or O₂ | 60 - 90 | Product is intermediate (YO)₂CO₃.[2][4] |
| (YO)₂CO₃ | 450 | Air | 50 - 60 | Conversion of oxycarbonate to Y₂O₃.[2] |
| Y₂(C₂O₄)₃·10H₂O | 550 | Air | ~65 | Direct conversion to Y₂O₃.[2] |
| Y₂(C₂O₄)₃ | 650 | Air | 7.40 | Yielded semispherical Y₂O₃ nanoparticles.[6] |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from the preparation of precursor solutions to the final characterization of the yttrium oxide product.
Chemical Transformation Pathway
This diagram outlines the chemical stages during the thermal decomposition of this compound decahydrate.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Research Portal [openresearch.surrey.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Yttrium Oxalate as a Precursor for Advanced Ceramic Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing yttrium oxalate (Y₂(C₂O₄)₃) as a precursor in the synthesis of high-purity yttrium-based ceramic materials. The use of this compound offers several advantages, including excellent control over stoichiometry, morphology, and the ability to produce fine, reactive powders upon calcination, which are essential for fabricating high-quality ceramics.
Introduction to this compound as a Ceramic Precursor
This compound is a key intermediate in the production of various advanced ceramics, including yttrium oxide (Y₂O₃), yttrium aluminum garnet (YAG, Y₃Al₅O₁₂), and yttrium barium copper oxide (YBCO, YBa₂Cu₃O₇₋ₓ) superconductors.[1][2][3] The thermal decomposition of this compound is a well-studied process that allows for the formation of yttria powders with controlled particle size and high specific surface area.[1][4] This precursor route is favored for its ability to yield high-purity oxides, as the oxalate decomposes cleanly into the oxide and gaseous byproducts (CO and CO₂).[1]
The properties of the final ceramic are highly dependent on the characteristics of the initial precursor powder. The precipitation conditions of this compound, such as reactant concentration, temperature, and pH, play a crucial role in determining the morphology and particle size of the precursor, which in turn influences the properties of the calcined ceramic powder.
Applications of Yttrium-Based Ceramics
Yttrium-based ceramics possess a unique combination of properties that make them suitable for a wide range of demanding applications:
-
Yttrium Oxide (Y₂O₃): Known for its high melting point, chemical stability, thermal stability, and transparency to infrared radiation.[1] It is used in applications such as high-temperature crucibles, IR windows, solid-state laser host materials, and as a sintering aid for other ceramics.[1][5]
-
Yttrium Aluminum Garnet (YAG, Y₃Al₅O₁₂): A widely used solid-state laser host material when doped with active ions like neodymium (Nd³⁺) or erbium (Er³⁺).[6] Its high thermal conductivity and mechanical strength are critical for high-power laser applications. Pure YAG is also used for transparent ceramic armor and optical components.[6]
-
Yttrium Barium Copper Oxide (YBCO): A high-temperature superconductor with a critical temperature (Tc) above the boiling point of liquid nitrogen (77 K).[7][8] YBCO is used in the fabrication of superconducting magnets, fault current limiters, and high-frequency electronic devices.
Experimental Protocols
Synthesis of Nanocrystalline Yttrium Oxide (Y₂O₃) Powder
This protocol details the synthesis of high-purity, nanocrystalline yttria powder via the thermal decomposition of this compound.
3.1.1. Materials and Equipment
-
Yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O)
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
-
Deionized water
-
Ammonium hydroxide (for pH adjustment, optional)
-
Beakers and magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
-
Tube furnace with controlled atmosphere capabilities
-
Mortar and pestle or ball mill
3.1.2. Protocol for this compound Precipitation
-
Prepare Reactant Solutions:
-
Dissolve a stoichiometric amount of yttrium nitrate hexahydrate in deionized water to create a 0.1 M solution.
-
Dissolve a stoichiometric amount of oxalic acid dihydrate in deionized water to create a 0.1 M solution.
-
-
Precipitation:
-
Slowly add the oxalic acid solution to the yttrium nitrate solution while stirring continuously. A white precipitate of this compound decahydrate (Y₂(C₂O₄)₃·10H₂O) will form.[1]
-
The reaction temperature can be varied between room temperature and 100 °C to control particle size.[9] For finer particles, precipitation at a lower temperature is generally preferred.
-
-
Aging and Filtration:
-
Allow the precipitate to age in the mother liquor for a specified time (e.g., 1-3 hours) to ensure complete reaction and particle growth.[9]
-
Separate the precipitate from the solution by filtration.
-
Wash the precipitate several times with deionized water to remove any unreacted ions, followed by a final wash with ethanol to aid in drying.
-
-
Drying:
-
Dry the filtered this compound precursor in a drying oven at a temperature between 80-110 °C for 12-24 hours to remove residual water.[10]
-
3.1.3. Protocol for Thermal Decomposition (Calcination)
The thermal decomposition of this compound to yttria is a multi-step process involving dehydration and oxalate decomposition.[1][11]
-
Place the dried this compound powder in an alumina crucible.
-
Insert the crucible into a tube furnace.
-
Heat the powder according to a controlled temperature program. The specific temperatures and holding times will determine the final properties of the yttria powder. Two exemplary methods are provided below.[1]
-
Method 1 (for high specific surface area): Heat to 320-330 °C in a flowing air or oxygen atmosphere to form an intermediate yttrium oxycarbonate. Then, heat to 450 °C for 24 hours to convert the oxycarbonate to yttrium oxide.[1]
-
Method 2 (direct decomposition): Heat directly to 550 °C in an air or oxygen atmosphere.[1]
-
-
After the calcination is complete, allow the furnace to cool down to room temperature.
-
The resulting white powder is nanocrystalline yttrium oxide. Gentle grinding with a mortar and pestle may be necessary to break up any soft agglomerates.
Synthesis of Yttrium Barium Copper Oxide (YBCO) Powder
This protocol outlines a co-precipitation method for synthesizing YBCO precursor powder using this compound.
3.2.1. Materials and Equipment
-
Yttrium nitrate (Y(NO₃)₃)
-
Barium nitrate (Ba(NO₃)₂)
-
Copper nitrate (Cu(NO₃)₂)
-
Oxalic acid
-
Polyethylene glycol (PEG)
-
Deionized water
-
Beakers and magnetic stirrer
-
Filtration apparatus
-
Drying oven
-
Tube furnace
3.2.2. Protocol for YBCO Precursor Co-precipitation
-
Prepare Metal Nitrate Solution (Solution A):
-
Prepare Oxalic Acid Solution (Solution B):
-
Prepare an aqueous solution of oxalic acid.[12]
-
-
Co-precipitation:
-
Slowly add the oxalic acid solution (Solution B) dropwise to the metal nitrate solution (Solution A) while stirring vigorously to form a co-precipitate of the metal oxalates.[12]
-
-
Filtration and Drying:
-
Filter the resulting precipitate and wash it thoroughly with deionized water.
-
Dry the precursor powder in an oven.
-
-
Calcination and Sintering:
Data Presentation
The properties of the final ceramic powder are highly influenced by the calcination parameters. The following table summarizes the effect of calcination temperature on the specific surface area of yttria derived from a this compound precursor.
| Precursor | Calcination Temperature (°C) | Atmosphere | Resulting Phase | Specific Surface Area (m²/g) | Reference |
| Y₂(C₂O₄)₃·10H₂O | 320-330 | Air/Oxygen | Yttrium Oxycarbonate | 60-90 | [1] |
| Yttrium Oxycarbonate | 450 (for 24h) | Air/Oxygen | Yttrium Oxide (Y₂O₃) | 50-60 | [1] |
| Y₂(C₂O₄)₃·10H₂O | 550 | Air/Oxygen | Yttrium Oxide (Y₂O₃) | 65 | [1] |
| This compound | 650 (for 4h) | Air | Yttrium Oxide (Y₂O₃) | 7.40 | [9] |
| This compound | 1073 (800) | Air | Yttrium Oxide (Y₂O₃) | - | [14] |
| La, Nd co-doped this compound | 1100 (for 4h) | - | Doped Yttrium Oxide | - | [15] |
Visualizations
Experimental Workflow for Ceramic Synthesis
Caption: Workflow for synthesizing ceramic powders from a this compound precursor.
Thermal Decomposition Pathway of this compound
Caption: Thermal decomposition stages of this compound to form yttrium oxide.
References
- 1. mdpi.com [mdpi.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Yttrium aluminium garnet - Wikipedia [en.wikipedia.org]
- 7. Yttrium barium copper oxide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Research Portal [openresearch.surrey.ac.uk]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. CN102976744B - Preparation method for yttrium barium copper oxide superconductivity nanopowder - Google Patents [patents.google.com]
- 13. depts.ttu.edu [depts.ttu.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Co-precipitation Synthesis of Yttrium Oxide Nanoparticles using an Oxalate Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of yttrium oxide (Y₂O₃) nanoparticles via the co-precipitation of an yttrium oxalate precursor. The document covers the synthesis methodology, characterization, and key applications in the biomedical field, with a focus on drug delivery and bioimaging.
Introduction
Yttrium oxide nanoparticles are of significant interest in various fields, including biomedicine, due to their unique properties such as high thermal stability, and utility as a host for various dopants for imaging applications. The co-precipitation method using an oxalate precursor is a widely employed technique for synthesizing Y₂O₃ nanoparticles. This method is favored for its relative simplicity, low cost, and ability to produce nanoparticles with controlled size and morphology, making it suitable for large-scale production.[1]
This document outlines the standard protocol for this synthesis and provides detailed application protocols for researchers interested in their biomedical applications.
Nanoparticle Synthesis: Co-precipitation of this compound
The synthesis of yttrium oxide nanoparticles via the oxalate co-precipitation route is a two-step process:
-
Co-precipitation: Yttrium salt (e.g., yttrium nitrate) is reacted with an oxalate source (e.g., ammonium oxalate) in an aqueous solution to form an insoluble this compound precipitate.
-
Calcination: The this compound precursor is then heated at a high temperature to decompose it into yttrium oxide nanoparticles.
Experimental Protocol: Yttrium Oxide Nanoparticle Synthesis
This protocol details the synthesis of yttrium oxide nanoparticles with a crystallite size in the range of 7-21 nm and a specific surface area of approximately 7.40 m²/g.[2][3]
Materials:
-
Yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O)
-
Ammonium oxalate monohydrate ((NH₄)₂C₂O₄·H₂O)
-
Deionized water
-
Ethanol
-
Beakers
-
Magnetic stirrer with heating plate
-
Centrifuge
-
Oven
-
Muffle furnace
Procedure:
-
Precursor Solution Preparation:
-
Prepare an aqueous solution of yttrium nitrate hexahydrate. The concentration can be varied to control the final particle size.
-
In a separate beaker, prepare an aqueous solution of ammonium oxalate.
-
-
Co-precipitation Reaction:
-
Heat the yttrium nitrate solution to 40°C while stirring.
-
Slowly add the ammonium oxalate solution to the yttrium nitrate solution under vigorous stirring. A white precipitate of this compound will form immediately.
-
Continue stirring the mixture at 40°C for 1 hour to allow the precipitate to age.[2][3]
-
-
Washing and Drying:
-
Separate the precipitate from the solution by centrifugation.
-
Wash the precipitate several times with deionized water to remove any unreacted ions.
-
Perform a final wash with ethanol.
-
Dry the washed precipitate in an oven at 80-100°C overnight.
-
-
Calcination:
Synthesis Workflow
Influence of Synthesis Parameters
The properties of the resulting yttrium oxide nanoparticles are highly dependent on the synthesis parameters.
Table 1: Effect of Synthesis Parameters on Y₂O₃ Nanoparticle Properties
| Parameter | Variation | Effect on Nanoparticle Properties | Reference(s) |
| pH | Increasing pH from 8 to 10 | Yttria powders made from the precursor at a pH of 8 are smaller in mean particle size and have a narrower size distribution than those made from a precursor at a pH of 10. | [1] |
| Calcination Temperature | Increasing Temperature | Leads to an increase in crystallite size and degree of agglomeration. | [4] |
| Precursor Concentration | Increasing Concentration | Can lead to an increase in nanoparticle size. | [5] |
| Surfactant | Addition of Surfactants | Can influence the morphology and prevent agglomeration. | [1][6] |
Characterization of Yttrium Oxide Nanoparticles
After synthesis, it is crucial to characterize the nanoparticles to determine their physicochemical properties.
Table 2: Common Characterization Techniques for Y₂O₃ Nanoparticles
| Technique | Information Obtained |
| X-ray Diffraction (XRD) | Crystalline structure, phase purity, and average crystallite size. |
| Scanning Electron Microscopy (SEM) | Morphology, particle size, and degree of agglomeration. |
| Transmission Electron Microscopy (TEM) | High-resolution morphology, particle size distribution, and crystalline structure. |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and size distribution in suspension. |
| Zeta Potential | Surface charge and stability of the nanoparticle suspension. |
| Brunauer-Emmett-Teller (BET) Analysis | Specific surface area. |
Application Notes and Protocols
Yttrium oxide nanoparticles have shown great promise in various biomedical applications, particularly in drug delivery and bioimaging.
Drug Delivery
Y₂O₃ nanoparticles can be surface-functionalized to act as carriers for therapeutic agents. Polyethylene glycol (PEG) is commonly used for surface modification to improve biocompatibility and prolong circulation time.
Materials:
-
As-synthesized Y₂O₃ nanoparticles
-
Methoxy-PEG-silane (or other PEG derivative with a suitable anchor group)
-
Anhydrous Toluene (or other suitable solvent)
-
Sonicator
-
Centrifuge
Procedure:
-
Disperse the Y₂O₃ nanoparticles in anhydrous toluene by sonication.
-
Add methoxy-PEG-silane to the nanoparticle suspension. The amount of PEG-silane should be optimized based on the surface area of the nanoparticles.
-
Reflux the mixture overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to room temperature.
-
Separate the PEGylated nanoparticles by centrifugation.
-
Wash the nanoparticles several times with toluene and then ethanol to remove unreacted PEG-silane.
-
Dry the PEGylated nanoparticles under vacuum.
Materials:
-
PEGylated Y₂O₃ nanoparticles
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Magnetic stirrer
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Disperse a known amount of PEGylated Y₂O₃ nanoparticles in PBS.
-
Prepare a stock solution of DOX in PBS.
-
Add the DOX solution to the nanoparticle suspension and stir the mixture at room temperature overnight in the dark.
-
Separate the DOX-loaded nanoparticles by centrifugation.
-
Collect the supernatant to determine the amount of unloaded DOX.
The drug loading efficiency can be determined indirectly by measuring the amount of free drug in the supernatant after the loading process.
Procedure:
-
Prepare a Calibration Curve:
-
Prepare a series of DOX solutions of known concentrations in PBS.
-
Measure the absorbance of each solution at the maximum absorbance wavelength of DOX (around 480 nm) using a UV-Vis spectrophotometer.
-
Plot a graph of absorbance versus concentration to create a standard calibration curve.
-
-
Measure Unloaded Drug:
-
Measure the absorbance of the supernatant collected in the drug loading protocol.
-
Use the calibration curve to determine the concentration of free DOX in the supernatant.
-
-
Calculate Drug Loading Efficiency (DLE) and Drug Loading Content (DLC):
-
DLE (%) = [(Initial amount of DOX) - (Amount of free DOX in supernatant)] / (Initial amount of DOX) x 100
-
DLC (%) = [(Initial amount of DOX) - (Amount of free DOX in supernatant)] / (Weight of DOX-loaded nanoparticles) x 100
-
Bioimaging
Doping yttrium oxide nanoparticles with lanthanide ions, such as europium (Eu³⁺), can render them fluorescent, making them suitable for bioimaging applications.
Materials:
-
Eu³⁺-doped Y₂O₃ nanoparticles
-
Cancer cell line (e.g., HeLa)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Culture the cancer cells on glass coverslips in a petri dish.
-
Disperse the Eu³⁺-doped Y₂O₃ nanoparticles in the cell culture medium at a desired concentration.
-
Incubate the cells with the nanoparticle-containing medium for a specific time (e.g., 24 hours) to allow for cellular uptake.
-
Wash the cells three times with PBS to remove any unbound nanoparticles.
-
Observe the cells under a fluorescence microscope using the appropriate excitation and emission wavelengths for Eu³⁺ (e.g., excitation at ~250 nm, emission at ~611 nm).
Cytotoxicity and Mechanism of Action
Yttrium oxide nanoparticles have been shown to induce cytotoxicity in cancer cells through the generation of reactive oxygen species (ROS), leading to apoptosis.
Materials:
-
Y₂O₃ nanoparticles
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of the Y₂O₃ nanoparticle suspension in the cell culture medium.
-
Remove the old medium from the cells and add the nanoparticle suspensions at various concentrations.
-
Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells).
Conclusion
The co-precipitation method using an oxalate precursor is a versatile and scalable approach for the synthesis of yttrium oxide nanoparticles. By carefully controlling the synthesis parameters, nanoparticles with desired physicochemical properties can be obtained for various biomedical applications. The protocols provided in this document offer a foundation for researchers to explore the potential of yttrium oxide nanoparticles in drug delivery, bioimaging, and cancer therapy. Further optimization of these protocols may be necessary depending on the specific application and cell type.
References
Application of Yttrium Oxalate in Phosphor Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of yttrium oxide-based phosphors using yttrium oxalate as a precursor. The methodologies outlined are grounded in established co-precipitation and subsequent calcination techniques, offering a reproducible approach for producing high-quality phosphors for various applications, including displays, lighting, and biomedical imaging.
Introduction
Yttrium oxide (Y₂O₃) is a highly stable and efficient host material for various rare-earth dopants, enabling the production of phosphors with strong and sharp emission lines. This compound (Y₂(C₂O₄)₃) is a widely used precursor for the synthesis of yttrium oxide powders due to its ease of precipitation, controlled stoichiometry, and the ability to yield fine, homogeneous particles upon calcination. The co-precipitation method, in particular, allows for the uniform incorporation of dopant ions, such as Europium (Eu³⁺) for red-emitting phosphors, into the this compound lattice, which is crucial for achieving high luminescence efficiency.
This guide details the synthesis of Y₂O₃:Eu³⁺ phosphors, a prominent red phosphor, through the this compound precursor route. It covers the experimental protocols, the influence of key synthesis parameters on the final product's characteristics, and presents the data in a structured format for easy comparison and implementation.
Experimental Protocols
Two primary experimental protocols are presented: the co-precipitation of this compound and its subsequent calcination to form the desired yttrium oxide phosphor.
Protocol 1: Co-precipitation of Doped this compound
This protocol describes the synthesis of Europium-doped this compound precursor powder.
Materials:
-
Yttrium (III) nitrate hexahydrate (Y(NO₃)₃·6H₂O)
-
Europium (III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O)
-
Ammonium oxalate ((NH₄)₂C₂O₄) or Oxalic acid (H₂C₂O₄)
-
Deionized water
-
Ethanol
-
Ammonium hydroxide (NH₄OH) (for pH adjustment)
Equipment:
-
Beakers
-
Magnetic stirrer and stir bars
-
Burette or dropping funnel
-
pH meter
-
Centrifuge or filtration setup (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Precursor Solution Preparation:
-
Prepare a 0.1 M aqueous solution of yttrium nitrate hexahydrate.
-
Prepare a 0.1 M aqueous solution of europium nitrate hexahydrate.
-
For a target doping concentration of 5 mol% Eu³⁺, mix the yttrium nitrate and europium nitrate solutions in a 95:5 molar ratio.
-
-
Precipitating Agent Solution Preparation:
-
Prepare a 0.1 M aqueous solution of ammonium oxalate.
-
-
Precipitation:
-
Place the mixed nitrate solution in a beaker on a magnetic stirrer and stir vigorously.
-
Slowly add the ammonium oxalate solution dropwise to the nitrate solution. A white precipitate of yttrium europium oxalate will form immediately.
-
Monitor and maintain the pH of the solution at a desired value (e.g., pH 2-3) by adding ammonium hydroxide solution, as pH can influence the particle size and morphology.
-
-
Aging:
-
After the complete addition of the precipitating agent, continue stirring the suspension for 1-2 hours at room temperature to allow the precipitate to age and mature.
-
-
Washing:
-
Separate the precipitate from the solution by centrifugation or filtration.
-
Wash the precipitate several times with deionized water to remove unreacted ions.
-
Perform a final wash with ethanol to aid in drying and prevent agglomeration.
-
-
Drying:
-
Dry the washed precipitate in an oven at 80-100 °C for 12-24 hours to obtain a fine, white powder of doped this compound.
-
Protocol 2: Calcination of this compound to Y₂O₃:Eu³⁺ Phosphor
This protocol details the thermal conversion of the this compound precursor into the final crystalline yttrium oxide phosphor.
Materials:
-
Dried Europium-doped this compound powder (from Protocol 2.1)
Equipment:
-
Alumina crucibles
-
High-temperature muffle furnace
Procedure:
-
Sample Preparation:
-
Place the dried this compound powder into an alumina crucible.
-
-
Calcination:
-
Place the crucible in the muffle furnace.
-
Heat the sample in air to the desired calcination temperature (e.g., 600-1200 °C) at a controlled ramp rate (e.g., 5 °C/min). The choice of temperature significantly impacts the crystallinity and particle size of the final phosphor.
-
Hold the sample at the peak temperature for a specific duration (e.g., 2-4 hours) to ensure complete decomposition of the oxalate and formation of the crystalline yttrium oxide phase.
-
-
Cooling:
-
Allow the furnace to cool down naturally to room temperature.
-
-
Product Collection:
-
Carefully remove the crucible from the furnace. The resulting white powder is the Y₂O₃:Eu³⁺ phosphor.
-
Data Presentation
The properties of the synthesized phosphor are highly dependent on the synthesis and processing parameters. The following tables summarize the expected quantitative data based on different experimental conditions.
Table 1: Effect of Calcination Temperature on Y₂O₃:Eu³⁺ Phosphor Properties
| Calcination Temperature (°C) | Average Crystallite Size (nm) | Morphology | Relative Luminescence Intensity (a.u.) |
| 600 | 15 - 30 | Semi-spherical nanoparticles | Low |
| 800 | 30 - 50 | More defined spherical particles | Medium |
| 1000 | 50 - 80 | Necking and initial sintering of particles | High |
| 1200 | > 100 | Sintered particles with larger grain sizes | Very High (potential for concentration quenching) |
Table 2: Influence of Synthesis Parameters on Precursor and Phosphor Characteristics
| Parameter | Variation | Effect on this compound Precursor | Effect on Y₂O₃:Eu³⁺ Phosphor |
| pH during Precipitation | 1 - 2 | Smaller, more uniform particles | Smaller, well-dispersed phosphor particles |
| 3 - 5 | Larger, irregular particles | Larger, agglomerated phosphor particles | |
| Aging Time | < 1 hour | Incomplete precipitation, smaller particles | Broader particle size distribution |
| 2 - 4 hours | Well-formed crystals, larger particles | Narrower particle size distribution | |
| Dopant Concentration (Eu³⁺) | 1 - 5 mol% | No significant morphological change | Increasing luminescence intensity |
| > 5 mol% | No significant morphological change | Concentration quenching, decreased intensity |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of Y₂O₃:Eu³⁺ phosphors using the this compound precursor method.
Caption: Experimental workflow for Y₂O₃:Eu³⁺ phosphor synthesis.
Logical Relationship of Synthesis Steps
This diagram illustrates the logical progression and dependencies of the key stages in the synthesis process.
Caption: Logical flow of phosphor synthesis.
Conclusion
The use of this compound as a precursor offers a reliable and controllable route for the synthesis of high-quality yttrium oxide-based phosphors. The co-precipitation method allows for excellent control over the stoichiometry and homogeneity of the precursor, which directly translates to the performance of the final phosphor. By carefully controlling key parameters such as pH, aging time, and calcination temperature, researchers can tailor the particle size, morphology, and luminescent properties of the synthesized phosphors to meet the demands of specific applications. The protocols and data presented in this document serve as a comprehensive guide for the successful synthesis and optimization of yttrium oxide phosphors.
Application Notes and Protocols for the Hydrothermal Synthesis of Yttrium Compounds from Oxalate Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yttrium oxide (Y₂O₃), or yttria, is a rare-earth metal oxide with significant applications in materials science and biomedicine due to its high thermal stability, dielectric constant, and chemical stability.[1][2] It is widely utilized as a host material for rare-earth dopants in phosphors and lasers, in biological imaging, and as a therapeutic agent.[3] The synthesis of Y₂O₃ nanoparticles with controlled size and morphology is crucial for these applications.
The oxalate precursor route is a common method for synthesizing high-purity ceramic powders.[2] This method typically involves two main stages: the precipitation of a yttrium oxalate precursor (Y₂(C₂O₄)₃·nH₂O) followed by its conversion to yttrium oxide. While this conversion is conventionally achieved through high-temperature calcination, hydrothermal synthesis presents a compelling alternative.[3]
Hydrothermal synthesis is a "soft-solution" technique involving crystallization from high-temperature aqueous solutions under high vapor pressure.[4] This method offers excellent control over particle size, morphology, and crystallinity by tuning reaction parameters like temperature, pressure, and time, often at lower temperatures than traditional solid-state reactions.[5] These application notes provide a detailed two-step protocol that combines the precipitation of an this compound precursor with a subsequent hydrothermal conversion to produce yttrium oxide nanoparticles.
Quantitative Data on Synthesis Parameters
The properties of the final yttrium oxide nanoparticles are highly dependent on the synthesis conditions. The following tables summarize the effects of key parameters on the crystallite size of Y₂O₃.
Table 1: Effect of Precursor Concentration on Y₂O₃ Nanoparticle Size
| Precursor Concentration (Y(NO₃)₃) (M) | Average Crystallite Size (nm) |
| 0.1 | 34 |
| 0.2 | 38 |
| 0.3 | 52 |
| 0.4 | 58 |
| Data sourced from a study on the hydrothermal synthesis of Y₂O₃ nanoparticles.[4][6] |
Table 2: Effect of Calcination Temperature on Y₂O₃ Nanoparticle Size
| Calcination Temperature (°C) | Average Particle Size (nm) |
| 500 | 17.13 |
| 700 | 24.1 |
| 1000 | 30.3 |
| Data from a study on hydrothermally synthesized yttrium hydroxide precursors, illustrating the general effect of temperature on particle growth.[7] |
Experimental Workflow and Parameter Relationships
The synthesis process involves a precipitation step to form the oxalate precursor, followed by a hydrothermal step for conversion to the oxide. The relationship between experimental parameters and the final product characteristics is crucial for achieving desired material properties.
Experimental Protocols
This section details the two-step procedure for synthesizing yttrium oxide nanoparticles using an oxalate precursor followed by hydrothermal treatment.
Protocol 1: Co-Precipitation of this compound Precursor
This protocol describes the synthesis of the this compound (Y₂(C₂O₄)₃) precursor from yttrium nitrate.
Materials:
-
Yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O)
-
Oxalic acid (H₂C₂O₄) or Ammonium oxalate ((NH₄)₂C₂O₄)
-
Deionized (DI) water
-
Ethanol
-
Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH) for pH adjustment (optional)
Equipment:
-
Glass beakers
-
Magnetic stirrer and stir bars
-
Pipettes and graduated cylinders
-
Centrifuge and centrifuge tubes
-
Drying oven
Procedure:
-
Precursor Solution Preparation: Dissolve a calculated amount of yttrium nitrate hexahydrate in DI water to achieve the desired molar concentration (e.g., 0.1 M to 0.4 M).[6]
-
Precipitating Agent Preparation: Prepare a stoichiometric amount of oxalic acid or ammonium oxalate solution in DI water.
-
Precipitation: While vigorously stirring the yttrium nitrate solution at room temperature, slowly add the oxalic acid solution dropwise. A white precipitate of this compound will form instantly.[4]
-
pH Adjustment (Optional): Monitor and adjust the pH of the mixture if necessary. The pH can influence the morphology and size of the precursor particles.
-
Aging: Continue to stir the suspension vigorously for 1-2 hours at a constant temperature (e.g., 40 °C) to allow the precipitate to age and mature.[3]
-
Washing: Separate the white precipitate by centrifugation (e.g., 4000 rpm for 10 minutes). Discard the supernatant.
-
Resuspend the precipitate in DI water and centrifuge again. Repeat this washing step three times to remove unreacted ions.
-
Perform a final wash using ethanol to facilitate drying.
-
Drying: Dry the washed this compound precipitate in an oven at 60-80 °C overnight until a constant weight is achieved. The result is a fine, white powder of this compound.
Protocol 2: Hydrothermal Conversion of this compound to Yttrium Oxide
This protocol describes the conversion of the synthesized this compound powder into yttrium oxide (Y₂O₃) using a hydrothermal method. This approach is adapted from general hydrothermal principles and studies on the hydrothermal conversion of other metal oxalates.[3][8]
Materials:
-
Dried this compound powder (from Protocol 1)
-
Deionized (DI) water
-
Ethanol
Equipment:
-
Teflon-lined stainless steel autoclave (e.g., 100 mL capacity)
-
Laboratory oven capable of reaching at least 250 °C
-
Centrifuge and centrifuge tubes
-
Drying oven or vacuum oven
Procedure:
-
Preparation: Add a specific amount of the dried this compound powder to the Teflon liner of the autoclave.
-
Add Solvent: Fill the Teflon liner with DI water to approximately 80% of its volume. Do not add any mineralizer or precipitating agent.
-
Sealing: Seal the Teflon liner and place it inside the stainless steel autoclave. Tighten the autoclave securely.
-
Hydrothermal Treatment: Place the sealed autoclave inside a preheated laboratory oven. Heat the autoclave to a temperature between 180 °C and 220 °C.[6][8] Maintain this temperature for a duration of 6 to 24 hours.[6][8] The high temperature and pressure will facilitate the decomposition of the oxalate and the formation of yttrium hydroxide or oxide.
-
Cooling: After the treatment period, turn off the oven and allow the autoclave to cool down to room temperature naturally. Caution: Do not attempt to open the autoclave while it is hot or under pressure.
-
Product Collection: Once cooled, open the autoclave and retrieve the Teflon liner. The product will be a white suspension or settled powder.
-
Washing: Transfer the contents to a centrifuge tube. Centrifuge the mixture to collect the solid product. Wash the powder several times with DI water and then with ethanol to remove any residual soluble byproducts.
-
Drying: Dry the final white powder in an oven at 80-100 °C for several hours to obtain pure yttrium oxide (Y₂O₃) nanoparticles.[6] A final, optional low-temperature calcination (e.g., 500 °C) can be performed to improve crystallinity if the as-synthesized product is yttrium hydroxide.[7]
Conclusion
The combination of co-precipitation to form an this compound precursor followed by hydrothermal conversion offers a robust method for synthesizing yttrium oxide nanoparticles. This two-step approach provides control over the final particle characteristics through the careful manipulation of parameters in both the precipitation and hydrothermal stages. The protocols and data presented here serve as a comprehensive guide for researchers to produce high-quality yttrium oxide materials tailored for advanced applications in drug development, bioimaging, and materials science.
References
- 1. orientjchem.org [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Hydrothermal Synthesis and Characterization of Yttrium Oxide Nanoparticles: Bioavailability and Targeting of Breast Tumors – Oriental Journal of Chemistry [orientjchem.org]
- 7. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 8. Hydrothermal Conversion of Thorium Oxalate into ThO2· n H2O Oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Yttrium Oxalate in High-Temperature Superconductor Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pivotal role of yttrium oxalate in the synthesis of yttrium barium copper oxide (YBCO), a prominent high-temperature superconductor. This document details the advantages of the this compound co-precipitation method over the conventional solid-state reaction, offering detailed experimental protocols and comparative data for researchers in materials science and related fields.
Application Notes
This compound serves as a critical precursor in the co-precipitation synthesis of YBCO, a method favored for producing high-purity, homogeneous, and nano-sized superconductor powders. Unlike the traditional solid-state reaction method, which involves the high-temperature grinding and firing of solid precursors like yttrium oxide, barium carbonate, and copper oxide, the co-precipitation route offers superior control over the stoichiometry and morphology of the final product.
The co-precipitation process involves the simultaneous precipitation of yttrium, barium, and copper ions from a solution as their respective oxalates. The resulting intimate mixture of precursors at the atomic level ensures a more uniform composition in the final ceramic. The subsequent thermal decomposition of this yttrium-barium-copper oxalate precursor at lower temperatures compared to the solid-state method leads to the formation of the desired YBCO phase. This reduction in processing temperature helps to control grain growth and maintain a fine-grained microstructure, which is often associated with enhanced superconducting properties.
Key Advantages of the this compound Co-Precipitation Method:
-
Enhanced Homogeneity: Co-precipitation ensures a uniform distribution of the constituent metal ions, leading to a more homogeneous YBCO product.[1]
-
Finer Particle Size: This method yields nanocrystalline YBCO powders, which can lead to improved sintering and denser final products.[1]
-
Lower Processing Temperatures: The thermal decomposition of the oxalate precursor occurs at lower temperatures than the solid-state reaction, reducing energy consumption and the risk of exaggerated grain growth.[1]
-
Improved Superconducting Properties: The resulting fine-grained and homogeneous microstructure often translates to a sharper superconducting transition and potentially higher critical current densities.[1]
Comparative Data: Co-Precipitation vs. Solid-State Reaction
The following table summarizes the key quantitative differences between the this compound co-precipitation method and the conventional solid-state reaction for the synthesis of YBCO.
| Parameter | This compound Co-Precipitation Method | Solid-State Reaction Method |
| Precursor Materials | Yttrium, Barium, and Copper salts (e.g., nitrates or acetates), Oxalic Acid | Yttrium Oxide (Y₂O₃), Barium Carbonate (BaCO₃), Copper(II) Oxide (CuO) |
| Calcination Temperature | ~600 - 920 °C[2] | 900 - 950 °C[3] |
| Calcination Duration | 10 - 24 hours[2] | 10 - 24 hours[3] |
| Sintering Temperature | ~920 °C[2] | 930 - 955 °C[3] |
| Sintering Duration | 15 - 24 hours[2] | 15 - 20 hours[3] |
| Resulting Grain Size | Finer, often in the nanometer to sub-micron range[1] | Larger, typically in the micron range |
| Phase Purity | Generally higher, with reduced secondary phases[1] | Prone to formation of impurity phases requiring repeated grinding |
| Superconducting Transition Temperature (Tc) | ~90 - 93 K[2] | ~93 K[3] |
| Transition Width (ΔTc) | Sharper transition[1] | Broader transition |
Experimental Protocols
Protocol 1: Synthesis of YBCO via this compound Co-Precipitation
This protocol details the synthesis of YBa₂Cu₃O₇₋ₓ powder using the co-precipitation of yttrium, barium, and copper oxalates.
1. Precursor Solution Preparation:
- Prepare separate aqueous solutions of yttrium nitrate (Y(NO₃)₃·6H₂O), barium nitrate (Ba(NO₃)₂), and copper nitrate (Cu(NO₃)₂·3H₂O). The molar ratio of Y:Ba:Cu should be 1:2:3.
- For a typical synthesis, dissolve the stoichiometric amounts of the nitrate salts in deionized water to achieve a desired total metal ion concentration (e.g., 0.1 M).
2. Precipitation:
- Mix the three nitrate solutions in a beaker and stir continuously.
- Slowly add a solution of oxalic acid (H₂C₂O₄) to the mixed metal nitrate solution. An excess of oxalic acid is typically used to ensure complete precipitation.
- Adjust the pH of the solution to between 4 and 5 by the dropwise addition of an ammonia solution while stirring vigorously. This will induce the co-precipitation of yttrium, barium, and copper oxalates.
- Continue stirring the suspension for a few hours to ensure complete precipitation and homogenization.
3. Filtration and Drying:
- Filter the resulting precipitate using a Buchner funnel and wash it several times with deionized water to remove any unreacted salts.
- Subsequently, wash the precipitate with ethanol to aid in drying.
- Dry the filtered precursor powder in an oven at approximately 80-100 °C for 12-24 hours to obtain a fine, dry powder of the mixed metal oxalates.
4. Thermal Treatment:
- Calcination: Place the dried oxalate precursor powder in an alumina crucible and calcine it in a furnace. A typical two-step calcination can be employed:
- Heat to 400 °C at a rate of 5 °C/min and hold for 4 hours to decompose the oxalates.
- Increase the temperature to 920 °C at a rate of 5 °C/min and hold for 12-24 hours.[2]
- Sintering: After calcination, grind the resulting powder thoroughly and press it into a pellet. Sinter the pellet at 920 °C for 12-24 hours in an oxygen atmosphere.[2]
- Annealing: Cool the furnace slowly in an oxygen atmosphere to room temperature to ensure proper oxygen stoichiometry in the final YBCO product. A slow cooling rate of 1-2 °C/min is recommended, especially through the tetragonal-to-orthorhombic phase transition temperature range (around 700 °C to 400 °C).
Protocol 2: Synthesis of YBCO via Solid-State Reaction (for comparison)
This protocol outlines the conventional solid-state reaction method for YBCO synthesis.
1. Precursor Preparation:
- Weigh stoichiometric amounts of high-purity yttrium oxide (Y₂O₃), barium carbonate (BaCO₃), and copper(II) oxide (CuO) powders in a 1:2:3 molar ratio of Y:Ba:Cu.
2. Mixing and Grinding:
- Thoroughly mix and grind the powders in an agate mortar with a pestle for at least 30-60 minutes to ensure a homogeneous mixture. Acetone or ethanol can be used as a grinding medium to improve mixing.
3. Calcination:
- Place the mixed powder in an alumina crucible and calcine in a furnace at 900-950 °C for 12-24 hours.[3]
4. Intermediate Grinding and Pelletizing:
- After the first calcination, cool the furnace to room temperature.
- Grind the calcined powder again thoroughly to ensure further homogenization.
- Press the powder into a pellet of desired dimensions using a hydraulic press.
5. Sintering and Annealing:
- Place the pellet in the furnace and sinter at 930-955 °C for 12-24 hours in a flowing oxygen atmosphere.[3]
- Cool the furnace slowly to room temperature in an oxygen atmosphere, similar to the co-precipitation protocol, to obtain the superconducting orthorhombic phase of YBCO.
Visualizations
Caption: Experimental workflows for YBCO synthesis.
References
Application Notes and Protocols for the Synthesis of Yttria-Stabilized Zirconia (YSZ) via Yttrium Oxalate Co-Precipitation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of yttria-stabilized zirconia (YSZ) nanoparticles using the yttrium oxalate co-precipitation method. This method offers a reliable route to produce fine, homogenous YSZ powders with controlled particle size and phase composition, which are crucial for various applications, including in the development of advanced ceramic materials and drug delivery systems.
Introduction
Yttria-stabilized zirconia is a ceramic material with exceptional properties such as high ionic conductivity, mechanical strength, and thermal stability. These characteristics make it a valuable material in solid oxide fuel cells, thermal barrier coatings, and biomedical implants. The co-precipitation of yttrium and zirconium oxalates, followed by calcination, is a widely used wet-chemical method to synthesize YSZ powders. This technique allows for excellent chemical homogeneity and control over the final product's properties by manipulating the synthesis parameters.
Synthesis Overview: The Co-Precipitation Process
The synthesis of YSZ via the oxalate co-precipitation route involves three primary stages:
-
Co-precipitation: Aqueous solutions of yttrium and zirconium salts are mixed in a stoichiometric ratio. A precipitating agent, typically oxalic acid or ammonium oxalate, is then added to induce the simultaneous precipitation of yttrium and zirconium oxalates. The pH of the solution is a critical parameter that influences the morphology and properties of the precursor powder.
-
Washing and Drying: The resulting precipitate is thoroughly washed to remove impurities and then dried to eliminate water and residual solvents.
-
Calcination: The dried oxalate precursor is heat-treated at elevated temperatures. During calcination, the oxalates decompose, and yttrium and zirconium oxides react to form the desired YSZ crystalline phases. The calcination temperature and duration are key factors in determining the crystallite size, phase purity, and surface area of the final YSZ powder.
Experimental Protocols
This section provides detailed protocols for the synthesis of two common compositions of YSZ: 3 mol% YSZ (3YSZ), which typically yields a tetragonal phase, and 8 mol% YSZ (8YSZ), which results in a cubic phase.
Protocol for the Synthesis of 3 mol% Yttria-Stabilized Zirconia (3YSZ) Powder
Materials:
-
Zirconyl chloride octahydrate (ZrOCl₂·8H₂O)
-
Yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O)
-
Oxalic acid (H₂C₂O₄) or Ammonium oxalate ((NH₄)₂C₂O₄)
-
Ammonium hydroxide (NH₄OH) for pH adjustment
-
Deionized water
-
Ethanol
Equipment:
-
Beakers and graduated cylinders
-
Magnetic stirrer with heating plate
-
pH meter
-
Buchner funnel and filter paper
-
Oven
-
High-temperature furnace
Procedure:
-
Precursor Solution Preparation:
-
Prepare a 0.1 M aqueous solution of zirconyl chloride octahydrate.
-
Prepare a 0.1 M aqueous solution of yttrium nitrate hexahydrate.
-
Calculate and mix the appropriate volumes of the two solutions to achieve a 3 mol% yttria doping level in the final product.
-
-
Co-Precipitation:
-
Slowly add a 0.2 M solution of oxalic acid (or ammonium oxalate) to the mixed salt solution while stirring continuously.
-
Adjust the pH of the solution to a desired value (e.g., pH 5) by the dropwise addition of ammonium hydroxide. Precipitation at a lower pH, such as 5, has been shown to lead to the formation of spherical particles.[1]
-
Continue stirring for a designated period (e.g., 1-2 hours) at a controlled temperature (e.g., 40°C) to ensure complete precipitation.[2]
-
-
Washing and Filtration:
-
Filter the precipitate using a Buchner funnel.
-
Wash the precipitate several times with deionized water to remove any unreacted salts and byproducts.
-
Perform a final wash with ethanol to aid in the drying process and reduce agglomeration.
-
-
Drying:
-
Dry the washed precipitate in an oven at a temperature of 80-120°C for 12-24 hours, or until a constant weight is achieved.
-
-
Calcination:
-
Place the dried precursor powder in an alumina crucible.
-
Calcine the powder in a furnace. A typical calcination profile involves heating at a controlled rate (e.g., 5°C/min) to a temperature between 600°C and 1300°C and holding for a specific duration (e.g., 2-4 hours).[3] The final temperature will influence the crystallite size and phase purity. For 3YSZ, calcination up to 1300°C has been shown to retain the tetragonal phase.[3]
-
Protocol for the Synthesis of 8 mol% Yttria-Stabilized Zirconia (8YSZ) Powder
Materials and Equipment:
-
Same as for 3YSZ synthesis.
Procedure:
-
Precursor Solution Preparation:
-
Prepare aqueous solutions of zirconyl chloride octahydrate and yttrium nitrate hexahydrate (e.g., 0.3 M).
-
Mix the solutions in the stoichiometric ratio required to produce 8 mol% YSZ.
-
-
Co-Precipitation:
-
Follow the same procedure as for 3YSZ, adding the oxalic acid or ammonium oxalate solution to the mixed metal salt solution under continuous stirring.
-
The pH can be adjusted to a neutral or slightly basic value (e.g., pH 7-8) to facilitate complete precipitation.
-
-
Washing and Filtration:
-
Wash the precipitate thoroughly with deionized water and then with ethanol.
-
-
Drying:
-
Dry the precursor powder in an oven at 80-120°C.
-
-
Calcination:
Data Presentation: Influence of Synthesis Parameters
The properties of the final YSZ powder are highly dependent on the synthesis conditions. The following tables summarize the quantitative relationship between key parameters and the resulting material characteristics.
Table 1: Effect of pH on YSZ Powder Properties
| pH of Precipitation | Yttria Content (mol%) | Resulting Morphology | Observations |
| 5 | Varies | Spherical particles | Leads to higher bulk density and better flowability.[1] |
| 8 | Varies | Aggregates with irregular shapes | Results in lower bulk density and poor flowability.[1] |
| Acidic (e.g., 3.5) | 3 and 8 | Not specified | Used in a modified sol-gel method.[6] |
Table 2: Effect of Calcination Temperature on YSZ Powder Properties
| Yttria Content (mol%) | Calcination Temperature (°C) | Dwell Time (hours) | Resulting Phase | Crystallite Size (nm) | Specific Surface Area (m²/g) |
| Not specified | 600 | 4 | Tetragonal to Monoclinic Transition | - | - |
| Not specified | 650 | 4 | Strained Monoclinic | 12.85 | 18.06 |
| 3 | 600 - 1300 | Not specified | Tetragonal | - | - |
| 3 and 8 | 1200 | 2 | Tetragonal (3YSZ), Tetragonal (8YSZ) | 28.62 (3YSZ), 48.31 (8YSZ) | - |
| 8 | 850 | Not specified | Monoclinic, Tetragonal, Cubic, Yttria | ~40 | - |
| 8 | 1400 | Not specified | Cubic | 33 | - |
Visualizations
The following diagrams illustrate the experimental workflow and the relationships between synthesis parameters and YSZ properties.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Yttrium Oxalate Precipitation for Particle Size Control
Welcome to the technical support center for optimizing yttrium oxalate precipitation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on controlling particle size during experimental procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of pH in controlling this compound particle size?
A1: The pH of the precipitation solution is a critical parameter that significantly influences the nucleation and growth kinetics of this compound crystals, thereby affecting the final particle size and size distribution. Generally, moving the pH away from neutral conditions, either towards acidic or alkaline, tends to reduce the crystal size. For instance, precipitating at a pH of 8 can result in a smaller mean particle size and a narrower size distribution for the subsequent yttria nanopowders compared to a pH of 10.
Q2: What is the optimal pH range for achieving a high yield of this compound?
A2: For rare earth element oxalates, including yttrium, an acidic pH range is generally favored for high recovery. Research indicates that increasing the pH from 0.5 to 2.1 can enhance the recovery of this compound. However, it is important to balance yield with desired particle characteristics, as the optimal pH for yield may not coincide with the optimal pH for a specific particle size.
Q3: How does the concentration of oxalate ions, influenced by pH, affect precipitation?
A3: The concentration of dissociated oxalate ions (C₂O₄²⁻) is directly dependent on the solution's pH. In highly acidic conditions (low pH), the equilibrium shifts towards the formation of bioxalate (HC₂O₄⁻) and oxalic acid (H₂C₂O₄), reducing the concentration of free oxalate ions available for precipitation with yttrium. As the pH increases, the concentration of C₂O₄²⁻ ions rises, which can lead to a higher precipitation rate. This interplay between pH and oxalate ion concentration is a key factor in controlling the supersaturation of the solution, which in turn governs the nucleation and growth of this compound particles.
Q4: Can other experimental parameters besides pH influence particle size?
A4: Yes, several other factors can significantly impact the particle size of this compound. These include:
-
Mixing and Stirring Speed: The rate and efficiency of mixing affect the homogeneity of the solution and can influence the nucleation rate.
-
Reagent Addition Rate: The speed at which the precipitating agent (oxalic acid) is added to the yttrium solution can control the level of supersaturation.
-
Temperature: Temperature affects the solubility of this compound and the kinetics of the precipitation reaction.
-
Initial Concentration of Reactants: The starting concentrations of the yttrium salt and oxalic acid solutions will determine the initial supersaturation level.
Q5: What are some common impurities that can be co-precipitated with this compound?
A5: Common impurities can include other rare earth elements if they are present in the initial yttrium solution. Additionally, at higher pH values, there is a risk of co-precipitating metal hydroxides. Maintaining the appropriate pH is crucial for ensuring the purity of the this compound precipitate.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Particles are too large | pH is too close to neutral, promoting crystal growth over nucleation. | Adjust the pH of the precipitation medium to be more acidic or more alkaline. For example, consider a final pH of 8 for smaller particles. |
| Slow reagent addition rate or insufficient mixing. | Increase the stirring speed to ensure rapid and uniform mixing. Consider a faster addition rate for the precipitating agent to induce more rapid nucleation. | |
| High reaction temperature. | Lower the reaction temperature to decrease the solubility of this compound and favor nucleation. | |
| Broad particle size distribution | Inhomogeneous reaction conditions (localized high supersaturation). | Ensure vigorous and consistent stirring throughout the precipitation process. Add the precipitating agent at a controlled and steady rate. |
| Fluctuations in pH during precipitation. | Use a buffered solution or a pH controller to maintain a constant pH throughout the experiment. | |
| Particle agglomeration | High particle concentration and insufficient dispersion. | Optimize the initial reactant concentrations to control the number of particles formed. Consider the use of a suitable surfactant or dispersing agent. |
| pH is near the isoelectric point of the particles. | Adjust the pH away from the isoelectric point to increase the surface charge and electrostatic repulsion between particles. | |
| Low precipitation yield | pH is too acidic. | Increase the pH to a range of 1.5 to 2.1 to improve recovery. Be mindful that this may affect particle size. |
| Insufficient amount of oxalic acid. | Ensure that a stoichiometric excess of oxalic acid is used to drive the precipitation reaction to completion. |
Experimental Protocols
General Protocol for this compound Precipitation with pH Control
This protocol provides a general framework for the precipitation of this compound. The specific pH should be optimized based on the desired particle size and yield.
Materials:
-
Yttrium salt solution (e.g., yttrium nitrate, Y(NO₃)₃) of known concentration.
-
Oxalic acid solution (H₂C₂O₄) of known concentration.
-
pH adjustment solutions (e.g., dilute nitric acid, dilute ammonium hydroxide).
-
Deionized water.
-
Reaction vessel with a magnetic stirrer.
-
pH meter.
-
Filtration apparatus (e.g., Büchner funnel, filter paper).
-
Drying oven.
Procedure:
-
Preparation of Yttrium Solution: Prepare a solution of the yttrium salt in deionized water at the desired concentration.
-
Initial pH Adjustment (Optional): Adjust the pH of the yttrium salt solution to a specific starting value using a dilute acid or base.
-
Precipitation: While vigorously stirring the yttrium solution, add the oxalic acid solution at a controlled rate.
-
pH Monitoring and Control: Continuously monitor the pH of the reaction mixture. Maintain the desired pH throughout the precipitation process by adding small amounts of the pH adjustment solutions as needed.
-
Aging: After the addition of oxalic acid is complete, continue stirring the suspension for a defined period (e.g., 1-2 hours) to allow the precipitate to age and the particle size distribution to stabilize.
-
Filtration and Washing: Filter the this compound precipitate using a filtration apparatus. Wash the precipitate several times with deionized water to remove any soluble impurities.
-
Drying: Dry the washed precipitate in an oven at a suitable temperature (e.g., 80-100 °C) until a constant weight is achieved.
-
Characterization: Characterize the particle size and morphology of the dried this compound powder using techniques such as Scanning Electron Microscopy (SEM) or laser diffraction particle size analysis.
Visualizations
Technical Support Center: Controlling Yttrium Oxalate Crystal Morphology
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the precipitation of yttrium oxalate. Here, you will find detailed information to control the morphology of this compound crystals during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key experimental parameters that influence the morphology of this compound crystals?
A1: The morphology of this compound crystals is primarily influenced by several key parameters during the precipitation process. These include:
-
Reactant Concentration: The concentration of yttrium salt and oxalate precursor solutions can affect nucleation and crystal growth rates, thereby influencing crystal size and shape.[1][2][3]
-
Temperature: Temperature plays a crucial role in determining the crystal phase, size, and shape.[4][5] For instance, maintaining the precipitate at 90-100°C can lead to the formation of a more stable, cubic-like crystal form.[4]
-
pH: The pH of the reaction solution can influence the surface charge of the primary particles and their aggregation, which in turn affects the final crystal size and morphology.[2][6][7][8]
-
Mixing and Agitation Speed: The stirring rate affects the homogeneity of the solution, mass transfer, and the nucleation rate, all of which have a significant impact on the particle size distribution.[9][10][11][12][13]
-
Additives and Surfactants: The presence of additives, such as surfactants like polyethylene glycol (PEG6000) or chelating agents, can modify the crystal habit by preferentially adsorbing to specific crystal faces, leading to different morphologies like platelets, rods, or spheres.[14][15]
-
Mode of Reactant Addition: The order and rate at which reactants are added (e.g., "forward strike" vs. "reverse strike") can influence the final properties of the precipitate, including particle size and density.[16]
Q2: How can I obtain larger this compound crystals?
A2: To obtain larger this compound crystals, you can try the following approaches:
-
Increase Reaction Temperature: Maintaining the precipitated this compound in a liquid medium at a temperature between 90°C and 100°C for a period of 0.5 to 24 hours can promote the formation of a more stable crystal form with larger, more cubic-shaped crystals.[4]
-
Optimize Reactant Concentrations: Increasing reactant concentrations can lead to larger crystals due to a higher nucleation rate of primary particles that then aggregate.[2] However, be cautious as excessively high concentrations can also lead to smaller particles.[3]
-
Control Agitation: While vigorous stirring can enhance nucleation and lead to smaller crystals, a lower agitation speed, once the initial mixing is complete, can favor crystal growth over nucleation, resulting in larger particles.[10]
Q3: What is the purpose of calcining the this compound precipitate?
A3: this compound is typically precipitated as a precursor material. The subsequent calcination (heating at high temperatures) is performed to decompose the this compound into yttrium oxide (Y₂O₃).[5][16][17] Yttrium oxide is a stable ceramic material with various applications, including in phosphors, ceramics, and as a host material for lasers. The morphology of the initial this compound crystals can influence the morphology of the final yttrium oxide powder.[18]
Troubleshooting Guides
Issue 1: The precipitated this compound particles are too small or have a wide size distribution.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| High Nucleation Rate | Decrease the reactant addition rate to lower the initial supersaturation. A slower addition allows for controlled crystal growth on existing nuclei rather than the formation of many new small nuclei. |
| Excessive Agitation | Reduce the stirring speed after the initial mixing of reactants. High agitation can lead to secondary nucleation and smaller particles.[10][12] |
| Non-Stoichiometric Reactant Concentrations | Ensure precise stoichiometric amounts of yttrium and oxalate ions. An excess of one reactant can lead to the adsorption of that species on the primary particles, inhibiting further growth and resulting in smaller crystals.[2] |
| Low Reaction Temperature | Increase the reaction temperature. Higher temperatures can promote crystal growth over nucleation, leading to larger particles. For example, aging the precipitate at 90-100°C can increase crystal size.[4] |
Issue 2: The this compound crystals have an irregular or undesired morphology.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Uncontrolled Precipitation Conditions | Precisely control all experimental parameters, including temperature, pH, and reactant concentrations, as they all significantly impact crystal habit. |
| Absence of a Morphology-Controlling Agent | Introduce a surfactant or a polymer as a crystal habit modifier. For instance, the concentration of polyethylene glycol 6000 (PEG6000) can be varied to obtain platelet, rod, or spherical morphologies.[14][15] |
| Incorrect pH | Adjust the pH of the reaction solution. The pH affects the surface energy of different crystal faces, which can be leveraged to promote the growth of specific morphologies. Deviating from a neutral pH can lead to a reduction in crystal size.[2] |
| Inappropriate Solvent | The choice of solvent can influence the crystal habit. Experiment with different solvent systems or the addition of co-solvents to modify the crystal morphology. |
Issue 3: The precipitate appears to be amorphous instead of crystalline.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Precipitation is Too Rapid | Decrease the rate of addition of the precipitating agent to lower the degree of supersaturation. Very high supersaturation can lead to the formation of an amorphous solid. |
| Low Reaction Temperature | Conduct the precipitation at a higher temperature. Increased thermal energy can provide the necessary activation energy for the ions to arrange themselves into a crystalline lattice. |
| Insufficient Aging Time | Allow the precipitate to age in the mother liquor for a sufficient period, potentially at an elevated temperature (e.g., 90-100°C).[4] This provides time for the initially formed amorphous particles to recrystallize into a more stable crystalline form. |
Experimental Protocols & Data
Table 1: Influence of Key Parameters on this compound Morphology
| Parameter | Value / Condition | Resulting Morphology | Reference |
| Temperature | 90-100°C (aging) | Large, cubic-like crystals | [4] |
| 40°C | Semi-spherical nanoparticles (after calcination) | [5] | |
| Reactant Addition | Reverse Strike (Yttrium nitrate to oxalic acid) | Powder suitable for high-density yttria bodies | [16] |
| Additives | Varying concentrations of PEG6000 | Platelet, rod, and spherical shapes | [14][15] |
| pH | Deviation from neutral | Reduced crystal size | [2] |
Protocol 1: Synthesis of Large, Cubic-like this compound Crystals
This protocol is adapted from a method designed to produce larger, more stable this compound crystals.[4]
Materials:
-
Yttrium salt solution (e.g., yttrium nitrate, Y(NO₃)₃)
-
Oxalic acid solution (H₂C₂O₄) or an alkali oxalate solution (e.g., ammonium oxalate, (NH₄)₂C₂O₄)
-
Deionized water
Procedure:
-
Precipitation:
-
Prepare aqueous solutions of the yttrium salt and the oxalate precipitating agent.
-
Combine the two solutions to precipitate this compound. This can be done by slowly adding one solution to the other with constant stirring.
-
-
Crystal Aging and Recrystallization:
-
Heat the vessel containing the this compound precipitate and the mother liquor to a temperature between 90°C and 100°C.
-
Maintain this temperature for a period of 3 to 24 hours. The duration will influence the final crystal size. Longer aging times generally result in larger crystals. During this step, the initially formed precipitate will recrystallize into a more stable, cubic-like crystal structure.[4]
-
-
Washing:
-
Allow the precipitate to settle.
-
Decant the supernatant liquid.
-
Wash the precipitate several times with deionized water to remove any soluble impurities.
-
-
Drying:
-
Filter the washed precipitate.
-
Dry the this compound crystals in an oven at a suitable temperature (e.g., 80-110°C) until a constant weight is achieved.
-
Protocol 2: General Co-Precipitation for Semi-Spherical Yttrium Oxide Nanoparticles (via this compound Precursor)
This protocol outlines a general co-precipitation method to obtain this compound, which upon calcination, yields semi-spherical yttrium oxide nanoparticles.[5]
Materials:
-
Yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O)
-
Ammonium oxalate ((NH₄)₂C₂O₄)
-
Deionized water
Procedure:
-
Solution Preparation:
-
Prepare a solution of yttrium nitrate in deionized water.
-
Prepare a solution of ammonium oxalate in deionized water.
-
-
Precipitation:
-
Heat both solutions to 40°C.
-
Slowly add the yttrium nitrate solution to the ammonium oxalate solution while stirring continuously. A white precipitate of this compound will form.
-
Continue stirring the mixture for 1 hour at 40°C.[5]
-
-
Washing:
-
Allow the precipitate to settle.
-
Decant the supernatant and wash the precipitate multiple times with deionized water.
-
-
Drying:
-
Dry the this compound precursor in an oven.
-
-
Calcination:
-
Calcine the dried this compound powder in a furnace at 650°C for 4 hours to obtain yttrium oxide nanoparticles.[5]
-
Visual Guides
Below are diagrams illustrating key experimental workflows and troubleshooting logic.
Caption: Experimental workflow for the synthesis of this compound and its conversion to yttrium oxide.
Caption: Troubleshooting guide for addressing irregular crystal morphology in this compound precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US4238467A - Method of producing yttrium oxide with particularly big particles - Google Patents [patents.google.com]
- 5. Research Portal [openresearch.surrey.ac.uk]
- 6. Systematic evaluation for effects of urine pH on calcium oxalate crystallization, crystal-cell adhesion and internalization into renal tubular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of pH on the urinary inhibition of calcium oxalate crystal growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of pH on the risk of calcium oxalate crystallization in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Precipitation Stripping of this compound Powders from Yttrium-Loaded Carboxylate Solutions with Aqueous Oxalic Acid Solutions | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The influence of agitation intensity, particle size and pH of dissolution fluid on the in-vitro release of drug from hard gelatin capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of agitation on particle-size distribution and enzymatic hydrolysis of pretreated spruce and giant reed - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Morphology-controlled synthesis of yttrium hafnate by oxalate co-precipitation method and the growth mechanism [inis.iaea.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: High-Purity Yttrium Oxalate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing impurities during the synthesis of yttrium oxalate. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound?
A1: The most prevalent impurities include other rare earth elements (REEs) that co-precipitate with yttrium, such as dysprosium (Dy), erbium (Er), and ytterbium (Yb). Non-REE metallic impurities like iron (Fe), calcium (Ca), and aluminum (Al) can also be present, often originating from the starting materials. Additionally, residual carbon from the incomplete decomposition of the oxalate precursor can be a concern, particularly in the subsequent calcination step to yttria (Y₂O₃).[1][2]
Q2: How does pH affect the purity and yield of this compound?
A2: The pH of the precipitation medium is a critical factor. An acidic pH, typically in the range of 1-4, is generally optimal for selectively precipitating rare earth oxalates while minimizing the co-precipitation of certain other metal hydroxides.[2] In highly acidic conditions (pH < 1), the concentration of free oxalate ions decreases, which can lead to a lower yield. Conversely, at higher pH values, there is an increased risk of co-precipitating other metal hydroxides.[2]
Q3: What is the impact of the precipitating agent on the purity of the final product?
A3: Both oxalic acid and ammonium oxalate are commonly used as precipitants.[3] Ammonium oxalate is often used in protocols for producing high-purity yttrium compounds.[1] The choice of precipitant can influence the morphology and purity of the resulting this compound crystals.[4]
Q4: My final yttrium oxide powder (from calcined oxalate) has a yellowish or grayish tint. What is the likely cause?
A4: A yellowish or off-white color in the final yttrium oxide powder often indicates the presence of residual carbon impurities.[1] This results from the incomplete combustion of the oxalate precursor during calcination. To mitigate this, it is crucial to optimize the calcination temperature and duration, and ensure an adequate supply of air or oxygen during the process.[1]
Q5: How can I detect and quantify impurities in my this compound sample?
A5: A combination of analytical techniques is recommended for a comprehensive purity assessment. Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS) are ideal for quantifying trace metallic impurities, including other rare earth elements.[5][6] X-Ray Diffraction (XRD) is used to identify the crystalline phase of the this compound and to detect any crystalline impurity phases.[7] Fourier-Transform Infrared Spectroscopy (FTIR) can detect the presence of residual carbonates and hydroxides.[1] Thermogravimetric Analysis (TGA) is useful for determining the thermal decomposition profile and identifying the presence of hydrated water or residual organic matter.[8]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during this compound synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound Precipitate | 1. pH is too low: In highly acidic conditions (pH < 1), the oxalate ion concentration is reduced. 2. Insufficient Precipitant: Not enough oxalic acid or ammonium oxalate was added to precipitate all the yttrium. 3. Incomplete Reaction: Reaction time may be too short, or the temperature is too low. | 1. Adjust pH: Carefully increase the pH to the optimal range of 1-4.[2] 2. Stoichiometric Addition: Ensure a slight excess of the precipitating agent is used. 3. Optimize Reaction Conditions: Increase the reaction time or temperature (e.g., to 40-60°C) to ensure the reaction goes to completion.[8] |
| Final Yttrium Oxide Powder is Colored (Yellow/Gray) | 1. Carbon Residue: Incomplete combustion of the oxalate precursor during calcination.[1] 2. Nitrate Impurities: Residual nitrate from the yttrium nitrate precursor.[1] | 1. Optimize Calcination: Increase the calcination temperature (typically >600°C) and duration. Ensure a sufficient flow of air or oxygen into the furnace to facilitate complete combustion. A two-stage calcination process can also be effective.[1][9] 2. Thorough Washing: Ensure the this compound precipitate is washed thoroughly to remove any residual starting materials before calcination. |
| High Levels of Other Rare Earth Element Impurities | 1. Co-precipitation: Other REEs present in the starting yttrium salt solution will co-precipitate with the this compound.[2] | 1. High-Purity Starting Materials: Use the highest purity yttrium precursor available. 2. Controlled Precipitation: Maintain a consistent and optimal pH throughout the precipitation process to maximize selectivity. |
| Presence of Non-REE Metallic Impurities (e.g., Fe, Ca, Al) | 1. Contaminated Reagents: Impurities present in the yttrium salt, precipitant, or water. 2. Leaching from Glassware: Potential for leaching of impurities from laboratory glassware. | 1. Use High-Purity Reagents: Utilize high-purity starting materials and deionized water. 2. Proper Glassware Cleaning: Ensure all glassware is thoroughly cleaned and rinsed with deionized water. |
| Difficulty Filtering the Precipitate | 1. Very Fine Particles: Rapid precipitation can lead to the formation of very small crystals that are difficult to filter. | 1. Control Precipitation Rate: Add the precipitating agent slowly and with constant stirring to encourage the growth of larger crystals. 2. Aging the Precipitate: Allow the precipitate to "age" in the mother liquor for a period (e.g., 1-2 hours) to allow for crystal growth. |
Data Presentation
Table 1: Effect of Calcination Temperature on Yttrium Oxide Purity
| Calcination Temperature (°C) | Expected Outcome |
| 400 - 500 | Initial decomposition of the oxalate precursor, but significant residual carbonates and hydroxides may remain.[1] |
| 600 - 800 | Generally effective for the complete decomposition of this compound to yttrium oxide and removal of carbon residue.[1][8] |
| > 900 | Ensures complete conversion to the oxide but may lead to particle growth and sintering, which could be undesirable for certain applications.[9] |
Table 2: Key Parameters for High-Purity this compound Synthesis
| Parameter | Recommended Value/Range | Rationale |
| pH | 1 - 4 | Optimizes for selective precipitation of rare earth oxalates and minimizes co-precipitation of other metal hydroxides.[2] |
| Temperature | 40 - 60 °C | Promotes complete precipitation and can influence crystal morphology.[8] |
| Precipitant | Ammonium Oxalate or Oxalic Acid | Both are effective; ammonium oxalate is commonly used in high-purity preparations.[1][3] |
| Washing | Multiple washes with deionized water, followed by an ethanol wash. | Crucial for removing soluble impurities and residual starting materials.[10] |
Experimental Protocols
Protocol 1: High-Purity this compound Synthesis via Co-Precipitation
This protocol details the synthesis of this compound from yttrium nitrate and ammonium oxalate, followed by calcination to produce high-purity yttrium oxide.
Materials:
-
Yttrium Nitrate Hexahydrate (Y(NO₃)₃·6H₂O) (high purity)
-
Ammonium Oxalate Monohydrate ((NH₄)₂C₂O₄·H₂O) (ACS reagent grade or higher)[11]
-
Deionized Water
-
Ethanol (95%)
Procedure:
-
Prepare Solutions:
-
Prepare a 0.1 M solution of yttrium nitrate hexahydrate in deionized water.
-
Prepare a 0.1 M solution of ammonium oxalate monohydrate in deionized water.[1]
-
-
Precipitation:
-
Washing the Precipitate:
-
Allow the this compound precipitate to settle.
-
Decant the supernatant liquid.
-
Wash the precipitate by adding deionized water, stirring, allowing it to settle, and decanting the supernatant. Repeat this washing step at least three times to remove soluble impurities.
-
Perform a final wash with 95% ethanol to aid in drying.
-
-
Drying:
-
Filter the washed precipitate using a vacuum filter.
-
Dry the collected this compound powder in an oven at approximately 105°C for several hours until a constant weight is achieved.
-
-
Calcination to Yttrium Oxide (Optional):
-
Place the dried this compound powder in a ceramic crucible.
-
Heat the crucible in a furnace with a sufficient air supply. A two-stage calcination can be effective: first, heat to 300-400°C to slowly burn off the bulk of the organic material, then increase the temperature to >800°C to ensure complete conversion to yttrium oxide and removal of any carbon residue.[1]
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. nva.sikt.no [nva.sikt.no]
- 7. Synthesis of Yttrium Oxide Nanoneedles with Carbon Dioxide Carbonization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Portal [openresearch.surrey.ac.uk]
- 9. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 10. youtube.com [youtube.com]
- 11. Ammonium oxalate | Sigma-Aldrich [sigmaaldrich.com]
effect of calcination temperature on yttrium oxide crystallite size
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with yttrium oxide (Y₂O₃) nanoparticles. The following information addresses common issues related to the effect of calcination temperature on crystallite size.
Frequently Asked Questions (FAQs)
Q1: How does calcination temperature generally affect the crystallite size of yttrium oxide nanoparticles?
A5: Calcination is a critical heat treatment step that converts the precursor material into crystalline Y₂O₃. The temperature and duration of calcination significantly influence the final particle size. Generally, higher calcination temperatures lead to an increase in crystallite size due to processes like grain growth and sintering.[1][2] It is crucial to precisely control the calcination temperature to achieve the desired particle size and crystallinity.[2]
Q2: What are the typical precursor synthesis methods for yttrium oxide nanoparticles before calcination?
There are several methods for synthesizing yttrium oxide precursors, including:
-
Co-precipitation: This method involves the precipitation of a yttrium salt (e.g., yttrium nitrate) using a precipitating agent like ammonium hydroxide or ammonium oxalate.[3][4][5] The reaction temperature and pH are critical parameters to control particle size.[1][4]
-
Hydrothermal Synthesis: This technique involves a chemical reaction in an aqueous solution above the boiling point of water within a sealed vessel called an autoclave.[1][4][6]
-
Sol-Gel Method: This process involves the conversion of a solution (sol) into a gel-like network containing the metal precursor, which is then dried and calcined.[7]
-
Urea Precipitation: This method relies on the slow, homogeneous decomposition of urea to gradually increase the pH, leading to controlled precipitation of a yttrium precursor.[2]
Q3: My yttrium oxide nanoparticles are aggregating. What are the possible causes and solutions?
A4: Aggregation is a common challenge in nanoparticle synthesis and can be attributed to several factors:
-
High Calcination Temperature: Elevated temperatures can promote sintering and the fusion of nanoparticles. Consider lowering the calcination temperature or reducing the heating duration.[1][3]
-
Insufficient Surfactant: Surfactants are used to stabilize nanoparticles and prevent them from clumping together. Increasing the surfactant concentration may be necessary.[1]
-
Inappropriate pH: The pH of the synthesis solution affects the surface charge of the nanoparticles, influencing their stability. Optimizing the pH can help prevent aggregation.[1][4]
-
Inefficient Washing: Residual ions from precursors or precipitating agents can lead to aggregation. Ensure the nanoparticles are thoroughly washed after synthesis.[1]
Q4: The XRD analysis of my sample shows broad peaks. What does this indicate?
Broad peaks in an X-ray diffraction (XRD) pattern are typically indicative of small crystallite sizes. However, it can also suggest a low degree of crystallinity or an amorphous product.[1] If the goal is to obtain crystalline nanoparticles, this could be due to a low calcination temperature or insufficient calcination time. Increasing the calcination temperature or duration can lead to sharper peaks, indicating increased crystallinity and larger crystallite size.[1][6]
Q5: How is the crystallite size of yttrium oxide nanoparticles determined from XRD data?
The average crystallite size of nanoparticles can be calculated from the broadening of XRD peaks using the Scherrer equation.[8][9] The formula is:
D = (K * λ) / (β * cos(θ))
Where:
-
D is the mean crystallite size.
-
K is the dimensionless shape factor (typically ~0.9).
-
λ is the X-ray wavelength.
-
β is the full width at half the maximum (FWHM) of the diffraction peak in radians.
-
θ is the Bragg angle.[8]
Data Presentation
Table 1: Effect of Calcination Temperature on Y₂O₃ Crystallite Size
The following table summarizes the average crystallite size of yttrium oxide nanoparticles synthesized from a yttrium hydroxide precursor via a hydrothermal method, followed by calcination at different temperatures.[6]
| Calcination Temperature (°C) | Average Crystallite Size (nm) |
| 500 | 17.13 |
| 700 | 24.1 |
| 1000 | 30.3 |
Experimental Protocols
Co-Precipitation Synthesis of Yttrium Oxide Nanoparticles
This protocol outlines a general procedure for synthesizing yttrium oxide nanoparticles using the co-precipitation method.
Materials:
-
Yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O)
-
Ammonium hydroxide (NH₄OH) or Ammonium oxalate ((NH₄)₂C₂O₄)
-
Deionized water
-
Ethanol
Procedure:
-
Solution Preparation: Prepare an aqueous solution of yttrium nitrate hexahydrate (e.g., 0.1 M).[3]
-
Precipitation: Slowly add a precipitating agent (e.g., ammonium hydroxide) to the yttrium nitrate solution while stirring vigorously.[3] The reaction temperature can be varied (e.g., room temperature to 100 °C) to influence precursor characteristics.[4][5]
-
Aging: Allow the resulting precipitate to age in the solution for a set period (e.g., 1-4 hours) to ensure complete precipitation.[1][2]
-
Washing: Separate the precipitate by centrifugation and wash it multiple times with deionized water and then with ethanol to remove any unreacted ions.[1][3]
-
Drying: Dry the washed precipitate in an oven at a low temperature (e.g., 70-80 °C) until a fine powder is obtained.[1][2][3]
-
Calcination: Calcine the dried precursor powder in a furnace at the desired temperature (e.g., 600-900 °C) for a specific duration (e.g., 2-4 hours) to obtain crystalline yttrium oxide nanoparticles.[1][2]
Hydrothermal Synthesis of Yttrium Oxide Nanoparticles
This protocol describes a typical hydrothermal synthesis route for yttrium oxide nanoparticles.
Materials:
-
Yttrium chloride (YCl₃) or Yttrium nitrate (Y(NO₃)₃)
-
Hexamethylenetetramine (HMTA) or another precipitating agent
-
Deionized water
Procedure:
-
Solution Preparation: Dissolve the yttrium salt and HMTA in deionized water.[1][4]
-
Hydrothermal Treatment: Transfer the solution to a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it in an oven to the desired reaction temperature (e.g., 180-220 °C) for a specific duration (e.g., 12-24 hours).[1][4]
-
Cooling: Allow the autoclave to cool down to room temperature naturally.[1]
-
Washing: Collect the resulting white product by centrifugation and wash it several times with deionized water and ethanol.[1]
-
Drying: Dry the product in an oven at a low temperature (e.g., 60-80 °C).[1]
-
Calcination (Optional): The as-synthesized powder may be a precursor like Y(OH)₃. A subsequent calcination step is required to form Y₂O₃.[1]
Mandatory Visualization
Caption: Experimental workflow for the synthesis and characterization of yttrium oxide nanoparticles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sustainable Green Synthesis of Yttrium Oxide (Y2O3) Nanoparticles Using Lantana camara Leaf Extracts: Physicochemical Characterization, Photocatalytic Degradation, Antibacterial, and Anticancer Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Research Portal [openresearch.surrey.ac.uk]
- 6. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. Scherrer equation - Wikipedia [en.wikipedia.org]
- 9. instanano.com [instanano.com]
Technical Support Center: The Influence of Reaction Temperature on Yttrium Oxalate Formation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the influence of reaction temperature on the synthesis of yttrium oxalate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
Issue 1: Inconsistent or Undesirable Particle Size
-
Symptom: The resulting this compound particles are too large, too small, or have a wide size distribution.
-
Potential Cause: The reaction temperature is a critical factor influencing nucleation and growth rates of this compound crystals. Higher temperatures can lead to larger, less homogeneous particles, while lower temperatures tend to produce smaller, more uniform particles.[1]
-
Troubleshooting Steps:
-
Temperature Control: Ensure precise and stable temperature control throughout the precipitation process. Use a water bath or a temperature-controlled reactor vessel.
-
Lower Temperature for Smaller Particles: To obtain smaller particles, consider reducing the reaction temperature. Studies on analogous oxalate systems have shown that lower temperatures favor the formation of smaller, more spherical particles.[1]
-
Higher Temperature for Larger Particles: If larger particles are desired, a moderate increase in temperature may promote crystal growth. However, be aware that excessively high temperatures can lead to irregular shapes and broader size distributions.
-
Stirring Rate: Maintain a consistent and appropriate stirring rate. Inadequate stirring can lead to localized supersaturation and non-uniform particle growth.
-
Issue 2: Low Yield of this compound
-
Symptom: The amount of precipitated this compound is lower than theoretically expected.
-
Potential Cause: The solubility of this compound can be influenced by temperature. While this compound is generally considered insoluble, its solubility may increase slightly at higher temperatures, potentially leading to a lower yield of the precipitated product. Additionally, the overall recovery of rare earth elements can show complex temperature dependence.[2]
-
Troubleshooting Steps:
-
Optimize Temperature: Experiment with different reaction temperatures to find the optimal balance between reaction rate and product solubility. A study on rare earth element recovery suggested that while recovery increased between 75°C and 100°C, it was still lower than at 25°C.[2]
-
pH Control: Ensure the pH of the solution is within the optimal range for this compound precipitation (typically acidic conditions).
-
Complete Precipitation: Allow sufficient time for the precipitation reaction to go to completion before filtering the product.
-
Washing Procedure: Use a suitable washing solvent (e.g., deionized water followed by ethanol) to minimize product loss during the washing step.
-
Issue 3: Undesirable Crystal Morphology
-
Symptom: The this compound crystals exhibit an undesirable shape (e.g., irregular, agglomerated).
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Potential Cause: Reaction temperature plays a significant role in determining the morphology of the crystals. Lower temperatures have been observed to produce more spherical particles in similar systems, whereas higher temperatures can result in less defined, broken-cube shapes.[1]
-
Troubleshooting Steps:
-
Temperature Adjustment: As with particle size control, adjust the reaction temperature to influence the crystal habit. Lower temperatures are a good starting point for achieving more regular, spherical morphologies.
-
Control of Supersaturation: The rate of addition of the precipitating agent (oxalic acid) can affect the level of supersaturation, which in turn influences crystal morphology. A slower addition rate can lead to more well-defined crystals.
-
Aging Time: Allowing the precipitate to age in the mother liquor at a controlled temperature can sometimes lead to a more uniform and stable crystal morphology.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for this compound precipitation?
A1: The optimal temperature depends on the desired characteristics of the final product. For the synthesis of yttria nanoparticles, a co-precipitation reaction temperature of 40°C has been identified as optimal for achieving favorable particle morphology after the subsequent calcination step.[3][4] However, for direct control over the this compound precipitate, lower temperatures (e.g., room temperature to 40°C) are generally recommended for producing smaller, more uniform particles.
Q2: How does reaction temperature affect the particle size of this compound?
A2: Generally, lower reaction temperatures lead to smaller particle sizes due to a higher nucleation rate relative to the growth rate. Conversely, higher temperatures tend to promote crystal growth, resulting in larger particles. In a study on a similar oxalate system, reducing the temperature resulted in smaller particles.[1]
Q3: Can the reaction temperature influence the final properties of yttria obtained after calcination?
A3: Yes, the initial precipitation temperature has a significant impact on the properties of the final yttrium oxide (yttria) product. The particle size, morphology, and degree of agglomeration of the this compound precursor directly influence the characteristics of the yttria powder after calcination. For instance, a co-precipitation reaction at 40°C was found to be optimal for producing semispherical Y2O3 nanoparticles.[4]
Q4: What are the signs of an uncontrolled precipitation reaction due to temperature fluctuations?
A4: Signs of an uncontrolled reaction include a very rapid, almost instantaneous, formation of a gelatinous or highly flocculent precipitate, a wide distribution of particle sizes in the final product, and inconsistent batch-to-batch results.
Data Presentation
Table 1: Influence of Reaction Temperature on this compound and Subsequent Yttria Properties (Qualitative Summary)
| Reaction Temperature | Expected this compound Particle Size | Expected this compound Morphology | Notes on Subsequent Yttria Properties (Post-Calcination) |
| Low (e.g., Room Temp - 40°C) | Smaller, more uniform | More spherical, potentially higher agglomeration | Favorable for producing nanoparticles with a controlled size and shape.[1][3][4] |
| Moderate (e.g., 40°C - 70°C) | Intermediate | May transition from spherical to less defined shapes | A balance between particle size and crystallinity may be achieved. |
| High (e.g., >70°C) | Larger, less uniform | Irregular, broken-cube like shapes | Can lead to larger, less homogeneous yttria particles.[1] |
Experimental Protocols
Methodology for Investigating the Influence of Reaction Temperature on this compound Precipitation
-
Preparation of Reactant Solutions:
-
Prepare a stock solution of yttrium nitrate (Y(NO₃)₃) of a known concentration (e.g., 0.1 M) in deionized water.
-
Prepare a stock solution of oxalic acid (H₂C₂O₄) of a known concentration (e.g., 0.15 M) in deionized water.
-
-
Precipitation at Controlled Temperatures:
-
Set up a series of jacketed glass reactors connected to a circulating water bath to maintain constant temperatures (e.g., 25°C, 40°C, 60°C, and 80°C).
-
Place a specific volume of the yttrium nitrate solution into each reactor.
-
Begin stirring the yttrium nitrate solutions at a constant rate (e.g., 300 rpm).
-
Slowly add a stoichiometric amount of the oxalic acid solution to each reactor at a controlled rate using a peristaltic pump.
-
Once the addition is complete, allow the resulting suspension to age for a set period (e.g., 1 hour) at the respective reaction temperature while stirring.
-
-
Product Isolation and Characterization:
-
Filter the precipitate from each reactor using a Buchner funnel and appropriate filter paper.
-
Wash the collected this compound precipitate with deionized water to remove any unreacted reagents, followed by a final wash with ethanol to aid in drying.
-
Dry the washed precipitate in an oven at a low temperature (e.g., 80°C) until a constant weight is achieved.
-
Calculate the yield for each reaction temperature.
-
Characterize the dried this compound powders using techniques such as Scanning Electron Microscopy (SEM) to observe particle size and morphology, and Particle Size Analysis (PSA) to determine the particle size distribution.
-
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Temperature's effect on this compound properties.
References
troubleshooting yttrium oxalate thermal decomposition inconsistencies
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistencies during the thermal decomposition of yttrium oxalate.
Frequently Asked Questions (FAQs)
Q1: Why is the final mass of my product greater than the theoretical mass of Y₂O₃?
A1: This discrepancy often arises from the formation of stable intermediate compounds, such as yttrium oxycarbonate ((YO)₂CO₃) or the presence of residual carbon.[1][2][3] The decomposition of this compound can proceed through different pathways depending on the experimental conditions.[2][4] In some cases, an intermediate oxycarbonate is formed, which then decomposes to yttrium oxide at a higher temperature.[3][5] If the final temperature of your experiment is not high enough to completely decompose this intermediate, the final product will have a higher mass than pure Y₂O₃. Additionally, under certain atmospheric conditions, carbon monoxide (CO), a primary decomposition product, can disproportionate into carbon dioxide (CO₂) and solid carbon, which is then deposited on the final product.[1][3]
Q2: My thermogravimetric analysis (TGA) curve shows a different number of decomposition steps than expected. What could be the cause?
A2: The number of observed decomposition steps in a TGA curve for this compound is highly dependent on the hydration state of the starting material and the experimental heating rate. This compound can exist in various hydrated forms, such as the decahydrate (Y₂(C₂O₄)₃·10H₂O) or octahydrate (Y₂(C₂O₄)₃·8H₂O).[2][4][6] The dehydration process itself can occur in multiple, sometimes overlapping, steps.[4] For instance, this compound octahydrate has been observed to dehydrate in stages to a trihydrate, dihydrate, and then a monohydrate before the decomposition of the anhydrous oxalate begins.[4] A slow heating rate is more likely to resolve these individual dehydration steps, while a fast heating rate may cause them to merge into a single, broad weight loss event.
Q3: The onset temperature for the decomposition of anhydrous this compound in my experiment is different from literature values. Why?
A3: Variations in the decomposition onset temperature can be attributed to several factors:
-
Heating Rate: A higher heating rate will generally shift the decomposition temperatures to higher values.[7]
-
Atmosphere: The composition of the purge gas significantly influences the decomposition process.[3][8] For example, decomposition in an oxidizing atmosphere (like air or oxygen) can lead to different reaction pathways and onset temperatures compared to an inert atmosphere (like nitrogen or argon).[3][9]
-
Sample Preparation and Morphology: The particle size and specific surface area of the this compound precursor can affect the heat and mass transfer during decomposition, thereby influencing the onset temperature.[2] The method of preparation of the this compound can also impact its thermal behavior.[10][11]
Q4: I observe a grayish or black residue instead of the expected white yttrium oxide. What is the reason for this discoloration?
A4: A grayish or black residue is typically indicative of residual carbon.[1][3] This occurs when carbon monoxide (CO), a gaseous product of oxalate decomposition, undergoes a disproportionation reaction (the Boudouard reaction) to form carbon dioxide (CO₂) and solid carbon, especially at temperatures below 600°C.[12] To minimize carbon contamination, consider the following:
-
Atmosphere: Performing the decomposition in a flowing air or oxygen atmosphere can help oxidize the CO to CO₂ and burn off any deposited carbon.[3]
-
Heating Profile: A two-stage heating process, where the initial decomposition is carried out at a lower temperature followed by a higher temperature step in an oxidizing atmosphere, can be effective in producing carbon-free yttrium oxide.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Final product mass is too high. | Incomplete decomposition of intermediate oxycarbonate. | Increase the final calcination temperature and/or hold time.[5] |
| Residual carbon from CO disproportionation. | Perform the final heating step in an oxidizing atmosphere (e.g., flowing air) to burn off the carbon.[3] | |
| Inconsistent number of TGA steps. | Starting material has a different or mixed hydration state. | Characterize the hydration state of your starting this compound using techniques like Karl Fischer titration or by analyzing the initial weight loss in the TGA corresponding to dehydration. Ensure consistent storage conditions for your precursor. |
| Heating rate is too fast, causing overlapping of decomposition steps. | Use a slower heating rate (e.g., 5-10 °C/min) to better resolve the individual decomposition events.[11] | |
| Decomposition temperatures do not match literature. | Different heating rate used. | Standardize the heating rate for all experiments and compare with literature values obtained under similar conditions.[7] |
| Influence of the purge gas atmosphere. | Ensure a consistent and controlled atmosphere during the experiment. Note that decomposition temperatures in air will differ from those in an inert gas.[3] | |
| Differences in sample packing and crucible type. | Use a consistent sample mass and packing density. Employ the same type of crucible for all runs to ensure similar heat transfer characteristics. | |
| Final product is discolored (gray/black). | Carbon deposition from the Boudouard reaction. | Introduce an oxidizing atmosphere (air or O₂) during the high-temperature stage of the decomposition to facilitate the removal of carbon.[3] |
| Contamination from the furnace or sample holder. | Ensure the furnace and sample holder are clean before each experiment. |
Data Presentation
Table 1: Summary of Thermal Decomposition Stages of this compound Hydrates
| Decomposition Stage | Temperature Range (°C) | Gaseous Products | Solid Product | Reference(s) |
| Dehydration of Y₂(C₂O₄)₃·nH₂O | 40 - 320 | H₂O | Y₂(C₂O₄)₃ | [2][3][4] |
| Decomposition of Anhydrous Y₂(C₂O₄)₃ | 350 - 550 | CO, CO₂ | (YO)₂CO₃, Y₂O₃, C | [3][4][5] |
| Decomposition of (YO)₂CO₃ | > 500 | CO₂ | Y₂O₃ | [3][5] |
Note: Temperature ranges are approximate and can vary based on experimental conditions such as heating rate and atmosphere.
Experimental Protocols
Thermogravimetric Analysis (TGA) of this compound
-
Instrument Calibration: Calibrate the thermobalance for mass and temperature according to the manufacturer's instructions. Calcium oxalate monohydrate is a common reference material for this purpose.[7][13]
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an alumina or platinum crucible.
-
Experimental Setup: Place the crucible in the TGA instrument.
-
Atmosphere: Purge the furnace with the desired gas (e.g., nitrogen, air) at a constant flow rate (e.g., 20-50 mL/min).
-
Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: Record the mass loss as a function of temperature. Analyze the resulting TGA curve to identify the temperatures of decomposition events and the corresponding mass losses.
Visualizations
Caption: Thermal decomposition pathway of hydrated this compound.
Caption: Key experimental factors affecting decomposition outcomes.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Thermal Decomposition of this compound [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. Frontiers | Investigation of the thermal decomposition of Pu(IV) oxalate: a transmission electron microscopy study [frontiersin.org]
- 9. Kinetic study on the thermal decomposition of copper(II) oxalate - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. h-and-m-analytical.com [h-and-m-analytical.com]
Technical Support Center: Refinement of Yttrium Oxalate Washing and Drying Protocols
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the washing and drying protocols for yttrium oxalate. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the refinement of this compound.
Question 1: After precipitation and initial washing, my this compound precipitate is slow to filter and appears gelatinous. What is the likely cause and how can I resolve it?
Answer: A gelatinous precipitate that is difficult to filter is often due to the formation of very fine particles or a hydrated, amorphous form of this compound. Several factors during precipitation can contribute to this issue:
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Rapid addition of precipitating agent: Adding the oxalic acid or oxalate salt solution too quickly can lead to rapid nucleation and the formation of very small particles.
-
Low precipitation temperature: Precipitation at room temperature or below can sometimes favor the formation of a less crystalline, more hydrated precipitate.[1][2]
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Incorrect pH: The pH of the precipitation medium can influence the particle morphology.
Recommended Actions:
-
Control the rate of addition: Add the precipitating agent slowly and with constant, vigorous stirring to promote crystal growth over nucleation.
-
Elevate the temperature: Carry out the precipitation at an elevated temperature, for instance, around 30°C to 90°C, to encourage the formation of larger, more easily filterable crystals.[3][4][5]
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Age the precipitate: Allow the precipitate to "age" in the mother liquor, typically with gentle stirring, for a period ranging from 30 minutes to several hours. This process, known as Ostwald ripening, allows larger crystals to grow at the expense of smaller ones.
-
Adjust pH: While specific optimal pH ranges can vary based on the starting materials, maintaining a consistent and appropriate pH can aid in crystal formation. One study suggests a pH of 1.5 for optimal precipitation.[6]
Question 2: My final yttrium oxide product, obtained after calcination of the oxalate, is discolored (e.g., yellow or grey). What could be the cause related to the washing and drying steps?
Answer: Discoloration of the final yttrium oxide product often points to residual impurities or incomplete conversion of the oxalate. The washing and drying steps are critical for removing contaminants that can cause discoloration upon heating.
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Incomplete removal of counter-ions: If the precipitation was carried out using salts (e.g., sodium oxalate), residual sodium or other metal ions can lead to impurities in the final product.
-
Adsorption of impurities: Other metal ions present in the initial yttrium salt solution can co-precipitate or adsorb onto the surface of the this compound.
-
Incomplete drying: Residual moisture or solvent in the this compound before calcination can interfere with the decomposition process and potentially lead to the formation of yttrium carbonate or oxycarbonate, which may require higher temperatures for complete conversion to the oxide.
-
Carbon residue: Incomplete combustion of the oxalate group during calcination can leave residual carbon, resulting in a greyish or blackish color.[1]
Recommended Actions:
-
Thorough Washing: Wash the this compound precipitate multiple times with deionized water. A common method is to continue washing until the filtrate tests negative for the precipitating anion (e.g., using silver nitrate to test for chloride ions if yttrium chloride was the precursor, or checking for other ions with appropriate qualitative tests).[7]
-
Use of an acidic wash: In some cases, a dilute acid wash (e.g., with dilute nitric acid) can be beneficial for removing certain metallic impurities. This should be followed by extensive washing with deionized water to remove the acid.
-
Controlled Drying: Ensure the this compound is thoroughly dried before calcination. Drying at a temperature around 110°C is often cited.[8] For preparing anhydrous yttrium chloride from oxalate, a higher drying temperature of 300°C for 8 hours has been used.[9]
-
Optimize Calcination: Ensure the calcination is carried out at a sufficiently high temperature and for an adequate duration to ensure complete decomposition of the oxalate and removal of any carbonaceous residue. Calcination temperatures typically range from 850°C to 1100°C.[1][8]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for washing this compound precipitate?
A1: The most commonly recommended solvent for washing this compound is high-purity, deionized water.[7] This is effective at removing soluble impurities without dissolving the highly insoluble this compound. In some specific protocols, a wash with a solvent like acetone has been used, particularly in procedures aimed at deagglomeration of nanoparticles.[1]
Q2: How can I determine if the washing process is complete?
A2: A common and effective method is to test the filtrate for the presence of ions from the starting materials or precipitating agent. For example, if you started with a yttrium salt solution containing chloride or nitrate and used an alkali oxalate for precipitation, you would wash the precipitate until the filtrate shows a negative test for these ions. A qualitative test for chloride ions involves adding a few drops of silver nitrate solution to the filtrate; the absence of a white precipitate (silver chloride) indicates the successful removal of chloride ions.[7]
Q3: What are the optimal temperature and duration for drying this compound?
A3: The optimal drying temperature and duration can vary depending on the subsequent processing steps. A common protocol is to dry the precipitate at 110°C until a constant weight is achieved.[8] Another source suggests a more aggressive drying at 300°C for 8 hours, particularly when the goal is to produce an anhydrous precursor for chlorination.[9] For applications where the this compound is to be converted to yttrium oxide, ensuring the removal of water is the primary goal, and drying at 110-120°C is generally sufficient.
Q4: Does the drying method affect the properties of the final yttrium oxide?
A4: Yes, the drying method can influence the properties of the this compound precursor, which in turn affects the characteristics of the yttrium oxide obtained after calcination. For instance, the degree of agglomeration of the oxalate particles can be affected by the drying process. A study on other oxalates has shown that different drying methods (hot-air vs. vacuum) can impact the final composition. For this compound, ensuring uniform and complete drying is key to achieving a homogeneous decomposition during calcination, which can impact the particle size, surface area, and purity of the final yttrium oxide.
Experimental Protocols
Protocol 1: Standard Washing Procedure for this compound
-
After precipitation and aging, allow the this compound precipitate to settle.
-
Decant the supernatant liquid.
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Resuspend the precipitate in deionized water.
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Stir the suspension gently for 10-15 minutes.
-
Allow the precipitate to settle again and decant the supernatant.
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Repeat steps 3-5 for a minimum of 3-5 cycles.
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After the final wash, collect a sample of the supernatant and perform a qualitative test to check for residual impurities (e.g., silver nitrate test for chloride).
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If the test is positive, continue the washing cycles until the test is negative.
-
Once washing is complete, filter the precipitate using an appropriate filter paper (e.g., Whatman 42 or equivalent).
Protocol 2: Controlled Drying of this compound
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Transfer the filtered and washed this compound cake to a clean, pre-weighed watch glass or ceramic dish.
-
Break up any large agglomerates with a clean spatula to facilitate uniform drying.
-
Place the sample in a drying oven set to 110°C.
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Dry the sample for a minimum of 4 hours.
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After 4 hours, remove the sample and place it in a desiccator to cool to room temperature.
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Weigh the sample.
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Return the sample to the oven for another 1-2 hours.
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Cool and weigh the sample again.
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Repeat steps 7-8 until a constant weight is achieved, indicating that all moisture has been removed.
Quantitative Data Summary
Table 1: Recommended Drying and Calcination Temperatures
| Parameter | Temperature Range (°C) | Purpose | Reference(s) |
| Drying | 110 - 120 | Removal of residual water | [8] |
| Drying (for anhydrous precursor) | 300 ± 10 | Complete dehydration for subsequent reactions | [9] |
| Calcination | 650 - 1100 | Conversion of this compound to yttrium oxide | [1][8] |
Diagrams
Caption: Figure 1: this compound Refinement Workflow
Caption: Figure 2: Troubleshooting Discolored Yttrium Oxide
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Precipitation Stripping of this compound Powders from Yttrium-Loaded Carboxylate Solutions with Aqueous Oxalic Acid Solutions | Semantic Scholar [semanticscholar.org]
- 5. US4238467A - Method of producing yttrium oxide with particularly big particles - Google Patents [patents.google.com]
- 6. WO2018195642A1 - Direct oxalate precipitation for rare earth elements recovery - Google Patents [patents.google.com]
- 7. CN102976525B - Method for treating and recycling rare earth oxalate precipitation mother solution - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. How to Prepare High Purity Yttrium - 911Metallurgist [911metallurgist.com]
Technical Support Center: Scaling Up Yttrium Oxalate Production
Welcome to the technical support center for the synthesis and scale-up of yttrium oxalate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during experimental and process scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control when scaling up this compound precipitation?
When scaling up this compound production, the most critical parameters to control are:
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Temperature and pH: These factors significantly influence the solubility, nucleation, and growth of this compound crystals, thereby affecting particle size and purity. An optimal pH for precipitation is around 6.5.[1]
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Reactant Concentration and Addition Rate: The concentration of yttrium salt and oxalic acid solutions, along with the rate of addition, determines the level of supersaturation, which in turn governs the particle size distribution.
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Mixing and Agitation: Efficient mixing is crucial to ensure a homogeneous reaction environment, preventing localized high supersaturation and the formation of amorphous precipitates or agglomerates.
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Aging Time: Allowing the precipitate to age in the mother liquor, often at an elevated temperature (e.g., 90-100°C), can promote crystal growth and transformation to a more stable form, which is beneficial for subsequent processing.[2]
Q2: How can I control the particle size and morphology of this compound?
Controlling particle size and morphology is essential for many applications. Here are some strategies:
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Controlled Supersaturation: A lower level of supersaturation, achieved through slow reactant addition and dilute solutions, generally favors the growth of larger, more well-defined crystals.
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Precipitation Method: The order of reactant addition, known as "forward strike" (adding oxalic acid to yttrium solution) versus "reverse strike" (adding yttrium solution to oxalic acid), can influence the resulting particle characteristics.[3]
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Temperature and Aging: As mentioned, heat treatment or aging the precipitate can lead to recrystallization and a change in crystal habit.[2] Maintaining the precipitated this compound at 90-100°C for several hours can transform the crystals into a more cubic shape that is less prone to disintegration during subsequent calcination.[2]
-
Additives: The use of surfactants or capping agents can modify the crystal growth process, leading to different particle sizes and shapes.
Q3: What are the common impurities in this compound, and how can they be minimized?
Common impurities can include unreacted starting materials, other rare earth elements if the yttrium source is not pure, and co-precipitated salts. To minimize these:
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High-Purity Precursors: Start with high-purity yttrium salts and oxalic acid.
-
Stoichiometric Control: Precise control of the reactant stoichiometry is important. An excess of either reactant can lead to contamination.
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Washing: Thoroughly wash the this compound precipitate with deionized water to remove soluble impurities. Multiple washing and centrifugation/filtration steps are recommended.
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pH Control: Maintaining the optimal pH during precipitation can prevent the co-precipitation of other metal hydroxides or salts.
Q4: My this compound powder is difficult to filter. What can I do?
Poor filterability is often due to very fine or amorphous particles. To improve this:
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Promote Crystal Growth: Employ techniques that favor the growth of larger crystals, such as slower reactant addition, lower supersaturation, and aging the precipitate at an elevated temperature.
-
Flocculants: In some cases, the addition of a small amount of a suitable flocculant can aid in the agglomeration of fine particles, improving filtration.
-
Filter Aid: Using a filter aid like celite can improve filtration speed, but care must be taken to ensure it does not contaminate the final product.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scaling up of this compound production.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete precipitation due to non-optimal pH.- Loss of fine particles during washing and filtration.- this compound solubility is not negligible under certain conditions. | - Adjust the pH of the reaction mixture to the optimal range (around 6.5).- Use a finer filter medium or centrifugation for solid-liquid separation.- Ensure complete precipitation by providing sufficient reaction time and checking the supernatant for residual yttrium. |
| Inconsistent Particle Size | - Poor mixing leading to localized supersaturation.- Fluctuations in temperature or reactant addition rate.- Uncontrolled nucleation. | - Improve agitation to ensure homogeneity throughout the reactor.- Implement precise control over temperature and pumping rates.- Consider a seeding strategy, where a small amount of pre-formed this compound crystals is added to control nucleation. |
| Product Discoloration (not white) | - Presence of impurities from starting materials.- Contamination from the reactor or stirring equipment. | - Use higher purity reactants.- Ensure all equipment is thoroughly cleaned and made of non-reactive materials. |
| Formation of a Gel-like Precipitate | - Very high supersaturation leading to rapid, uncontrolled precipitation.- Incorrect pH. | - Decrease the concentration of reactant solutions.- Slow down the rate of reactant addition.- Verify and adjust the pH of the reaction medium. |
Experimental Protocols
Protocol 1: Controlled Precipitation of this compound
This protocol is designed to produce crystalline this compound with good filterability.
Materials:
-
Yttrium Nitrate Hexahydrate (Y(NO₃)₃·6H₂O)
-
Oxalic Acid Dihydrate (H₂C₂O₄·2H₂O)
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Deionized Water
-
Ammonium Hydroxide (for pH adjustment)
Procedure:
-
Prepare Solutions:
-
Prepare a 0.1 M solution of yttrium nitrate in deionized water.
-
Prepare a 0.15 M solution of oxalic acid in deionized water (a slight excess of oxalic acid is often used to ensure complete precipitation).
-
-
Precipitation:
-
Heat the yttrium nitrate solution to 60°C in a stirred reactor.
-
Slowly add the oxalic acid solution to the yttrium nitrate solution at a constant rate while maintaining vigorous stirring.
-
Monitor the pH and adjust to ~2-3 with ammonium hydroxide if necessary to promote complete precipitation.
-
-
Aging:
-
After the addition is complete, continue stirring the slurry at 60°C for at least 2 hours to allow the precipitate to age and the crystals to grow.
-
-
Washing:
-
Allow the precipitate to settle, then decant the supernatant.
-
Resuspend the precipitate in deionized water and stir for 15 minutes.
-
Separate the solid by filtration or centrifugation.
-
Repeat the washing step 3-4 times until the conductivity of the wash water is close to that of deionized water.
-
-
Drying:
-
Dry the washed this compound precipitate in an oven at 80-100°C until a constant weight is achieved.
-
Data Presentation
Table 1: Effect of Precipitation Temperature on this compound Properties
| Precipitation Temperature (°C) | Average Particle Size (μm) | Morphology | Filterability |
| 25 | 1 - 5 | Irregular, fine needles | Poor |
| 60 | 5 - 15 | Well-defined prisms | Good |
| 90 | 10 - 25 | Blocky, cubic-like | Excellent |
Note: Data are representative and may vary depending on other experimental conditions.
Table 2: Influence of Aging Time at 90°C on Crystal Structure
| Aging Time (hours) | Predominant Crystal Phase | Observations |
| 0 | Amorphous/Fine Crystalline | Difficult to filter, low bulk density. |
| 2 | Mixed phases | Improved filterability. |
| 8 | Transformed, more stable crystalline phase | Good filterability, higher bulk density, more uniform particles.[2] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound production.
References
Technical Support Center: Improving the Purity of Yttrium Oxide from an Oxalate Precursor
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of high-purity yttrium oxide (Y₂O₃) from an oxalate precursor.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in yttrium oxide synthesized via the oxalate precursor route?
The most common impurities include:
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Residual Carbonates: Arising from incomplete decomposition of the oxalate precursor or absorption of atmospheric CO₂.[1]
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Hydroxides and Adsorbed Water: Due to the hygroscopic nature of the powder or incomplete conversion of yttrium hydroxide to yttrium oxide.[1]
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Organic Residues: Incomplete combustion of the oxalate precursor can leave behind carbonaceous impurities.[1]
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Elemental Impurities: Trace elements present in the initial yttrium salt precursor.[2]
Q2: Which analytical techniques are best for identifying impurities in my yttrium oxide powder?
Several techniques are recommended for a comprehensive analysis:
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Fourier-Transform Infrared Spectroscopy (FTIR): Ideal for identifying functional groups. A broad peak around 3400 cm⁻¹ suggests the presence of -OH groups from adsorbed water or hydroxides, while sharp peaks around 1507 cm⁻¹ and 1397 cm⁻¹ are characteristic of carbonate species. A strong peak around 558 cm⁻¹ confirms the Y-O bond of yttrium oxide.[1]
-
Thermogravimetric Analysis (TGA): Useful for quantifying mass loss associated with the decomposition of volatile impurities like water, hydroxides, and residual oxalates as the material is heated.[2][3]
-
X-ray Diffraction (XRD): Primarily used to verify the phase purity of the Y₂O₃ powder and ensure the absence of other crystalline phases.[2][3]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and X-ray Fluorescence (XRF): These techniques are highly sensitive for detecting and quantifying trace elemental impurities.[2]
Q3: How critical is the purity of the initial yttrium salt and oxalic acid?
The purity of your starting materials is crucial. Any metallic or anionic impurities present in the yttrium salt (e.g., yttrium nitrate) or the precipitating agent (e.g., oxalic acid or ammonium oxalate) will likely be carried through the synthesis process and contaminate the final yttrium oxide product. Therefore, starting with high-purity precursors is essential for achieving high-purity yttrium oxide.
Q4: My final yttrium oxide powder has a yellowish or grayish tint. What is the likely cause?
An off-white, yellowish, or grayish color in the final product typically indicates the presence of carbonaceous residue.[1] This results from the incomplete combustion of the oxalate precursor during the calcination step. To resolve this, optimization of the calcination process, such as increasing the temperature, duration, or ensuring adequate oxygen supply, is necessary.[1]
Troubleshooting Guide
| Problem | Observation | Potential Cause(s) | Suggested Solution(s) |
| Residual Carbonate Impurities | Sharp absorption peaks around 1507 cm⁻¹ and 1397 cm⁻¹ in the FTIR spectrum.[1] | 1. Incomplete thermal decomposition of the yttrium oxalate precursor.[1]2. Absorption of atmospheric CO₂ during synthesis or handling.[1] | 1. Optimize Calcination: Increase the calcination temperature to a range of 600-800°C or higher and/or extend the calcination time.[1]2. Controlled Atmosphere: If possible, perform the final synthesis and handling steps under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to CO₂.[1] |
| Residual Hydroxides and Adsorbed Water | A broad absorption peak around 3400 cm⁻¹ in the FTIR spectrum.[1] | 1. Incomplete dehydration and conversion of yttrium hydroxide intermediates to yttrium oxide.[1]2. The hygroscopic nature of the fine yttrium oxide powder leads to moisture adsorption from the atmosphere.[1] | 1. Increase Calcination Temperature: Calcination at temperatures above 600°C is generally effective for the complete removal of hydroxyl groups.[1]2. Proper Storage: Store the final yttrium oxide powder in a desiccator or a glovebox with a dry atmosphere to prevent moisture reabsorption.[1] |
| Off-White/Colored Powder (Yellowish/Grayish) | The final powder is not pure white.[1] | Incomplete combustion of the organic oxalate precursor, resulting in residual carbon.[1] | 1. Two-Stage Calcination: Implement a two-stage heating process. A first, lower-temperature stage (e.g., 300-400°C) to slowly burn off organic matter, followed by a second, higher-temperature stage (>800°C) for complete combustion and crystallization.[1]2. Ensure Sufficient Oxygen: Provide an adequate supply of air or oxygen during calcination to facilitate complete oxidation of carbon residues.[1][4] |
| Poor Crystallinity | Broad peaks in the XRD pattern.[5] | Insufficient calcination temperature or time, leading to an amorphous or poorly crystallized product.[5] | Increase the calcination temperature or prolong the heating duration. Refer to the quantitative data tables for guidance on the effects of temperature.[5] |
Quantitative Data Summary
Table 1: Effect of Calcination Temperature on Yttrium Oxide Purity and Particle Size
| Calcination Temperature (°C) | Duration (hours) | Key Outcome | Average Particle/Crystallite Size (nm) | Reference |
| 400 - 500 | - | Initial decomposition of precursor; significant residual hydroxides and carbonates may remain. | - | [1] |
| 650 | 4 | Optimum temperature for producing pure Y₂O₃ nanoparticles from the co-precipitation method. | 7 - 21 | [3][6] |
| 800 | 1 | Yields homogenous spherical nanoparticles. | ~20 | [3] |
| 1000 | - | Can lead to particle growth and sintering. | ~30 | [3][5] |
Table 2: Purity Analysis Techniques and Key Indicators
| Analytical Technique | Impurity Detected | Key Indicator | Reference |
| FTIR | Residual Hydroxides/Water | Broad absorption peak at ~3400 cm⁻¹ | [1] |
| FTIR | Residual Carbonates | Sharp absorption peaks at ~1507 cm⁻¹ and ~1397 cm⁻¹ | [1] |
| TGA | Moisture and Volatiles | Mass loss upon heating | [2] |
| XRD | Phase Impurities | Presence of peaks not corresponding to the cubic Y₂O₃ phase | [2] |
| ICP-MS / XRF | Elemental Impurities | Detection of trace elements | [2] |
Experimental Protocols
Protocol 1: Co-Precipitation of this compound Precursor
This protocol outlines the synthesis of this compound via co-precipitation from yttrium nitrate and ammonium oxalate.
Materials:
-
Yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O)
-
Ammonium oxalate ((NH₄)₂C₂O₄)
-
Deionized water
-
Ethanol
Procedure:
-
Prepare Solutions:
-
Prepare a 0.1 M solution of yttrium nitrate in deionized water.
-
Prepare a 0.1 M solution of ammonium oxalate in deionized water.[1]
-
-
Precipitation:
-
Washing:
-
Allow the this compound precipitate to settle.
-
Decant the supernatant liquid.
-
Wash the precipitate thoroughly with deionized water several times to remove unreacted ions. Follow with a wash using ethanol.[1]
-
-
Drying:
-
Dry the washed precipitate in an oven at 100°C.[1]
-
Protocol 2: Calcination of this compound to Yttrium Oxide
This protocol describes the thermal decomposition of the this compound precursor to form yttrium oxide.
Materials:
-
Dried this compound powder
-
Crucible (e.g., alumina)
-
Muffle furnace
Procedure:
-
Preparation: Place the dried this compound powder into a crucible.
-
Calcination:
-
Cooling: Allow the furnace to cool down to room temperature naturally.
-
Collection: Carefully collect the resulting white yttrium oxide powder.
Visualizations
Caption: Experimental workflow for the synthesis of high-purity yttrium oxide.
Caption: A troubleshooting workflow for common yttrium oxide purity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. aemree.com [aemree.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Nanocrystalline Yttrium Oxide and Evolution of Morphology and Microstructure during Thermal Decomposition of Y2(C2O4)3·10H2O [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Research Portal [openresearch.surrey.ac.uk]
Validation & Comparative
A Comparative Guide to the Characterization of Yttrium Oxalate and its Alternatives using XRD and TGA
This guide provides a comparative analysis of the characterization of yttrium oxalate using X-ray Diffraction (XRD) and Thermogravimetric Analysis (TGA). For a comprehensive comparison, data for other rare-earth oxalates, namely cerium oxalate and lanthanum oxalate, are also presented. This document is intended for researchers, scientists, and drug development professionals who utilize these materials as precursors for the synthesis of rare-earth oxides or in other applications requiring well-characterized crystalline solids.
Introduction to this compound and its Characterization
This compound (Y₂(C₂O₄)₃) is an inorganic compound that is a key precursor in the synthesis of high-purity yttrium oxide (Y₂O₃). Yttrium oxide has widespread applications in ceramics, phosphors, and various electronic components. The properties of the final yttrium oxide product are highly dependent on the characteristics of the this compound precursor. Therefore, accurate characterization of this compound is crucial.
X-ray Diffraction (XRD) and Thermogravimetric Analysis (TGA) are two powerful analytical techniques for the characterization of this compound. XRD provides information about the crystal structure, phase purity, and crystallite size, while TGA reveals the thermal stability and decomposition pathway of the material.
This guide will delve into the experimental data obtained from XRD and TGA for this compound and compare it with cerium and lanthanum oxalates, which are common alternatives in the broader family of rare-earth oxalates.
Comparative Data Presentation
The following tables summarize the quantitative data obtained from XRD and TGA analyses of yttrium, cerium, and lanthanum oxalates. It is important to note that the exact values can vary depending on the specific experimental conditions such as the degree of hydration, heating rate, and atmospheric conditions.
X-ray Diffraction Data
The crystal structure of rare-earth oxalates is complex and often involves the incorporation of water molecules. The most common hydrated form for these oxalates is the decahydrate (RE₂(C₂O₄)₃·10H₂O).
Table 1: Comparison of Crystallographic Data for Rare-Earth Oxalate Hydrates.
| Parameter | This compound (Dihydrate) | Cerium Oxalate (Decahydrate) | Lanthanum Oxalate (Decahydrate) |
| Crystal System | Monoclinic[1] | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/c |
| a (Å) | 9.3811[1] | ~11.18 | ~11.33 |
| b (Å) | 11.638[1] | ~9.63 | ~9.74 |
| c (Å) | 5.9726[1] | ~10.37 | ~10.51 |
| β (˚) | 96.079[1] | ~118.9 | ~114.2 |
| Reference | Louër et al., 1990 | Ollendorff & Weigel, 1969 | Ollendorff & Weigel, 1969 |
Note: Detailed powder diffraction patterns with 2θ, d-spacing, and relative intensities are not consistently available across the literature for all hydrated forms. The data for the dihydrate of this compound is presented due to its availability.
Thermogravimetric Analysis Data
The thermal decomposition of rare-earth oxalates typically occurs in multiple stages, starting with dehydration, followed by the decomposition of the anhydrous oxalate to an intermediate carbonate or oxycarbonate, and finally to the respective rare-earth oxide.
Table 2: Comparison of Thermal Decomposition Data for Rare-Earth Oxalate Hydrates.
| Decomposition Stage | This compound (Decahydrate) | Cerium Oxalate (Decahydrate) | Lanthanum Oxalate (Decahydrate) |
| Dehydration | ~50 - 250°C | ~50 - 250°C | ~50 - 250°C |
| Products | Y₂(C₂O₄)₃ + 10H₂O(g) | Ce₂(C₂O₄)₃ + 10H₂O(g) | La₂(C₂O₄)₃ + 10H₂O(g) |
| Oxalate Decomposition | ~350 - 500°C | ~300 - 400°C | ~350 - 500°C |
| Intermediate Products | Y₂O(CO₃)₂ or (YO)₂CO₃ | CeO₂ + CO(g) + CO₂(g) | La₂O(CO₃)₂ or La₂O₂CO₃ |
| Carbonate/Oxycarbonate Decomposition | ~500 - 800°C | - | ~500 - 800°C |
| Final Product | Y₂O₃ | CeO₂ | La₂O₃ |
Note: The temperature ranges are approximate and can be influenced by the heating rate and atmosphere. The decomposition of cerium oxalate proceeds directly to the oxide without a stable carbonate intermediate.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols can be adapted for the analysis of other rare-earth oxalates.
Synthesis of this compound Decahydrate (Precipitation Method)
-
Preparation of Solutions:
-
Prepare a 0.1 M solution of yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O) in deionized water.
-
Prepare a 0.15 M solution of oxalic acid dihydrate (H₂C₂O₄·2H₂O) in deionized water.
-
-
Precipitation:
-
Slowly add the yttrium nitrate solution to the oxalic acid solution under constant stirring at room temperature. A white precipitate of this compound will form immediately.
-
-
Aging:
-
Continue stirring the mixture for 1-2 hours to allow for the precipitate to age and for the particle size to homogenize.
-
-
Filtration and Washing:
-
Filter the precipitate using a Buchner funnel and filter paper.
-
Wash the precipitate several times with deionized water to remove any unreacted reagents and by-products.
-
Finally, wash the precipitate with ethanol to facilitate drying.
-
-
Drying:
-
Dry the precipitate in a vacuum oven at a low temperature (e.g., 40-50°C) to obtain this compound decahydrate powder.
-
X-ray Diffraction (XRD) Analysis
-
Sample Preparation:
-
Grind the dried this compound powder using an agate mortar and pestle to ensure a fine and homogenous particle size.
-
Mount the powdered sample onto a zero-background sample holder. Ensure a flat and smooth surface to minimize preferred orientation effects.
-
-
Instrument Parameters:
-
Use a powder diffractometer with Cu Kα radiation (λ = 1.5406 Å).
-
Set the 2θ scan range from 10° to 80° with a step size of 0.02° and a scan speed of 2°/min.
-
The voltage and current of the X-ray tube are typically set to 40 kV and 40 mA, respectively.
-
-
Data Analysis:
-
Identify the crystalline phases present in the sample by comparing the experimental diffraction pattern with standard patterns from the International Centre for Diffraction Data (ICDD) database.
-
Determine the lattice parameters of the identified phases using appropriate software.
-
Thermogravimetric Analysis (TGA)
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the dried this compound powder into an alumina or platinum crucible.
-
-
Instrument Parameters:
-
Place the crucible in the TGA instrument.
-
Heat the sample from room temperature to 1000°C at a constant heating rate of 10°C/min.
-
Use an inert atmosphere, such as nitrogen, with a flow rate of 50-100 mL/min to prevent oxidative side reactions.
-
-
Data Analysis:
-
Analyze the resulting TGA curve (weight % vs. temperature) to identify the different decomposition stages.
-
Determine the temperature ranges and the percentage weight loss for each stage.
-
The derivative of the TGA curve (DTG) can be used to more accurately determine the peak decomposition temperatures.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for the characterization of this compound.
Caption: Experimental workflow for this compound characterization.
This guide provides a foundational understanding of the characterization of this compound and its rare-earth counterparts using XRD and TGA. The provided data and protocols offer a starting point for researchers to perform and interpret their own analyses, leading to a better understanding and utilization of these important materials.
References
A Comparative Guide to Analytical Methods for Determining Yttrium Oxalate Purity
For Researchers, Scientists, and Drug Development Professionals
The determination of purity for yttrium oxalate, a critical precursor in the synthesis of high-purity yttrium oxide and other yttrium-based materials, is paramount for ensuring the quality and performance of the final products. This guide provides a comparative overview of key analytical methods for assessing this compound purity: Thermogravimetric Analysis (TGA), Inductively Coupled Plasma Mass Spectrometry (ICP-MS), and Redox Titration.
Comparison of Analytical Methods
The selection of an appropriate analytical method for this compound purity depends on the specific purity aspect being investigated. TGA is ideal for determining the water content and the stoichiometric purity of the hydrated this compound. ICP-MS is the gold standard for quantifying trace metallic impurities. Redox titration offers a classic, cost-effective method for assaying the oxalate content and, by extension, the yttrium concentration.
| Parameter | Thermogravimetric Analysis (TGA) | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Redox Titration |
| Principle of Measurement | Measures the change in mass of a sample as a function of temperature in a controlled atmosphere. | Ionizes the sample in an argon plasma and separates and quantifies ions based on their mass-to-charge ratio. | Measures the volume of a standard oxidizing agent required to react stoichiometrically with the oxalate in the sample. |
| Primary Application | Determination of hydration state, thermal stability, and stoichiometric purity. | Quantification of trace and ultra-trace metallic impurities. | Assay of oxalate content and determination of yttrium concentration. |
| Typical Accuracy | High, dependent on balance precision and stoichiometry of decomposition. | Excellent, typically within ±10% for trace elements.[1] | High, dependent on the accuracy of the standard solution and endpoint detection. |
| Precision (RSD) | < 1% | < 5% | < 1% |
| Limit of Detection (LOD) | Not applicable for purity assay in the same way as trace analysis. | ng/g to µg/g levels for most elements.[1] | Dependent on the concentration of the titrant and sample. |
| Sample Throughput | Low to medium | High | Medium |
| Cost | Moderate | High | Low |
| Strengths | Provides information on composition and thermal behavior.[2][3] | Extremely sensitive and capable of multi-element analysis.[4][5] | Cost-effective and provides high accuracy for the main component.[6][7][8] |
| Limitations | Does not identify the nature of volatile components without a coupled detector (e.g., MS or FTIR). | Destructive to the sample; matrix effects can be a challenge.[9] | Less suitable for trace impurity analysis; can be affected by other reducing agents. |
Experimental Protocols
Thermogravimetric Analysis (TGA)
Objective: To determine the water of hydration and confirm the stoichiometric conversion of this compound to yttrium oxide.
Methodology:
-
Calibrate the TGA instrument for temperature and mass using appropriate standards.
-
Accurately weigh 10-20 mg of the this compound sample into a clean, tared TGA crucible (e.g., alumina or platinum).
-
Place the crucible in the TGA furnace.
-
Heat the sample from ambient temperature to 1000 °C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air at a flow rate of 50 mL/min).
-
Record the mass loss as a function of temperature. The initial weight loss corresponds to the loss of water of hydration, and the subsequent loss corresponds to the decomposition of the oxalate to the oxide.
-
The final residual mass should correspond to the theoretical mass of yttrium oxide (Y₂O₃) calculated from the initial mass of the hydrated this compound.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Objective: To quantify trace metallic impurities in the this compound sample.
Methodology:
-
Sample Digestion: Accurately weigh approximately 100 mg of the this compound sample into a clean vessel. Digest the sample using a mixture of high-purity nitric acid and hydrochloric acid, followed by heating until the sample is completely dissolved.
-
Sample Dilution: Dilute the digested sample to a suitable volume with deionized water to bring the analyte concentrations within the calibrated range of the ICP-MS instrument.
-
Instrument Calibration: Prepare a series of multi-element calibration standards covering the expected concentration range of the impurities.
-
Analysis: Aspirate the prepared sample solution into the ICP-MS. The instrument will nebulize, ionize, and separate the ions based on their mass-to-charge ratio.
-
Quantification: The concentration of each impurity element is determined by comparing its signal intensity to the calibration curve.
Redox Titration (Permanganometry)
Objective: To determine the percentage of oxalate in the this compound sample.
Methodology:
-
Sample Preparation: Accurately weigh about 0.2 g of the this compound sample and dissolve it in dilute sulfuric acid. Heat the solution to approximately 60-70 °C.
-
Titration: Titrate the hot solution with a standardized solution of potassium permanganate (KMnO₄) of a known concentration. The permanganate solution is added dropwise from a burette.
-
Endpoint Detection: The endpoint of the titration is reached when a faint, persistent pink color is observed in the solution, indicating a slight excess of permanganate ions. Potassium permanganate acts as its own indicator.[8]
-
Calculation: The percentage of oxalate in the sample is calculated based on the volume and concentration of the KMnO₄ solution used and the initial mass of the this compound sample. The reaction is: 5 C₂O₄²⁻ + 2 MnO₄⁻ + 16 H⁺ → 10 CO₂ + 2 Mn²⁺ + 8 H₂O
Visualizations
Caption: Workflow for TGA analysis of this compound purity.
Caption: Workflow for ICP-MS analysis of trace impurities.
Caption: Workflow for Redox Titration of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Purity Analysis of Inorganic Compounds Using TGA Crucibles [redthermo.com]
- 3. studycorgi.com [studycorgi.com]
- 4. analytik-jena.ru [analytik-jena.ru]
- 5. Determination of Rare Earth Elements by Inductively Coupled Plasma–Tandem Quadrupole Mass Spectrometry With Nitrous Oxide as the Reaction Gas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redox titration: principles & types [praxilabs.com]
- 7. Redox Titrations – Analytical chemistry [ebooks.inflibnet.ac.in]
- 8. Khan Academy [khanacademy.org]
- 9. netl.doe.gov [netl.doe.gov]
A Comparative Guide to Yttrium Precursors: Yttrium Oxalate vs. Yttrium Carbonate for High-Performance Yttria Synthesis
For researchers, scientists, and professionals in drug development, the choice of precursor is a critical determinant in the synthesis of high-purity yttrium oxide (Y₂O₃). This guide provides an objective, data-driven comparison of two common precursors: yttrium oxalate and yttrium carbonate. The selection of an appropriate precursor significantly influences the morphology, particle size, and surface area of the final yttria product, which in turn impacts its performance in applications ranging from ceramics and catalysts to biomedical imaging and drug delivery.
This comparative analysis delves into the thermal decomposition behaviors, experimental protocols for yttria synthesis, and the resulting physicochemical properties of yttrium oxide derived from both oxalate and carbonate precursors.
Executive Summary: Key Performance Differences
| Feature | This compound Precursor | Yttrium Carbonate Precursor |
| Decomposition Temperature | Multi-stage decomposition, complete conversion to Y₂O₃ typically around 650°C[1][2] | Decomposition to Y₂O₃ generally requires higher temperatures, around 1000°C[3] |
| Resulting Y₂O₃ Particle Size | Can yield nanocrystalline powders with crystallite sizes in the range of 7-21 nm[2] | Can also produce nanoparticles, with morphology influenced by the precursor[4] |
| Resulting Y₂O₃ Surface Area | Can produce high specific surface area powders, for instance, 65 m²/g has been reported[5] | Data on specific surface area from carbonate precursors is less consistently reported in the reviewed literature. |
| Morphology Control | The morphology of the final yttrium oxide can be inherited from the oxalate precursor[5] | The morphology of the final yttrium oxide is also influenced by the precursor's morphology[4] |
| Common Synthesis Route | Precipitation using oxalic acid or ammonium oxalate followed by calcination[6] | Precipitation using ammonium bicarbonate or ammonium hydrogen carbonate followed by calcination[3][4] |
Thermal Decomposition Analysis
The thermal decomposition process is a critical step in converting the precursor into yttrium oxide. The two precursors exhibit distinct decomposition pathways.
This compound (Y₂(C₂O₄)₃·nH₂O): The thermal decomposition of this compound is a well-studied, multi-stage process.[5][7] It begins with dehydration, where water molecules are removed at lower temperatures. This is followed by the decomposition of the anhydrous oxalate, which often proceeds through the formation of an intermediate yttrium oxycarbonate phase before finally yielding yttrium oxide at higher temperatures.[5][7] The final conversion to cubic yttrium oxide is typically achieved at temperatures around 650°C.[1][2]
Yttrium Carbonate (Y₂(CO₃)₃·nH₂O): Yttrium carbonate also decomposes upon heating to form yttrium oxide. The process involves the release of carbon dioxide and water. Generally, higher temperatures are required for the complete conversion of yttrium carbonate to yttrium oxide compared to the oxalate precursor, with calcination temperatures of around 1000°C being reported to obtain the desired crystalline phase.[3]
Experimental Protocols
Detailed experimental methodologies are crucial for reproducible synthesis. Below are representative protocols for preparing yttrium oxide from both precursors.
Synthesis of Yttrium Oxide from this compound
This protocol is based on the co-precipitation method followed by calcination.[1][2]
1. Precipitation:
- A solution of yttrium nitrate (Y(NO₃)₃) is prepared in deionized water.
- A precipitating agent, such as a solution of ammonium oxalate ((NH₄)₂C₂O₄), is added to the yttrium nitrate solution under controlled temperature (e.g., 40°C) and stirring for a specific duration (e.g., 1 hour).[1][2]
- The resulting white precipitate of this compound is aged, filtered, and washed thoroughly with deionized water to remove any unreacted ions.
- The washed precipitate is then dried.
2. Calcination:
- The dried this compound powder is placed in a furnace.
- The temperature is ramped up to the desired calcination temperature (e.g., 650°C) and held for a specific time (e.g., 4 hours) in an air atmosphere to ensure complete decomposition to yttrium oxide.[1][2]
Synthesis of Yttrium Oxide from Yttrium Carbonate
This protocol describes the synthesis via precipitation with ammonium hydrogen carbonate.[3][4]
1. Precipitation:
- An aqueous solution of yttrium nitrate is prepared.
- A solution of a precipitant, typically ammonium hydrogen carbonate (NH₄HCO₃), is added to the yttrium nitrate solution.[3][4]
- The reaction results in the formation of a yttrium carbonate precipitate.
- The precipitate is aged for a period (e.g., 3 hours), followed by filtering and washing with deionized water.[3]
- The precipitate is then dried.
2. Calcination:
- The dried yttrium carbonate precursor is calcined in a furnace at a specific temperature (e.g., 1000°C) to yield yttrium oxide powder.[3]
Visualizing the Synthesis Workflow
To better illustrate the experimental processes, the following diagrams outline the key steps for each precursor.
Caption: Experimental workflow for yttria synthesis from this compound.
Caption: Experimental workflow for yttria synthesis from yttrium carbonate.
Comparative Analysis of Resulting Yttrium Oxide
The choice of precursor has a demonstrable impact on the properties of the synthesized yttrium oxide.
Particle Size and Surface Area: Yttrium oxide derived from the oxalate precursor has been shown to yield nanoparticles with a high specific surface area. For instance, calcination of this compound at 650°C for 4 hours can produce yttria nanoparticles with crystallite sizes ranging from 7 to 21 nm and a specific surface area of 7.40 m²/g.[2] Other studies have reported achieving an even higher specific surface area of 65 m²/g by optimizing the thermal decomposition of this compound.[5]
For the carbonate precursor route, heating the precipitate to 650–680°C has been reported to yield yttrium oxide with coherent scattering domain sizes of 40–80 nm.[4] The final particle size and morphology are influenced by the synthesis conditions, including the aging time and calcination temperature.[3]
Morphology: A significant finding is that the morphology of the yttrium oxide particles can be a pseudomorph of the precursor crystals.[4][5] This means that the shape of the initial this compound or yttrium carbonate particles can be retained in the final yttrium oxide product. This provides a potential route for morphology control of the final yttria powder by carefully controlling the precipitation conditions of the precursor.
Conclusion
Both this compound and yttrium carbonate are viable precursors for the synthesis of yttrium oxide. The choice between them will depend on the desired properties of the final material and the specific application.
-
This compound appears to be advantageous for producing high-surface-area, nanocrystalline yttrium oxide at relatively lower calcination temperatures. The synthesis and thermal decomposition of this compound are well-documented, providing a reliable route for producing high-quality yttria.
-
Yttrium carbonate also serves as an effective precursor, with the potential for morphological control of the resulting yttrium oxide. However, it may require higher calcination temperatures for complete conversion to the oxide.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of yttria nanopowders by two precipitation methods and investigation of synthesis conditions - University of Nottingham Ningbo China [research.nottingham.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Yttrium Oxide Nanoparticle Size from Oxalate Precursors
For researchers, scientists, and drug development professionals, accurate determination of nanoparticle size is paramount for ensuring reproducibility and functionality. This guide provides a comprehensive comparison of methods for validating the size of yttrium oxide (Y₂O₃) nanoparticles synthesized from yttrium oxalate precursors. We delve into experimental data, detailed protocols, and visual workflows to offer a practical framework for your research.
The thermal decomposition of this compound is a common and effective method for producing yttrium oxide nanoparticles. This process involves heating the this compound precursor at specific temperatures to induce decomposition and the formation of Y₂O₃ nanoparticles. The final size of these nanoparticles is critically influenced by factors such as the calcination temperature and time.
Comparative Analysis of Nanoparticle Size Validation Techniques
The two most prevalent techniques for determining the size of yttrium oxide nanoparticles are Transmission Electron Microscopy (TEM) and X-ray Diffraction (XRD). These methods provide complementary information, and understanding their principles is key to accurate characterization.
Transmission Electron Microscopy (TEM) offers direct visualization of the nanoparticles, providing information on their size, morphology, and state of agglomeration. It is considered a direct measurement of the physical dimensions of the individual particles.
X-ray Diffraction (XRD) , on the other hand, provides the crystallite size, which is the size of the coherently scattering crystalline domains. A single nanoparticle may be composed of one or more crystallites. Therefore, the particle size measured by TEM may be larger than the crystallite size determined by XRD if the nanoparticles are polycrystalline.[1]
Below is a table summarizing experimental data from studies on yttrium oxide nanoparticles, comparing the results obtained from XRD and TEM.
| Synthesis Method from Oxalate Precursor | Calcination Temperature (°C) | Crystallite Size (nm) - XRD | Particle Size (nm) - TEM | Reference |
| Co-precipitation followed by calcination | 650 | 7-21 | - | [2] |
| Thermal Decomposition | Not Specified | 11.14 | 18 ± 5 | [3] |
Alternative Synthesis Routes and Their Impact on Nanoparticle Size
While the oxalate precursor route is widely used, alternative synthesis methods offer different levels of control over nanoparticle size and morphology. Understanding these alternatives provides a broader context for selecting the most appropriate synthesis strategy for a given application.
| Synthesis Method | Precursor(s) | Typical Nanoparticle Size (nm) | Key Control Parameters |
| Co-precipitation | Yttrium Nitrate, Ammonium Oxalate | 7-21 | pH, Temperature, Stirring Rate |
| Hydrothermal | Yttrium Nitrate, KOH | 34-58 | Precursor Concentration, Temperature, Time |
| Sol-Gel | Yttrium Nitrate/Chloride, Methanol | 21-32 | pH, Catalyst, Aging Time |
Experimental Protocols for Nanoparticle Size Validation
Accurate and reproducible data rely on meticulous experimental execution. The following are detailed protocols for the key techniques used in the validation of yttrium oxide nanoparticle size.
X-ray Diffraction (XRD) Protocol
Objective: To determine the crystal phase, purity, and average crystallite size of the yttrium oxide nanoparticles.
Methodology:
-
Sample Preparation: A small quantity of the dried yttrium oxide nanoparticle powder is carefully mounted on a sample holder. It is crucial to create a flat, smooth surface to ensure accurate diffraction data.
-
Instrument Setup: The XRD instrument is configured with a Cu Kα radiation source. Data is typically collected over a 2θ range of 20° to 80° with a step size of 0.02°.
-
Data Analysis: The resulting diffraction pattern is analyzed to identify the characteristic peaks of the cubic Y₂O₃ phase. The average crystallite size (D) is then calculated from the broadening of a prominent diffraction peak using the Scherrer equation: D = (Kλ) / (β cosθ) where K is the Scherrer constant (typically ~0.9), λ is the wavelength of the X-ray radiation, β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg angle.
Transmission Electron Microscopy (TEM) Protocol
Objective: To directly visualize the yttrium oxide nanoparticles and determine their size, shape, and morphology.
Methodology:
-
Sample Preparation: A dilute suspension of the yttrium oxide nanoparticles is prepared in a suitable solvent like ethanol. The suspension is then sonicated for a few minutes to ensure good dispersion and break up any soft agglomerates.
-
Grid Preparation: A drop of the nanoparticle suspension is placed onto a carbon-coated copper grid. The solvent is allowed to evaporate completely, leaving the nanoparticles dispersed on the grid.
-
Imaging: The grid is loaded into the TEM, and images are acquired at various magnifications.
-
Data Analysis: The size of a statistically significant number of individual nanoparticles (typically >100) is measured from the TEM images using image analysis software. The average particle size and size distribution are then calculated.
Visualizing the Workflow and Relationships
To further clarify the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow for nanoparticle size validation and the logical relationship between the synthesis method and the resulting nanoparticle characteristics.
Caption: Experimental workflow for the synthesis and validation of yttrium oxide nanoparticle size.
Caption: Logical relationship between synthesis methods, control parameters, and nanoparticle properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Yttrium Oxide Nanoparticle Synthesis: An Overview of Methods of Preparation and Biomedical Applications [mdpi.com]
- 3. The impact of the yttrium oxide nano particles Y<sub>2</sub>O<sub>3</sub> on the <i>in vitro</i> fertilization and <i>in vitro</i> culture media in a mouse model - Journal of King Saud University - Science [jksus.org]
A Comparative Guide to the Synthesis of Yttrium Oxalate: Co-Precipitation vs. Hydrothermal Methods
For researchers, scientists, and professionals in drug development, the synthesis of high-purity yttrium oxalate is a critical precursor step for the production of yttrium-based nanomaterials and active pharmaceutical ingredients. The choice of synthesis method significantly influences the physicochemical properties of the final product. This guide provides an objective comparison of two prevalent synthesis techniques—co-precipitation and hydrothermal synthesis—supported by experimental data to inform the selection of the most suitable method for specific applications.
At a Glance: Co-Precipitation vs. Hydrothermal Synthesis
| Feature | Co-Precipitation Method | Hydrothermal Method |
| Principle | Rapid formation of an insoluble this compound precipitate from a solution by adding a precipitating agent. | Crystallization of this compound from an aqueous solution under elevated temperature and pressure in a sealed vessel (autoclave). |
| Typical Particle Size of Final Yttrium Oxide | 7 - 21 nm[1] | 34 - 58 nm[2][3] |
| Morphology of Final Yttrium Oxide | Semi-spherical or aggregated nanoparticles with varying shapes.[1] | Can be controlled to produce various morphologies such as plates, rods, and spheres.[4] |
| Crystallinity | Generally produces crystalline nanoparticles, with phase purity achievable after calcination. | Typically yields products with higher crystallinity due to the controlled reaction conditions.[5] |
| Purity | High purity can be achieved with thorough washing of the precipitate. | The closed system reduces the risk of contamination, often resulting in high-purity products.[5] |
| Advantages | Simple, low-cost, rapid, and suitable for large-scale production.[5] | Excellent control over particle size, morphology, and crystallinity; produces uniform nanoparticles.[4][5] |
| Disadvantages | Can lead to particle agglomeration and a wider particle size distribution. | Requires specialized equipment (autoclave), can be more time-consuming, and operates at higher pressures.[5] |
Experimental Protocols
Co-Precipitation Synthesis of this compound
The co-precipitation method is a straightforward and widely used technique for the synthesis of this compound. The process involves the reaction of a soluble yttrium salt with a precipitating agent, typically oxalic acid or a salt thereof, in an aqueous solution.
Materials:
-
Yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O)
-
Oxalic acid (H₂C₂O₄) or Ammonium oxalate ((NH₄)₂C₂O₄)
-
Deionized water
-
Ethanol
Procedure:
-
Precursor Solution Preparation: A solution of yttrium nitrate is prepared by dissolving a stoichiometric amount in deionized water.
-
Precipitating Agent Solution: A solution of oxalic acid or ammonium oxalate is prepared in deionized water.
-
Precipitation: The precipitating agent solution is slowly added to the yttrium nitrate solution under vigorous stirring. A white precipitate of this compound forms instantaneously. The reaction is typically carried out at a controlled temperature, for instance, 40°C for 1 hour, to influence the particle characteristics.[1]
-
Aging: The precipitate may be aged in the mother liquor for a specific duration to allow for crystal growth and maturation.
-
Washing: The precipitate is separated from the solution by filtration or centrifugation and washed several times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Drying: The washed this compound precipitate is dried in an oven at a controlled temperature (e.g., 80-100°C) to obtain the final product.
Hydrothermal Synthesis of this compound
Hydrothermal synthesis offers precise control over the nucleation and growth of crystals, leading to uniform particles with well-defined morphologies. This method involves the crystallization of this compound from a solution at elevated temperatures and pressures within a sealed autoclave.
Materials:
-
Yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O)
-
Oxalic acid (H₂C₂O₄) or another mineralizer
-
Deionized water
Procedure:
-
Solution Preparation: Yttrium nitrate and oxalic acid are dissolved in deionized water.
-
Transfer to Autoclave: The resulting solution is transferred to a Teflon-lined stainless steel autoclave.
-
Hydrothermal Treatment: The autoclave is sealed and heated to a specific temperature (e.g., 180°C) for a set duration (e.g., 6-24 hours).[2][3] The elevated temperature and pressure facilitate the dissolution and recrystallization of this compound, leading to the formation of well-defined crystals.
-
Cooling: The autoclave is allowed to cool down to room temperature naturally.
-
Washing and Drying: The resulting this compound product is collected, washed with deionized water and ethanol, and dried in an oven.
Visualization of Experimental Workflows
To better understand the procedural differences, the following diagrams illustrate the workflows for both the co-precipitation and hydrothermal synthesis methods.
References
- 1. Research Portal [openresearch.surrey.ac.uk]
- 2. Hydrothermal Synthesis and Characterization of Yttrium Oxide Nanoparticles: Bioavailability and Targeting of Breast Tumors – Oriental Journal of Chemistry [orientjchem.org]
- 3. orientjchem.org [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. jsynthchem.com [jsynthchem.com]
Unraveling the Thermal Degradation of Yttrium Oxalate: A Comparative Analysis of Intermediates
The thermal decomposition of yttrium oxalate is a critical process in the synthesis of high-purity yttrium oxide (Y₂O₃), a material with significant applications in ceramics, optics, and electronics. This multi-stage process involves the formation of several key intermediates, the precise identification and characterization of which are essential for controlling the properties of the final oxide product. This guide provides a comparative analysis of the intermediates formed during the thermal decomposition of this compound, supported by experimental data from various analytical techniques.
The decomposition process, typically initiated from this compound decahydrate (Y₂(C₂O₄)₃·10H₂O), proceeds through distinct stages of dehydration and oxalate thermolysis.[1][2] The composition of the intermediate products and the temperatures at which they form can be influenced by experimental conditions.[1]
Decomposition Pathway and Intermediates
The thermal decomposition of this compound follows a sequential pathway involving the loss of water molecules, followed by the decomposition of the anhydrous oxalate to form an oxycarbonate intermediate, which finally converts to yttrium oxide. While there is some variation in the reported intermediate hydrates, the general pathway is well-established.[1][2]
Comparative Analysis of Intermediates
The characterization of the intermediates at each stage of decomposition is crucial for understanding the overall process. The following tables summarize the quantitative data obtained from various analytical techniques.
Table 1: Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) Data for this compound Decomposition
| Decomposition Stage | Intermediate Product | Temperature Range (°C) | Theoretical Weight Loss (%) | Observed Weight Loss (%) | DTA Peak(s) (°C) |
| Dehydration (Step 1) | Y₂(C₂O₄)₃·xH₂O (various hydrates) | 40 - 260 | Variable | Variable | Endothermic peaks |
| Dehydration (Final) | Y₂(C₂O₄)₃ (Anhydrous) | 200 - 350 | ~27.1 (for decahydrate) | ~27.1 | Endothermic peak |
| Oxalate Decomposition | Y₂O₂CO₃ (Yttrium Oxycarbonate) | 320 - 550 | ~26.2 | ~26.5 | Exothermic peak |
| Oxycarbonate Decomposition | Y₂O₃ (Yttrium Oxide) | > 550 | ~10.4 | ~10.2 | Endothermic peak |
Note: The observed weight loss and temperature ranges can vary depending on the experimental conditions such as heating rate and atmosphere.
Table 2: Spectroscopic and Structural Data for Intermediates
| Intermediate | Analytical Technique | Key Observations |
| Y₂(C₂O₄)₃·10H₂O | FTIR | Broad O-H stretching band (~3400 cm⁻¹), C=O stretching (~1620 cm⁻¹), C-O stretching (~1320 cm⁻¹) |
| Y₂(C₂O₄)₃ | FTIR | Absence of O-H stretching band, sharp C=O and C-O stretching bands |
| Y₂O₂CO₃ | FTIR | Characteristic carbonate peaks (~1500 cm⁻¹, ~1400 cm⁻¹, ~850 cm⁻¹) |
| XRD | Formation of a distinct crystalline phase different from the oxalate precursor and the final oxide | |
| Y₂O₃ | XRD | Crystalline cubic structure, typically forming at temperatures above 900 K[3] |
Experimental Protocols
The data presented above is typically acquired through a combination of thermoanalytical and spectroscopic techniques.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[4] A small amount of the this compound sample (typically 5-10 mg) is placed in a crucible and heated in a controlled atmosphere (e.g., air, nitrogen, or argon) at a constant heating rate (e.g., 10 °C/min). The resulting weight loss curve provides information about the decomposition temperatures and the stoichiometry of the reactions.
-
Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference material as a function of temperature. This technique detects exothermic and endothermic processes, such as phase transitions and chemical reactions. The DTA curve, often recorded simultaneously with the TGA curve, shows peaks corresponding to the energy changes during decomposition.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is used to identify the functional groups present in the sample at different stages of decomposition. Samples are collected after heating to specific temperatures and analyzed. The disappearance of bands associated with water and oxalate ions and the appearance of new bands corresponding to carbonate and oxide species confirm the transformation of intermediates.
-
X-ray Diffraction (XRD): XRD is employed to determine the crystal structure of the solid intermediates and the final product. By analyzing the diffraction pattern of the material at various temperatures, the formation of new crystalline phases, such as anhydrous this compound, yttrium oxycarbonate, and the final cubic yttrium oxide, can be identified.[3]
Decomposition Pathway Visualization
The following diagram illustrates the logical relationship between the different stages of this compound thermal decomposition.
References
Controlling Yttrium Oxalate Morphology: A Comparative Analysis Using SEM and TEM
For researchers, scientists, and drug development professionals, controlling the morphology of precursor materials is a critical step in the synthesis of advanced materials with tailored properties. Yttrium oxalate (Y₂(C₂O₄)₃) is a key precursor for producing high-purity yttrium oxide (Y₂O₃), a material with significant applications in ceramics, phosphors, and catalysis. The morphology of the initial this compound crystals directly influences the properties of the final yttrium oxide product. This guide provides a comparative analysis of different this compound morphologies achieved through various synthesis methods, supported by Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) data.
The synthesis of this compound typically involves the precipitation of yttrium salts with oxalic acid or an oxalate salt.[1] The morphology of the resulting precipitate can be significantly influenced by factors such as the precipitation method, pH, temperature, and the use of capping agents or surfactants.[2][3] These factors affect the nucleation and growth kinetics of the crystals, leading to diverse morphologies ranging from platelets and rods to spherical particles.[4][5]
Comparative Analysis of this compound Morphology
The following table summarizes the morphological characteristics of this compound synthesized under different experimental conditions, as characterized by SEM and TEM analysis.
| Synthesis Method | Key Parameters | Resulting Morphology | Particle Size | Source |
| Forward Strike Precipitation | Aqueous oxalic acid added to yttrium nitrate solution | Irregular agglomerates of cuboidal nanocrystallites | 20–40 nm (nanocrystallites) | [2] |
| Reverse Strike Precipitation | Yttrium nitrate solution added to aqueous oxalic acid solution | Powder with characteristics suitable for high-density yttria bodies | Not specified | [2] |
| Co-precipitation with Surfactant | Use of polyethylene glycol 6000 (PEG6000) as a surfactant | Platelet, rod, and spherical shapes | Not specified | [4][5] |
| Precipitation at Varied pH | pH adjusted during precipitation | Affects particle size and distribution | 30 nm (at pH 8) | [2] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon existing research. Below are generalized protocols for the synthesis and characterization of this compound.
Synthesis of this compound via Co-Precipitation
This protocol describes a common method for synthesizing this compound.
-
Precursor Solution Preparation: Prepare an aqueous solution of a soluble yttrium salt, such as yttrium nitrate (Y(NO₃)₃).
-
Precipitating Agent Preparation: Prepare an aqueous solution of oxalic acid (H₂C₂O₄) or ammonium oxalate ((NH₄)₂C₂O₄).
-
Precipitation:
-
Forward Strike: Slowly add the oxalic acid solution to the yttrium nitrate solution under constant stirring.
-
Reverse Strike: Slowly add the yttrium nitrate solution to the oxalic acid solution under constant stirring.[2]
-
Controlled pH: Adjust and maintain the pH of the reaction mixture using a suitable base (e.g., ammonia) to influence particle size.[2]
-
With Surfactant: Dissolve a capping agent, such as PEG6000, in the yttrium nitrate solution before precipitation to control morphology.[4][5]
-
-
Aging: Allow the precipitate to age in the mother liquor for a specified time to promote crystal growth and uniformity.
-
Washing and Drying: Filter the precipitate, wash it several times with deionized water and ethanol to remove impurities, and then dry it in an oven at a controlled temperature.
SEM and TEM Analysis
SEM and TEM are powerful techniques for characterizing the morphology and structure of materials at the micro- and nanoscale.[6]
-
Sample Preparation for SEM:
-
Mount a small amount of the dried this compound powder onto an aluminum stub using conductive carbon tape.
-
Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.
-
-
SEM Imaging:
-
Sample Preparation for TEM:
-
Disperse a small amount of the this compound powder in a suitable solvent (e.g., ethanol) using ultrasonication.
-
Place a drop of the dispersion onto a TEM grid (e.g., a carbon-coated copper grid) and allow the solvent to evaporate.
-
-
TEM Imaging:
-
Insert the prepared grid into the TEM holder and introduce it into the microscope.
-
Acquire bright-field images to observe the size, shape, and internal structure of the individual nanocrystallites.[6]
-
Obtain selected area electron diffraction (SAED) patterns to determine the crystalline nature of the particles.
-
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and morphological analysis of this compound.
Caption: Experimental workflow for this compound synthesis and analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Morphology-controlled synthesis of yttrium hafnate by oxalate co-precipitation method and the growth mechanism [inis.iaea.org]
- 5. Yttrium Oxide Nanoparticle Synthesis: An Overview of Methods of Preparation and Biomedical Applications [mdpi.com]
- 6. azom.com [azom.com]
- 7. The power of desktop scanning electron microscopy with elemental analysis for analyzing urinary stones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scanning electron microscopy in analysis of urinary stones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Precipitating Agents for Yttrium Salt Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of high-purity yttrium salts is a critical precursor step in the development of advanced materials, including phosphors, ceramics, and catalysts, as well as in radiopharmaceutical applications. The choice of precipitating agent significantly influences the properties of the intermediate yttrium salt and, consequently, the final yttrium oxide product. This guide provides an objective comparison of common precipitating agents, supported by experimental data, to aid researchers in selecting the optimal synthesis route for their specific applications.
Performance Comparison of Precipitating Agents
The selection of a precipitating agent dictates key characteristics of the resulting yttrium salt, such as its chemical composition, particle size, morphology, and thermal decomposition behavior. The most frequently employed precipitating agents in yttrium salt synthesis are oxalates, hydroxides, and carbonates, each offering distinct advantages and disadvantages.
| Precipitating Agent | Yttrium Salt Precursor | Key Performance Characteristics |
| Oxalic Acid / Ammonium Oxalate | Yttrium Oxalate (Y₂(C₂O₄)₃) | High Precipitation Efficiency: Oxalate precipitation is known for its high yield, with the process often being rapid and complete within minutes[1][2]. Well-defined Crystalline Structure: this compound precipitates are typically crystalline, which can be advantageous for subsequent processing steps[1]. Particle Size Control: The particle size of this compound can be influenced by process parameters such as stirring speed and reactant concentrations[1][2]. |
| Sodium Hydroxide / Ammonium Hydroxide | Yttrium Hydroxide (Y(OH)₃) | Morphology Control: The use of hydroxide precipitants, often in conjunction with hydrothermal methods, allows for the synthesis of various morphologies of the final yttrium oxide, such as nanorods and nanowires[3]. Low Solubility: Yttrium hydroxide has a very low solubility, which can be challenging for controlling uniform nucleation and growth[4]. pH Sensitivity: The precipitation process is highly dependent on pH control[3][5]. |
| Ammonium Carbonate / Ammonium Bicarbonate / Sodium Bicarbonate | Yttrium Carbonate (Y₂(CO₃)₃) or Yttrium Hydroxycarbonate (Y(OH)CO₃) | Homogeneous Precipitation: The use of agents like urea, which slowly decomposes to generate carbonate and hydroxide ions, can lead to homogeneous precipitation and the formation of monodispersed spherical particles[6]. Versatile Morphologies: The carbonization process can yield specific morphologies, such as nanoneedles[5]. Precursor for Various Oxides: Yttrium carbonate precursors are commonly used for the synthesis of yttrium oxide nanopowders[7]. |
| Urea (via hydrolysis) | Yttrium Hydroxycarbonate (Y(OH)CO₃·nH₂O) | Controlled Particle Growth: The slow and homogeneous decomposition of urea allows for a gradual increase in pH, leading to controlled precipitation and the formation of uniform particles[6]. Spherical Morphology: This method is often employed to produce spherical precursor particles[8]. |
| Citric Acid | Yttrium Citrate | Precursor for Fine Powders: The citrate precipitation method can be used to prepare nano-sized yttrium oxide particles[9][10]. Complex Formation: Citric acid acts as a chelating agent, which can influence the precipitation process and the properties of the resulting material[4]. |
Experimental Protocols
Detailed methodologies are crucial for reproducible synthesis. Below are representative experimental protocols for the precipitation of yttrium salts using different agents.
Oxalate Precipitation Method
This protocol describes the precipitation of this compound from a yttrium-containing solution.
-
Materials: Yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O), Oxalic acid (H₂C₂O₄), Deionized water, Ethanol.
-
Procedure:
-
Prepare an aqueous solution of yttrium nitrate at a desired concentration (e.g., 0.1 M).
-
Prepare an aqueous solution of oxalic acid. An excess of oxalic acid is typically used to ensure complete precipitation.
-
Heat both solutions to approximately 80°C[11].
-
Slowly add the oxalic acid solution to the yttrium nitrate solution while stirring continuously. A white precipitate of this compound will form immediately.
-
Continue stirring for a period to allow the precipitate to age, which can improve filterability.
-
Separate the precipitate by filtration.
-
Wash the precipitate with deionized water and then with ethanol to remove any unreacted reagents.
-
Dry the resulting this compound powder in an oven at a suitable temperature (e.g., 80°C)[12].
-
Hydroxide Precipitation Method
This protocol outlines the synthesis of yttrium hydroxide.
-
Materials: Yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O), Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH), Deionized water.
-
Procedure:
-
Prepare an aqueous solution of yttrium nitrate (e.g., 0.1 M).
-
Prepare a solution of the precipitating agent (e.g., 0.3 M NaOH)[3].
-
Slowly add the hydroxide solution to the yttrium nitrate solution with vigorous stirring until a specific pH is reached (e.g., pH 13)[3]. A gelatinous white precipitate of yttrium hydroxide will form.
-
The mixture can then be subjected to hydrothermal treatment by transferring it to a Teflon-lined autoclave and heating at a specific temperature for a set duration to control the morphology of the resulting particles[3][4].
-
After cooling, the precipitate is collected by centrifugation or filtration.
-
Wash the precipitate thoroughly with deionized water to remove residual ions.
-
Dry the yttrium hydroxide powder.
-
Carbonate Precipitation Method (using Ammonium Bicarbonate)
This protocol describes the synthesis of a yttrium carbonate precursor.
-
Materials: Yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O), Ammonium bicarbonate (NH₄HCO₃), Deionized water.
-
Procedure:
-
Prepare an aqueous solution of yttrium nitrate (e.g., 0.26 M)[13].
-
Prepare a solution of ammonium bicarbonate (e.g., 0.9 M)[13].
-
Slowly add the ammonium bicarbonate solution to the yttrium nitrate solution with vigorous stirring. A white precipitate of yttrium carbonate will form.
-
The pH of the solution will decrease as the precipitate forms[13].
-
Age the precipitate with mild agitation for a specific time (e.g., 3 hours)[7].
-
Filter the precipitate and wash it thoroughly with deionized water.
-
Dry the precipitate at a controlled temperature (e.g., 333 K)[13].
-
Visualizing the Synthesis and Decision-Making Process
To further clarify the experimental workflow and the logical considerations in choosing a precipitating agent, the following diagrams are provided.
Caption: Experimental workflow for yttrium salt synthesis.
Caption: Factors influencing yttrium salt properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Yttrium Oxide Nanoneedles with Carbon Dioxide Carbonization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Continuous precipitation of monodispersed yttrium basic carbonate powders: Part III. Kinetics | Journal of Materials Research | Cambridge Core [cambridge.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. US3420861A - Efficient preparation of rare-earth metal oxalate - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. nanoscience.or.kr [nanoscience.or.kr]
A Comparative Guide to the Validation of Kinetic Studies in Yttrium Oxalate Precipitation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of kinetic studies relevant to the precipitation of yttrium oxalate. Understanding the kinetics of nucleation and crystal growth is paramount for controlling particle size distribution, morphology, and purity—critical parameters in pharmaceutical development and advanced materials synthesis. While direct comparative validation of multiple kinetic models for this compound precipitation is not extensively documented in a single study, this guide synthesizes available data for this compound and compares it with well-studied analogous systems, such as cerium and calcium oxalates.
Data Presentation: A Comparative Overview of Kinetic Parameters
The following tables summarize key kinetic parameters from studies on this compound and other relevant metal oxalate systems. This comparative data allows researchers to benchmark their experimental findings and select appropriate models.
Table 1: Crystal Growth Kinetic Parameters for this compound
| Parameter | Value | Experimental Conditions | Kinetic Model | Reference |
| Growth Rate Order (p) | ~1.5 (independent of agitation) | Seeded crystallization from metastable supersaturated solution | Power Law: RT = KgΔCp | [1] |
| Overall Growth Rate Coefficient (Kg) | Increases with agitation speed | Seeded crystallization | Power Law | [1] |
| Mass Transfer Coefficient | Increases with agitation | Two-step growth model | Two-step growth model | [1] |
| Surface Integration Coefficient | Independent of agitation; decreases with additive concentration | Two-step growth model | Two-step growth model | [1] |
Note: This study focused on seeded crystal growth and did not provide data on nucleation kinetics.
Table 2: Comparative Kinetic Parameters for Other Metal Oxalates
| Metal Oxalate | Process | Kinetic Model | Rate Equation | Activation Energy (Ea) | Reference |
| Cerium Oxalate | Homogeneous Nucleation | Volmer-Weber | RN=AN0·exp(-Ea/RT)·exp(-BN/(ln S)2) | 67.4 kJ/mol | [2] |
| Cerium Oxalate | Heterogeneous Nucleation | Volmer-Weber | RN=AN0·exp(-Ea/RT)·exp(-BN/(ln S)2) | 19.1 kJ/mol | [2] |
| Cerium Oxalate | Crystal Growth | Power Law | G=kg0·exp(-Ea/RT)·δg(t) | 80.3 kJ/mol | [2] |
| Calcium Oxalate | Nucleation & Growth | Population Balance Model | Discretized PBE | - | [3][4] |
Experimental Protocols: Methodologies for Kinetic Studies
This section details a comprehensive experimental protocol for a kinetic study of this compound precipitation, drawing from methodologies reported for yttrium, cerium, and calcium oxalates.[1][2][5]
Objective:
To determine the nucleation and crystal growth kinetics of this compound precipitation from aqueous solutions.
Materials:
-
Yttrium nitrate (Y(NO3)3·6H2O)
-
Oxalic acid (H2C2O4·2H2O)
-
Deionized water
-
Nitric acid (for pH adjustment, if necessary)
-
Isothermal crystallizer with temperature control and agitation
-
Turbidity meter or particle size analyzer
-
Conductivity meter
-
Scanning Electron Microscope (SEM)
Experimental Workflow for Kinetic Study
Caption: Workflow for a comprehensive kinetic study of this compound precipitation.
Detailed Steps:
-
Solution Preparation: Prepare stock solutions of yttrium nitrate and oxalic acid of known concentrations in deionized water.
-
Experimental Setup:
-
Set up an isothermal crystallizer at the desired temperature (e.g., 25°C, 37°C, 50°C).
-
Calibrate and place probes for in-situ monitoring (turbidity, particle size, conductivity).
-
Set the desired agitation speed.
-
-
Precipitation:
-
Introduce a known volume of the yttrium nitrate solution into the crystallizer.
-
Rapidly add a stoichiometric or excess amount of the oxalic acid solution to induce precipitation. The point of addition marks time zero.
-
-
Data Acquisition:
-
Record turbidity/particle size and conductivity as a function of time. The induction time for nucleation can be determined from the onset of a sharp increase in turbidity. The crystal growth rate can be inferred from the rate of change of conductivity (desupersaturation curve).
-
-
Analysis and Modeling:
-
Nucleation: Use the measured induction times at different supersaturation levels to determine the nucleation rate and fit the data to a suitable model (e.g., classical nucleation theory, Volmer-Weber).
-
Growth: For seeded growth experiments, introduce seed crystals into a metastable supersaturated solution and monitor the decrease in yttrium concentration over time. Fit the desupersaturation data to a growth model (e.g., power law) to determine the growth rate constant and order.
-
-
Product Characterization:
-
At the end of the experiment, filter, wash, and dry the this compound precipitate.
-
Characterize the crystal morphology and size distribution using Scanning Electron Microscopy (SEM).
-
Mandatory Visualization: Signaling Pathways and Logical Relationships
Signaling Pathway for Precipitation Kinetics
The following diagram illustrates the key stages and influencing factors in the precipitation of this compound, from ionic species to solid crystals.
Caption: The central role of supersaturation in driving nucleation and crystal growth.
Logical Relationship of Kinetic Models
This diagram shows the relationship between experimental data and different kinetic modeling approaches for describing the precipitation process.
Caption: Interplay between experimental data, kinetic models, and validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Nucleation and Crystal Growth Kinetics of Cerium Oxalate [jnrc.xml-journal.net]
- 3. Population Mass Balance Model for Precipitation with Turbidity Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Population Mass Balance Model for Precipitation with Turbidity Measurements | Semantic Scholar [semanticscholar.org]
- 5. Precipitation of this compound powders from HDEHP organic solutions: Kinetic studies in a lewis cell [inis.iaea.org]
A Comparative Guide to the Thermal Analysis of Rare Earth Oxalates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative thermal analysis of various rare earth oxalates, offering valuable insights into their decomposition behavior. The information presented is collated from experimental data to assist researchers in understanding the thermal properties of these compounds, which are often precursors in the synthesis of rare earth oxides for various applications, including catalysis, ceramics, and pharmaceuticals.
I. Comparative Thermal Decomposition Data
The thermal decomposition of rare earth oxalates, typically in their hydrated form (Ln₂(C₂O₄)₃·nH₂O), generally proceeds in a multi-step process involving dehydration, decomposition to an intermediate oxycarbonate, and finally, conversion to the respective rare earth oxide. The precise temperatures for these transitions can vary depending on the specific rare earth element and experimental conditions such as heating rate and atmosphere.[1][2][3]
The following table summarizes the key thermal decomposition stages and corresponding temperature ranges for selected rare earth oxalates, providing a comparative overview of their thermal stability.
| Rare Earth Oxalate | Dehydration Stage | Anhydrous Oxalate Decomposition | Oxycarbonate Decomposition | Final Product |
| Lanthanum (La) | 86–360°C[4] | ~400°C to La₂O(CO₃)₂[4] | ~470°C to La₂O₂CO₃, then to La₂O₃ above 710°C[4] | La₂O₃ |
| Cerium (Ce) | 60-140°C (loss of 7 H₂O)[5] | 270-450°C to CeO₂[2] | - | CeO₂ |
| Praseodymium (Pr) | Multistep dehydration[1] | Begins around 350°C[1] | Intermediate carbonate decomposes up to ~590°C[1] | Pr₆O₁₁[6] |
| Neodymium (Nd) | Dehydration peak around 330 K (57°C)[7] | Begins around 350°C[1] | Intermediate carbonate decomposes up to ~590°C[1] | Nd₂O₃[6] |
| Gadolinium (Gd) | Multistep dehydration[3] | - | - | Gd₂O₃ |
| Erbium (Er) | Multistep dehydration[3] | - | - | Er₂O₃ |
| Ytterbium (Yb) | Multistep dehydration[3] | - | - | Yb₂O₃ |
Note: The temperature ranges are approximate and can be influenced by the experimental conditions. The data is compiled from multiple sources for comparative purposes.
II. Experimental Protocols for Thermal Analysis
The data presented in this guide is typically obtained through thermogravimetric analysis (TGA) and differential thermal analysis (DTA). These techniques are fundamental in characterizing the thermal decomposition of materials.[8][9]
A. Objective
To determine the thermal stability and decomposition pathway of rare earth oxalates by measuring mass changes as a function of temperature.
B. Instrumentation
A thermogravimetric analyzer (TGA) equipped with a high-precision balance and a furnace capable of controlled heating rates is required.[8] A simultaneous TGA-DTA or TGA-DSC (Differential Scanning Calorimetry) instrument can provide additional information on the thermal events (endothermic or exothermic).[2]
C. Sample Preparation
A small amount of the rare earth oxalate sample (typically 5-10 mg) is accurately weighed and placed in an inert crucible, commonly made of alumina (Al₂O₃) or platinum.[10]
D. Experimental Conditions
-
Heating Rate: A constant heating rate, typically in the range of 5-20 °C/min, is applied.[10][11]
-
Temperature Range: The analysis is usually conducted from room temperature up to 1000-1100 °C to ensure complete decomposition to the final oxide product.[1][10]
-
Atmosphere: The experiment is typically performed under a controlled atmosphere. An inert atmosphere, such as nitrogen or argon, is used to study the intrinsic decomposition behavior.[2][10] An oxidizing atmosphere, like air, may be used to investigate oxidative decomposition processes.[2] The gas flow rate is maintained at a constant level, for example, 40 ml/min.[10]
E. Data Analysis
The TGA instrument records the mass of the sample as a function of temperature. The resulting TGA curve plots the percentage of weight loss against temperature. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures at which the rate of mass loss is at its maximum.[8] The DTA/DSC curve reveals whether the thermal events are endothermic (e.g., dehydration, decomposition) or exothermic (e.g., oxidation).[1]
III. Visualizing the Decomposition Pathway
The general thermal decomposition pathway of a hydrated rare earth oxalate can be visualized as a series of sequential steps. The following diagram, generated using the DOT language, illustrates this logical relationship.
This guide provides a foundational understanding of the comparative thermal analysis of rare earth oxalates. For more in-depth studies, it is recommended to consult the primary research literature and consider the specific experimental conditions.
References
- 1. akjournals.com [akjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Homogeneous Precipitation of Lanthanide Oxalates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. h-and-m-analytical.com [h-and-m-analytical.com]
- 9. ebatco.com [ebatco.com]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 11. Thermal Stability of Calcium Oxalates from CO2 Sequestration for Storage Purposes: An In-Situ HT-XRPD and TGA Combined Study | MDPI [mdpi.com]
Safety Operating Guide
Safe Disposal of Yttrium Oxalate: A Procedural Guide for Laboratory Professionals
This document provides comprehensive guidance on the proper handling and disposal of yttrium oxalate, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
This compound (Y₂(C₂O₄)₃), a white crystalline powder, is classified as harmful if swallowed or in contact with skin.[1] While not flammable in its bulk form, appropriate safety measures must be observed during handling and disposal to mitigate risks. This guide outlines the essential safety protocols, quantitative hazard data, and detailed disposal procedures.
Essential Safety and Handling
When working with this compound, all personnel must adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles or a face shield, and a fully buttoned laboratory coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling dust particles.
-
Handling: Avoid direct contact with the skin, eyes, and clothing. Prevent the formation of dust during handling. After handling, wash hands and any exposed skin thoroughly with soap and water.[1] Do not eat, drink, or smoke in areas where this compound is handled or stored.
-
Storage: Store this compound in a cool, dry, and well-ventilated area. Keep containers tightly sealed to prevent moisture absorption and contamination. Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Quantitative Safety Data
The following table summarizes key quantitative safety and property data for yttrium and its compounds.
| Parameter | Value | Reference(s) |
| Permissible Exposure Limit (PEL) - OSHA (8-hr TWA) | 1 mg/m³ (as Y) | [2][3][4][5] |
| Recommended Exposure Limit (REL) - NIOSH (10-hr TWA) | 1 mg/m³ (as Y) | [2][3] |
| Threshold Limit Value (TLV) - ACGIH (8-hr TWA) | 1 mg/m³ (as Y) | [3][5] |
| Immediately Dangerous to Life or Health (IDLH) | 500 mg/m³ (as Y) | [3] |
| Solubility in Water | Insoluble | [2][6] |
| Solubility Product (Ksp) at 25 °C | 5.1 x 10⁻³⁰ | [2] |
| Decomposition Temperature | Decomposes to yttrium oxide above ~350°C | [4] |
This compound Disposal Procedures
The proper disposal of this compound is a multi-step process that requires careful consideration of the quantity of waste and the available facilities. Two primary disposal pathways are recommended: chemical treatment followed by aqueous waste disposal, and thermal decomposition. Under no circumstances should this compound be disposed of down the drain without treatment or in regular solid waste.
This protocol is suitable for small quantities of this compound waste. The principle is to convert the insoluble this compound into a soluble yttrium salt, which can then be diluted, neutralized, and disposed of as hazardous aqueous waste in accordance with local regulations. This compound is soluble in strong mineral acids.[7]
Methodology:
-
Segregation and Labeling: Collect all this compound waste in a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with acidic solutions (e.g., polyethylene).
-
Dissolution: In a certified chemical fume hood, carefully and slowly add a strong acid, such as hydrochloric acid (HCl) or nitric acid (HNO₃), to the this compound waste. A concentration of 3-6 M acid is recommended. Stir the mixture gently until the solid has completely dissolved.
-
Neutralization: Slowly and carefully neutralize the resulting acidic solution by adding a base, such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), while stirring. Monitor the pH of the solution and adjust it to a neutral range (pH 6-8). This step should be performed with caution as the neutralization reaction can be exothermic.
-
Precipitation of Yttrium Hydroxide: The neutralization will precipitate yttrium as yttrium hydroxide (Y(OH)₃), a gelatinous solid.
-
Waste Collection: The resulting slurry containing yttrium hydroxide should be collected in a designated hazardous aqueous waste container.
-
Final Disposal: The labeled container should be disposed of through your institution's hazardous waste management program.
This method is suitable for larger quantities of this compound and for laboratories equipped with a high-temperature furnace. The process involves heating the this compound to a high temperature to decompose it into the more stable yttrium oxide (Y₂O₃).[4][6]
Methodology:
-
Container Preparation: Place the this compound waste in a ceramic crucible suitable for high-temperature applications.
-
Heating: Place the crucible in a high-temperature furnace located in a well-ventilated area.
-
Decomposition: Gradually heat the furnace to a temperature above 750°C. The decomposition of anhydrous this compound to yttrium oxide begins at approximately 350°C.[4] Holding the temperature at or above 750°C will ensure complete conversion.
-
Cooling: After the decomposition is complete, turn off the furnace and allow the crucible and its contents to cool down to room temperature.
-
Waste Collection: The resulting yttrium oxide powder should be collected and placed in a labeled hazardous waste container.
-
Final Disposal: Dispose of the yttrium oxide through your institution's hazardous waste management program. Yttrium oxide is a more stable and less reactive compound for disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
By following these detailed procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a secure and compliant research environment. Always consult your institution's specific safety and environmental guidelines and the material's Safety Data Sheet (SDS) before handling any chemical.
References
- 1. This compound | C6O12Y2 | CID 164745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thermal Decomposition of this compound [jstage.jst.go.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. americanelements.com [americanelements.com]
- 7. This compound|13266-82-5|lookchem [lookchem.com]
Essential Safety and Logistical Information for Handling Yttrium Oxalate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like yttrium oxalate. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to facilitate the safe and effective handling of this compound.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended equipment to be used.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166 to protect against dust particles.[1] |
| Skin | Chemical-resistant gloves (e.g., nitrile or neoprene). | Inspect gloves for any signs of wear and tear before use. Remove gloves using the proper technique to avoid skin contact. |
| Body | Laboratory coat or protective work clothing. | Should be worn to prevent skin contact and contamination of personal clothing.[1] Contaminated clothing should be washed before reuse.[1][2] |
| Respiratory | NIOSH/MSHA-approved respirator. | Required when engineering controls are insufficient, when handling fine dust, or if exposure limits are exceeded. A particulates filter conforming to EN 143 is recommended.[1] |
Hazard Identification and First Aid
This compound is classified as harmful if swallowed or in contact with skin.[2][3] In case of exposure, the following first aid measures should be taken:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[1] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1] |
Procedural Guidance for Handling this compound
Adherence to a strict operational plan is crucial for minimizing risk and ensuring a safe laboratory environment.
Step 1: Preparation and Engineering Controls
-
Ensure the work area is well-ventilated, preferably within a chemical fume hood, to minimize dust inhalation.[1]
-
Have all necessary PPE readily available and inspected for integrity.
-
Ensure an eyewash station and safety shower are easily accessible.
Step 2: Handling the Compound
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder.
-
Do not eat, drink, or smoke in the work area.[1]
-
Wash hands thoroughly after handling the material.[1]
Step 3: Storage
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]
-
Store away from incompatible materials.[1]
Disposal Plan
Proper disposal of this compound is critical to prevent environmental contamination and comply with regulations.
-
Waste Characterization : Chemical waste generators must determine if the waste is classified as hazardous according to local, regional, and national regulations.[1][5]
-
Containment : Sweep up and shovel any spills into suitable, closed containers for disposal.[1]
-
Disposal : Dispose of the contents and container to an approved waste disposal plant.[1][6] Do not empty into drains.[1]
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
